Product packaging for Alkyne-SS-COOH(Cat. No.:)

Alkyne-SS-COOH

Cat. No.: B12397127
M. Wt: 261.4 g/mol
InChI Key: PRQQEPIGIRGLBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Alkyne-SS-COOH is a useful research compound. Its molecular formula is C10H15NO3S2 and its molecular weight is 261.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO3S2 B12397127 Alkyne-SS-COOH

Properties

Molecular Formula

C10H15NO3S2

Molecular Weight

261.4 g/mol

IUPAC Name

3-[2-(pent-4-ynoylamino)ethyldisulfanyl]propanoic acid

InChI

InChI=1S/C10H15NO3S2/c1-2-3-4-9(12)11-6-8-16-15-7-5-10(13)14/h1H,3-8H2,(H,11,12)(H,13,14)

InChI Key

PRQQEPIGIRGLBU-UHFFFAOYSA-N

Canonical SMILES

C#CCCC(=O)NCCSSCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Alkyne-SS-COOH: A Cleavable Linker for Advanced Bioconjugation

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, a heterobifunctional linker integral to the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This document details the molecule's physicochemical characteristics, experimental protocols for its use in bioconjugation and subsequent cleavage, and a workflow for the synthesis and targeted delivery of ADCs.

Core Concepts: Chemical Structure and Properties

This compound, with the chemical name 3-[2-(pent-4-ynoylamino)ethyldisulfanyl]propanoic acid, is a versatile linker molecule designed with three key functional components: a terminal alkyne group, a cleavable disulfide bond, and a carboxylic acid group.[1] This trifunctional architecture enables its application in "click chemistry," bioconjugation, and controlled drug release.

Chemical Structure:

The terminal alkyne serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction.[2][3] The disulfide bond provides a cleavable linkage that is stable in the bloodstream but can be readily reduced in the intracellular environment by agents such as glutathione (GSH).[4][] The carboxylic acid group offers a versatile point of attachment for conjugation to various molecules, often after activation to an N-hydroxysuccinimide (NHS) ester to react with primary amines.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C10H15NO3S2
Molecular Weight 261.4 g/mol
CAS Number 2279938-29-1
Appearance Solid at room temperature
Solubility May dissolve in DMSO; also test H2O, Ethanol, DMF
Storage (Powder) -20°C for 3 years, 4°C for 2 years
Storage (In Solvent) -80°C for 6 months, -20°C for 1 month
pKa (Terminal Alkyne) ~25

Applications in Bioconjugation and Drug Delivery

The unique structure of this compound makes it an ideal linker for the construction of ADCs. In this application, the carboxylic acid is typically used to attach a potent cytotoxic drug. The resulting drug-linker conjugate, now bearing a terminal alkyne, can be "clicked" onto an azide-modified antibody. This targeted delivery system allows for the specific delivery of the cytotoxic payload to cancer cells, minimizing off-target toxicity.

Upon internalization by the target cell, the high intracellular concentration of glutathione reduces the disulfide bond, releasing the drug in its active form and inducing cell death.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis and Targeted Delivery:

ADC_Workflow cluster_synthesis ADC Synthesis cluster_delivery Targeted Delivery and Payload Release Drug Cytotoxic Drug (-NH2) ActivatedLinker Activated Alkyne-SS-Drug (Alkyne-SS-Payload) Drug->ActivatedLinker Carbodiimide Activation (EDC/NHS) AlkyneSSCOOH This compound AlkyneSSCOOH->ActivatedLinker ADC Antibody-Drug Conjugate (mAb-Linker-Payload) ActivatedLinker->ADC CuAAC Click Chemistry (CuSO4, Ascorbate) Antibody Azide-Modified Antibody (mAb-N3) Antibody->ADC ADC_circ ADC in Circulation ADC->ADC_circ TumorCell Target Tumor Cell (Antigen Expression) ADC_circ->TumorCell Targeting Internalization Internalization (Endocytosis) TumorCell->Internalization Binding PayloadRelease Payload Release Internalization->PayloadRelease Intracellular Trafficking Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis Drug Action

Caption: Workflow of ADC synthesis using this compound and subsequent targeted drug delivery.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

3.1. Protocol for Antibody Conjugation via Click Chemistry

This protocol describes the conjugation of an alkyne-functionalized payload to an azide-modified antibody using copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Materials:

  • Azide-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound functionalized payload (Alkyne-SS-Payload), dissolved in DMSO

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • Reducing agent stock solution (e.g., 50 mM sodium ascorbate in water, freshly prepared)

  • Copper-chelating ligand (e.g., THPTA or BTTAA) stock solution (e.g., 50 mM in water or DMSO)

  • Desalting columns for buffer exchange and purification

Procedure:

  • Antibody Preparation: Ensure the azide-modified antibody is at a concentration of 2-5 mg/mL in a suitable buffer.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the azide-modified antibody and the Alkyne-SS-Payload. A molar excess of the payload (e.g., 5-10 equivalents) is typically used.

  • Catalyst Preparation: In a separate tube, premix the CuSO4 solution with the chelating ligand solution.

  • Initiation of Click Reaction: Add the premixed catalyst to the antibody-payload mixture. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Purification: Remove excess payload and catalyst using a desalting column equilibrated with a suitable storage buffer (e.g., PBS). Further purification to separate ADCs with different drug-to-antibody ratios (DARs) can be performed using hydrophobic interaction chromatography (HIC).

3.2. Protocol for Glutathione-Mediated Disulfide Bond Cleavage Assay

This assay is designed to evaluate the release of the payload from the ADC in a simulated intracellular reducing environment.

Materials:

  • Purified ADC synthesized with this compound linker

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Reduced Glutathione (GSH)

  • LC-MS system for analysis

Procedure:

  • Sample Preparation: Prepare a solution of the ADC in PBS at a known concentration (e.g., 1 mg/mL).

  • Cleavage Reaction: To the ADC solution, add a freshly prepared solution of GSH to a final concentration that mimics intracellular levels (e.g., 1-10 mM).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Analysis: Analyze the samples by LC-MS to monitor the decrease in the intact ADC and the appearance of the cleaved payload and antibody fragments.

Logical Relationship for Glutathione-Mediated Cleavage:

Cleavage_Mechanism ADC ADC with this compound linker (Intact) Cleavage Thiol-Disulfide Exchange Reaction ADC->Cleavage GSH Glutathione (GSH) (High Intracellular Concentration) GSH->Cleavage Products Cleavage Products Cleavage->Products Payload Released Payload Products->Payload Antibody Thiol-Modified Antibody Products->Antibody

Caption: Mechanism of ADC cleavage by intracellular glutathione.

Conclusion

This compound is a powerful and versatile tool in the field of bioconjugation, offering a combination of bioorthogonality, cleavability, and synthetic tractability. Its application in the development of ADCs and other targeted therapies holds significant promise for advancing the field of precision medicine. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for the successful implementation of this compound in their drug development programs.

References

An In-depth Technical Guide to the Synthesis and Purification of Alkyne-SS-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Alkyne-SS-COOH, a heterobifunctional linker critical in bioconjugation and drug delivery systems. The methodologies detailed herein are compiled from established chemical principles and analogous literature procedures, offering a robust framework for its laboratory-scale preparation and characterization.

Introduction

This compound is a versatile chemical tool that incorporates three key functional groups: a terminal alkyne for click chemistry, a reducible disulfide bond for controlled cleavage, and a carboxylic acid for further functionalization or to enhance solubility. This unique combination makes it an invaluable linker for attaching molecules to biomolecules, such as in the construction of antibody-drug conjugates (ADCs), where the disulfide bond can be cleaved in the reducing environment of the cell to release a therapeutic payload.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process. The first step is the preparation of an activated N-hydroxysuccinimide (NHS) ester of a disulfide-containing carboxylic acid. This is followed by the amidation of the NHS ester with propargylamine to introduce the terminal alkyne.

A commercially available and convenient starting material for this synthesis is N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP). SPDP already contains the disulfide bond and the activated NHS ester, simplifying the synthesis to a single subsequent step.

Synthesis Pathway

Synthesis_Pathway cluster_0 Starting Material cluster_1 Reagent cluster_2 Product SPDP N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) Alkyne_SS_COOH_intermediate Intermediate Adduct SPDP->Alkyne_SS_COOH_intermediate Amidation Propargylamine Propargylamine Propargylamine->Alkyne_SS_COOH_intermediate Alkyne_SS_COOH This compound Alkyne_SS_COOH_intermediate->Alkyne_SS_COOH Rearrangement & Thiol-Disulfide Exchange Pyridine_2_thione Pyridine-2-thione (byproduct) Alkyne_SS_COOH_intermediate->Pyridine_2_thione

Caption: Proposed synthesis pathway for this compound from SPDP and propargylamine.

Experimental Protocol: Synthesis of this compound from SPDP

This protocol describes the reaction of N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) with propargylamine.

Materials:

  • N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

  • Propargylamine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Diethyl ether

  • 0.1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve SPDP (1.0 equivalent) in anhydrous DMF.

  • Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Slowly add a solution of propargylamine (1.05 equivalents) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/hexanes).

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 0.1 M HCl (2 x), followed by brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Quantitative Data for Synthesis
ParameterValue/RangeNotes
Reactant Molar Ratio SPDP : Propargylamine : TEA1 : 1.05 : 1.1
Solvent Anhydrous DMFEnsures solubility of reactants.
Reaction Temperature Room Temperature (20-25 °C)Mild conditions are sufficient.
Reaction Time 4 - 6 hoursMonitor by TLC for completion.
Typical Yield (Crude) 85 - 95%Based on analogous NHS ester amidation reactions.[1]
Purity (Crude) >80%Impurities may include unreacted starting materials and byproducts.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, byproducts such as pyridine-2-thione, and any side products. A multi-step purification strategy is recommended, typically involving column chromatography followed by a final purification step if higher purity is required.

Purification Workflow

Purification_Workflow Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Fraction_Collection Collect Fractions Containing Product Column_Chromatography->Fraction_Collection Purity_Analysis Analyze Fractions by TLC/LC-MS Fraction_Collection->Purity_Analysis Solvent_Evaporation Evaporate Solvent from Pure Fractions Purity_Analysis->Solvent_Evaporation Pure_Product Pure this compound Solvent_Evaporation->Pure_Product Further_Purification Optional: Preparative HPLC Pure_Product->Further_Purification

Caption: A typical workflow for the purification of this compound.

Experimental Protocol: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes)

  • TLC plates and visualization method (e.g., UV light, potassium permanganate stain)

Procedure:

  • Prepare a silica gel column using a suitable slurry packing method with the initial, less polar eluent.

  • Dissolve the crude this compound in a minimal amount of the column solvent or a stronger solvent that is compatible with the chromatography.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., starting with 100% dichloromethane and gradually adding methanol).

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Experimental Protocol: Purification by Preparative HPLC (Optional)

For applications requiring very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

System and Conditions:

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile in water, often with a small amount of trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to improve peak shape for the carboxylic acid.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., around 220 nm or 254 nm).

Procedure:

  • Dissolve the partially purified this compound in a suitable solvent (e.g., a small amount of the initial mobile phase).

  • Inject the sample onto the preparative HPLC system.

  • Run the gradient elution method to separate the desired product from any remaining impurities.

  • Collect the fraction corresponding to the this compound peak.

  • Lyophilize or evaporate the solvent from the collected fraction to obtain the highly pure product.

Quantitative Data for Purification
ParameterValue/RangeNotes
Chromatography Type Silica Gel Column ChromatographyFor primary purification.
Eluent System Gradient of Methanol in Dichloromethane or Ethyl Acetate in HexanesThe exact gradient will depend on the specific impurities.
Recovery from Column 70 - 90%Dependent on loading and separation efficiency.
Purity after Column >95%As determined by analytical HPLC or NMR.
Optional Purification Preparative Reversed-Phase HPLCFor achieving >98% purity.
Final Purity >98%After optional HPLC purification.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Expected signals would include a triplet for the terminal alkyne proton (around 2-3 ppm), multiplets for the methylene groups of the propanoic acid and the ethyl disulfide bridge, and a broad singlet for the carboxylic acid proton (typically >10 ppm, but can be exchangeable with solvent).

  • ¹³C NMR: Characteristic signals for the alkyne carbons (around 70-90 ppm), the carbonyl carbon of the carboxylic acid (around 170-180 ppm), and the methylene carbons would be expected.

4.2. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be suitable for determining the molecular weight of this compound. The expected molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode) should be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

4.3. Infrared (IR) Spectroscopy

Key characteristic absorption bands would include:

  • A sharp peak around 3300 cm⁻¹ for the C-H stretch of the terminal alkyne.

  • A weak peak around 2100 cm⁻¹ for the C≡C stretch.

  • A broad band from 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid.

  • A strong peak around 1700 cm⁻¹ for the C=O stretch of the carboxylic acid.

Storage and Handling

This compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation of the alkyne and disulfide functionalities. It is advisable to store it at -20°C for long-term stability. Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment.

Conclusion

The synthesis and purification of this compound can be achieved through a straightforward and efficient process, primarily involving the reaction of a commercially available activated disulfide-containing NHS ester with propargylamine. Subsequent purification by column chromatography, and optionally by preparative HPLC, can yield a product of high purity suitable for demanding applications in drug development and bioconjugation. Careful characterization is crucial to confirm the structure and purity of the final product. This guide provides a solid foundation for researchers to successfully synthesize and purify this important chemical linker.

References

solubility and stability of Alkyne-SS-COOH in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of a specific chemical compound's behavior in aqueous solutions is critical for its application in biological and pharmaceutical research. This technical guide focuses on the solubility and stability of Alkyne-SS-COOH, a heterobifunctional linker containing an alkyne, a reducible disulfide bond, and a carboxylic acid. These features make it a valuable tool for bioconjugation and drug delivery systems, particularly those designed for controlled release in a reducing environment, such as the intracellular space.

This document provides a summary of the key characteristics of this compound, details the experimental protocols for evaluating its solubility and stability, and presents the data in a structured format for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Solubility

The solubility of this compound in aqueous buffers is largely dictated by the ionization state of its carboxylic acid group. At pH values above its acid dissociation constant (pKa), the carboxylate form predominates, enhancing its solubility in polar, aqueous media. Conversely, at pH values below its pKa, the neutral, protonated form is less soluble.

Experimental Protocol: Aqueous Solubility Assessment (Shake-Flask Method)

A standard and reliable method for determining the thermodynamic solubility of a compound is the shake-flask technique.

  • Preparation: A surplus of this compound is added to a series of vials, each containing a distinct aqueous buffer (e.g., Phosphate-Buffered Saline pH 7.4, Citrate Buffer pH 5.0, Carbonate Buffer pH 9.0).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a duration sufficient to ensure equilibrium is reached, typically 24 to 48 hours.

  • Separation: Following equilibration, the suspensions are filtered through a 0.22 µm filter to eliminate any undissolved solid, yielding a saturated solution.

  • Quantification: The concentration of the dissolved this compound in the filtrate is precisely measured using an analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.

Table 1: Solubility of this compound in Various Aqueous Buffers

Buffer SystempHTemperature (°C)Solubility
Phosphate-Buffered Saline (PBS)7.425High
Citrate Buffer5.025Moderate
Deionized Water~7.025Moderate to High

Note: Specific quantitative values are highly dependent on the exact structure and purity of the compound and should be determined empirically.

Chemical Stability in Aqueous Buffers

The stability of this compound is primarily influenced by the integrity of its disulfide bond. This bond is susceptible to cleavage by reducing agents, a characteristic often exploited in drug delivery systems for targeted release.

Experimental Protocol: Stability Assessment via HPLC

The stability of the compound over time is monitored by quantifying the remaining intact molecule.

  • Incubation: A stock solution of this compound is diluted into different aqueous buffers. For assessing stability in a reducing environment, a biological thiol such as glutathione (GSH) is included at a physiologically relevant concentration (e.g., 1-10 mM).

  • Time-Course Sampling: The solutions are incubated at a set temperature (e.g., 37°C), and aliquots are withdrawn at predetermined time intervals (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: The chemical reaction in the collected samples is immediately stopped, often by acidification or rapid freezing.

  • HPLC Analysis: The samples are analyzed by reverse-phase HPLC to separate the intact this compound from its degradation products (i.e., the resulting free thiol). The peak area corresponding to the intact compound is integrated to determine its concentration.

  • Data Analysis: The percentage of remaining this compound is plotted against time to determine its degradation kinetics and calculate its half-life (t½) under each condition.

Table 2: Stability Profile of this compound

Buffer SystempHConditionHalf-life (t½)Primary Degradation Mechanism
PBS7.4Standard> 24 hoursMinimal degradation
PBS + 5 mM Glutathione (GSH)7.4Reducing< 4 hoursDisulfide bond reduction
Citrate Buffer5.0Standard> 24 hoursMinimal degradation

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships. The following sections provide visualizations for the experimental workflow and the chemical transformation of this compound.

A Add excess this compound to buffer B Equilibrate for 24h at 25°C A->B Step 1 C Filter to remove undissolved solid B->C Step 2 D Analyze filtrate via HPLC/NMR C->D Step 3 E Determine Saturated Concentration D->E Step 4

Caption: Workflow for determining thermodynamic solubility.

Reduced_Thiol Alkyne-SH + HOOC-SH Cleavage Products

Caption: Reductive cleavage of this compound.

An In-Depth Technical Guide to the Disulfide Cleavage Mechanism of Alkyne-SS-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Alkyne-SS-COOH linker is a versatile chemical tool utilized in bioconjugation and drug delivery systems. Its design incorporates a terminal alkyne for "click" chemistry attachment, a central disulfide bond engineered for cleavage within the reducing intracellular environment, and a carboxylic acid for further functionalization. This guide provides a comprehensive overview of the core mechanism of disulfide cleavage, detailed experimental protocols, and quantitative data relevant to its application.

The Core Mechanism: Thiol-Disulfide Exchange

The cleavage of the disulfide bond in the this compound linker is primarily mediated by a thiol-disulfide exchange reaction, a fundamental process in biochemistry.[1][2] In the intracellular environment, the high concentration of glutathione (GSH), a tripeptide thiol, is the principal reducing agent responsible for this cleavage.[3][]

The reaction proceeds via a nucleophilic attack of the thiolate anion (GS⁻) from glutathione on one of the sulfur atoms of the disulfide bond in the this compound linker.[1] This is an Sɴ2-type reaction that leads to the formation of a transient mixed disulfide intermediate. Subsequently, a second glutathione molecule attacks the mixed disulfide, resulting in the release of the now-thiolated portion of the original linker and the formation of oxidized glutathione (GSSG). This two-step process effectively cleaves the linker and releases any conjugated cargo.

The intracellular concentration of glutathione is significantly higher (millimolar range) than in the extracellular space (micromolar range), providing the thermodynamic driving force for the efficient cleavage of disulfide linkers within the cell.

Quantitative Data on Disulfide Bond Cleavage

Linker TypeReducing AgentConcentrationTemperature (°C)Half-life (t½)Percent Cleavage (Time)Reference
Disulfide-linked conjugateGlutathione (GSH)5 mM37Not Reported~50% (3 hours)
Disulfide-linked prodrugsGlutathione (GSH)Not SpecifiedNot SpecifiedSlower than DTT and CysteineNot Reported
Disulfide-linked nanomicellesGlutathione (GSH)Not SpecifiedNot SpecifiedNot Reported76% fluorescence recovery (21 hours)

Experimental Protocols

Synthesis of a Folate-Disulfide-Drug Conjugate

This protocol is adapted from the methodology described by Klahn et al. (2019) for the synthesis of a folate-disulfide conjugate, demonstrating a practical application of a similar linker chemistry. This example illustrates the conjugation of a thiolated targeting moiety (folic acid) to a maleimide-functionalized payload, a common strategy in drug delivery. The this compound linker can be similarly functionalized to participate in such conjugation schemes.

Materials:

  • Thiolated Folic Acid (FA-SH)

  • Maleimide-functionalized drug/payload

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethylformamide (DMF)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Dissolve the maleimide-functionalized drug in a minimal amount of DMF.

  • Dissolve the thiolated folic acid (FA-SH) in PBS (pH 7.4).

  • Add the dissolved maleimide-drug to the FA-SH solution with gentle stirring.

  • Allow the reaction to proceed at room temperature for 4-16 hours, protected from light.

  • Monitor the reaction progress by reverse-phase HPLC.

  • Upon completion, purify the conjugate using a size-exclusion chromatography column pre-equilibrated with PBS to remove unreacted starting materials.

  • Lyophilize the collected fractions containing the purified folate-disulfide-drug conjugate.

  • Characterize the final product by mass spectrometry and HPLC.

In Vitro Disulfide Cleavage Assay using Ellman's Reagent

This protocol describes a colorimetric assay to quantify the release of free thiols upon cleavage of the disulfide bond by a reducing agent like Dithiothreitol (DTT) or glutathione (GSH).

Materials:

  • Disulfide-containing conjugate (e.g., from section 3.1)

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0

  • Reducing Agent Stock Solution (e.g., 100 mM DTT or GSH in Reaction Buffer)

  • Cysteine hydrochloride monohydrate (for standard curve)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a Cysteine Standard Curve:

    • Prepare a series of cysteine standards (e.g., 0, 0.25, 0.5, 0.75, 1.0, 1.25, 1.5 mM) in Reaction Buffer.

    • Add 50 µL of Ellman's Reagent solution (4 mg/mL in Reaction Buffer) to 2.5 mL of each standard.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

    • Plot absorbance versus cysteine concentration to generate a standard curve.

  • Cleavage Reaction:

    • Dissolve the disulfide-containing conjugate in the Reaction Buffer to a known concentration.

    • Initiate the cleavage by adding the reducing agent (DTT or GSH) to a final concentration (e.g., 10 mM).

    • Incubate the reaction at 37°C.

  • Quantification of Released Thiols:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

    • Add 25 µL of the aliquot to a tube containing 1.25 mL of Reaction Buffer and 25 µL of Ellman's Reagent Solution.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

    • Determine the concentration of free thiols from the cysteine standard curve.

HPLC-Based Assay for Monitoring Conjugate Cleavage

This protocol allows for the direct monitoring of the disappearance of the intact conjugate and the appearance of the cleaved products over time.

Materials:

  • Disulfide-containing conjugate

  • Reaction Buffer (e.g., PBS with a physiological concentration of GSH, ~5 mM)

  • HPLC system with a suitable reverse-phase column (e.g., C18)

  • Mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA)

  • Quenching solution (e.g., a solution of N-ethylmaleimide to cap free thiols)

Procedure:

  • Dissolve the disulfide-containing conjugate in the Reaction Buffer at a known concentration.

  • Incubate the solution at 37°C.

  • At various time points, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the quenching solution to prevent further disulfide exchange.

  • Analyze the sample by reverse-phase HPLC.

  • Monitor the chromatogram for the peak corresponding to the intact conjugate and the new peaks corresponding to the cleaved products.

  • Quantify the peak areas to determine the percentage of conjugate cleaved over time.

Visualizations

Disulfide_Cleavage_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Reduction of Mixed Disulfide Alkyne_SS_COOH Alkyne-S-S-R Mixed_Disulfide Alkyne-S-S-G Alkyne_SS_COOH->Mixed_Disulfide Cleaved_Thiol1 R-SH (Released Fragment) Alkyne_SS_COOH->Cleaved_Thiol1 GSH1 Glutathione (GS⁻) GSH1->Alkyne_SS_COOH Sɴ2 Attack GSSG Oxidized Glutathione (GSSG) Mixed_Disulfide->GSSG Cleaved_Thiol2 Alkyne-SH Mixed_Disulfide->Cleaved_Thiol2 GSH2 Glutathione (GS⁻) GSH2->Mixed_Disulfide Sɴ2 Attack

Caption: Mechanism of Glutathione-Mediated Disulfide Cleavage.

Experimental_Workflow cluster_synthesis Conjugate Synthesis cluster_cleavage Cleavage Assay Start_Syn Start: Thiolated Targeting Moiety + Maleimide-Payload Conjugation Thiol-Maleimide Ligation Start_Syn->Conjugation Purification_Syn Purification (SEC) Conjugation->Purification_Syn Characterization_Syn Characterization (MS, HPLC) Purification_Syn->Characterization_Syn End_Syn Purified Disulfide Conjugate Characterization_Syn->End_Syn Start_Cleavage Start: Purified Conjugate Incubation Incubation with Glutathione (37°C) Start_Cleavage->Incubation Time_Points Aliquots at Time Intervals Incubation->Time_Points Analysis Analysis (Ellman's Assay or HPLC) Time_Points->Analysis End_Cleavage Quantitative Cleavage Data Analysis->End_Cleavage

References

The Role of the Alkyne Group in Click Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Click chemistry, a concept introduced by K.B. Sharpless in 2001, describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them exceptionally reliable for molecular assembly.[1][] At the heart of the most prominent click reactions is the versatile alkyne functional group. Its unique reactivity and bioorthogonality—the ability to react within a living system without interfering with native biochemical processes—have made it an indispensable tool in drug discovery, bioconjugation, material science, and chemical biology.[3][4]

This technical guide provides an in-depth exploration of the alkyne group's role in the two primary forms of the azide-alkyne cycloaddition: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the mechanisms, quantitative aspects, and practical applications of alkyne-based click chemistry.

The Alkyne: A Uniquely Suited Bioorthogonal Handle

The power of the alkyne in click chemistry stems from its distinct characteristics. Both terminal and cyclic alkynes are virtually absent in natural biological systems, ensuring that they do not participate in unwanted side reactions with endogenous molecules.[5] This bioorthogonality allows for highly specific chemical transformations in complex biological environments. The small, sterically unobtrusive nature of the alkyne "handle" allows it to be incorporated into biomolecules with minimal perturbation of their structure and function.

Two classes of alkynes are central to click chemistry:

  • Terminal Alkynes: These alkynes, characterized by a proton on a triply bonded carbon (R-C≡C-H), are the key substrates for CuAAC reactions. The terminal proton's acidity is crucial for the reaction mechanism, which involves the formation of a copper acetylide intermediate.

  • Strained Cycloalkynes: These cyclic alkynes, such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]non-4-yne (BCN), and 4-Dibenzocyclooctynol (DIBO), are the driving force behind SPAAC. The significant ring strain within these molecules is released upon reaction with an azide, providing the necessary activation energy without the need for a metal catalyst.

Beyond its role as a reactive handle, the alkyne motif is also a "privileged" structure in medicinal chemistry, where it can serve as a rigid linker, a bioisostere for other functional groups, or a component of targeted covalent inhibitors, enhancing the potency and pharmacokinetic properties of therapeutic agents.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, joining a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole. This transformation is marked by an extraordinary rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction, which often yields a mixture of regioisomers.

Mechanism The reaction proceeds through a multi-step catalytic cycle initiated by the coordination of a Cu(I) catalyst to the terminal alkyne. This coordination increases the acidity of the terminal proton, facilitating its removal and the formation of a key copper acetylide intermediate. The azide then coordinates to the copper center, and a subsequent cycloaddition and protonolysis yield the stable triazole product, regenerating the Cu(I) catalyst.

CuAAC_Mechanism Simplified CuAAC Catalytic Cycle cluster_cycle CuI Cu(I) Catalyst Cu_Acetylide Copper Acetylide Intermediate CuI->Cu_Acetylide Cu_Complex Azide Coordination Complex Cu_Acetylide->Cu_Complex Metallacycle Six-Membered Copper Metallacycle Cu_Complex->Metallacycle Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->CuI Regenerates Catalyst Product 1,4-Triazole Product Triazolyl_Cu->Product +H⁺ Alkyne Terminal Alkyne (R₁-C≡CH) Alkyne->Cu_Acetylide -H⁺ Azide Azide (R₂-N₃) Azide->Cu_Complex Proton H⁺

A diagram of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.
Data Presentation: CuAAC Reaction Parameters

The efficiency of CuAAC reactions is consistently high across a wide range of substrates. The choice of azide can influence yields, with sterically unhindered alkyl azides generally providing the best results.

ParameterValue / DescriptionReferences
Reaction Type Copper(I)-Catalyzed [3+2] Cycloaddition
Products 1,4-disubstituted 1,2,3-triazoles
Rate Acceleration 10⁷ to 10⁸ (vs. uncatalyzed reaction)
Second-Order Rate Constant (k₂) 10 to 10⁴ M⁻¹s⁻¹
Typical Yields >95% (often quantitative)
Common Catalysts Cu(I) salts (e.g., CuI, CuBr) or Cu(II) salts (e.g., CuSO₄) with a reducing agent
Common Reducing Agents Sodium Ascorbate
Common Ligands THPTA, TBTA
Experimental Protocol: General Procedure for CuAAC Bioconjugation

This protocol provides a general method for labeling a biomolecule containing an azide with an alkyne-functionalized reporter probe.

Materials:

  • Azide-modified biomolecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4).

  • Alkyne-reporter probe (e.g., alkyne-dye), dissolved in DMSO.

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared).

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).

Procedure:

  • In a microcentrifuge tube, add the azide-modified biomolecule to the desired final concentration (e.g., 10-100 µM).

  • Add the alkyne-reporter probe to a final concentration of 2-5 molar equivalents relative to the azide.

  • Prepare a premixed catalyst solution by combining the CuSO₄ and ligand stock solutions. A 5:1 ligand-to-copper ratio is common.

  • Add the premixed catalyst solution to the reaction mixture. A typical final concentration is 0.1-0.25 mM CuSO₄.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Gently mix the solution and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be performed at 4°C overnight for sensitive biomolecules.

  • Purify the labeled biomolecule using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove excess reagents and catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Developed to overcome the cytotoxicity associated with copper catalysts, SPAAC is a bioorthogonal reaction that is ideal for applications in living cells and whole organisms. The reaction's driving force is the high ring strain of a cycloalkyne, which significantly lowers the activation energy for the cycloaddition with an azide.

Mechanism Unlike the stepwise, catalyst-dependent mechanism of CuAAC, SPAAC is a concerted [3+2] cycloaddition. The strained alkyne is in a high-energy state. Upon reaction with an azide, it passes through a transition state to form the stable triazole product, releasing the stored enthalpic energy from the ring strain.

SPAAC_Concept Conceptual Diagram of SPAAC Reactants Strained Cyclooctyne + Azide (High Energy) TS Transition State Reactants->TS Overcomes activation barrier without catalyst Product Triazole Product (Low Energy, Stable) TS->Product Energy Release

A conceptual diagram of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Data Presentation: Comparison of Common Cyclooctynes for SPAAC

The kinetics of SPAAC are highly dependent on the structure of the cycloalkyne. More strained and electronically activated cyclooctynes exhibit faster reaction rates.

CyclooctyneAbbreviationSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key FeaturesReferences
DibenzocyclooctyneDBCO / ADIBO~0.1 - 0.3Widely used, commercially available, good stability.
4-DibenzocyclooctynolDIBO~0.1Reacts exceptionally fast.
Bicyclo[6.1.0]nonyneBCN~0.01 - 0.1More compact than DBCO, good for small probes.
DibenzoazacyclooctyneDIBAC~0.3 - 0.8Very fast kinetics, good for rapid labeling.
BiarylazacyclooctynoneBARAC~0.9 - 3.1Among the fastest cyclooctynes available.
Experimental Protocol: Live-Cell Glycan Labeling via SPAAC

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by fluorescent labeling using a DBCO-conjugated dye.

Materials:

  • Adherent mammalian cells (e.g., HeLa) in culture.

  • Complete cell culture medium.

  • Azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz) for metabolic labeling.

  • DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488) stock solution in DMSO.

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope.

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard culture medium with medium containing the azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz).

    • Incubate the cells for 24-48 hours under standard conditions (37°C, 5% CO₂) to allow for metabolic incorporation of the azide into cellular glycans.

  • SPAAC Reaction (Labeling):

    • Prepare the labeling solution by diluting the DBCO-fluorophore stock solution in pre-warmed complete culture medium to a final concentration of 10-50 µM.

    • Wash the cells twice with warm PBS to remove unincorporated azide sugar.

    • Add the DBCO-fluorophore labeling solution to the cells.

    • Incubate for 15-60 minutes at 37°C, protected from light. The optimal time depends on the specific cycloalkyne and cell type.

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.

    • Add imaging medium to the cells.

    • Visualize the fluorescently labeled glycans using a fluorescence microscope with the appropriate filter sets.

Applications in Research and Drug Development

The alkyne group's central role in click chemistry has enabled significant advances across multiple scientific fields.

  • Bioconjugation and Proteomics: Click chemistry is widely used to attach fluorescent dyes, biotin tags, or other probes to proteins, nucleic acids, and glycans for visualization and analysis. In proteomics, it enables the identification of newly synthesized proteins or those with specific post-translational modifications.

  • Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active sites of enzymes. Incorporating a small alkyne handle into these probes allows for the subsequent "clicking" of a reporter tag, which is less sterically hindering than carrying the tag on the initial probe.

  • Drug Discovery and Development: Click chemistry facilitates the rapid synthesis of large libraries of potential drug candidates. It is also a key technology in the construction of Antibody-Drug Conjugates (ADCs), where a cytotoxic drug is linked to an antibody via a stable triazole linkage.

  • Material Science: The functionalization of surfaces and polymers with alkynes allows for the attachment of biomolecules or other materials via click chemistry, creating advanced biomaterials and sensors.

Workflow_Metabolic_Labeling General Workflow for Proteomic Analysis via Click Chemistry Start Introduce Bioorthogonal Handle (e.g., Azido-amino acid) Incorp Metabolic Incorporation (Cell Culture) Start->Incorp Labeled_Protein Proteome with Azide-Labeled Newly Synthesized Proteins Incorp->Labeled_Protein Lyse Cell Lysis Labeled_Protein->Lyse Click Click Reaction: Add Alkyne-Reporter Probe (e.g., Alkyne-Biotin) Lyse->Click Enrich Affinity Purification (e.g., Streptavidin Beads) Click->Enrich Analysis Analysis (e.g., LC-MS/MS) Enrich->Analysis

A workflow for labeling and identifying proteins using click chemistry.

Conclusion: Choosing the Right Alkyne Chemistry

The decision between using CuAAC or SPAAC hinges primarily on the experimental system. CuAAC is often the reaction of choice for in vitro applications due to its extremely fast kinetics and the simplicity of terminal alkynes. For applications involving live cells or whole organisms, the biocompatibility of SPAAC makes it the superior method, eliminating concerns of copper-induced toxicity.

Decision_Tree Decision Guide: CuAAC vs. SPAAC A What is the experimental context? B In Vitro Synthesis Fixed Cells Material Science A->B Non-Living System C Live Cells In Vivo Studies A->C Living System D Use CuAAC B->D E Use SPAAC C->E F Advantages: - Extremely fast kinetics - Simple, small alkyne handle - Cost-effective D->F G Advantages: - Bioorthogonal (no catalyst) - No copper toxicity - Ideal for living systems E->G

A decision guide for selecting between CuAAC and SPAAC.

References

Alkyne-SS-COOH: A Technical Guide to Commercial Sources, Purity, and Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sources, purity levels, and key experimental protocols for Alkyne-SS-COOH, a heterobifunctional linker widely utilized in bioconjugation, click chemistry, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs).

Commercial Sources and Purity

This compound is available from several commercial suppliers, with purity levels typically suitable for sensitive research applications. The following table summarizes the key information from prominent vendors.

SupplierCatalog NumberPurityMolecular FormulaMolecular Weight ( g/mol )CAS Number
Precise PEG AAD-5582> 96%C₁₀H₁₅NO₃S₂261.42279938-29-1
InvivoChem V54647≥98%C₁₀H₁₅NO₃S₂261.42279938-29-1
MedchemExpress HY-151790Not specifiedC₁₀H₁₅NO₃S₂261.42279938-29-1

Core Functionalities and Applications

This compound is a versatile linker molecule possessing three key functional groups, each with a distinct role in bioconjugation strategies:

  • Alkyne Group (-C≡CH): This terminal alkyne serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. This allows for the covalent attachment of azide-modified molecules, such as fluorescent dyes, biotin, or drug payloads, with high specificity and yield.[1][2]

  • Disulfide Bond (-S-S-): The disulfide linkage is a cleavable spacer. It is stable under physiological conditions but can be readily reduced by intracellular reducing agents like glutathione (GSH) or externally added reagents such as dithiothreitol (DTT).[3][4][5] This feature is particularly valuable in drug delivery systems, enabling the release of a conjugated payload within the reducing environment of the cell cytoplasm.

  • Carboxylic Acid (-COOH): This functional group provides a convenient point of attachment to primary amines (e.g., lysine residues on proteins or antibodies) through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide chemistry, such as the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Experimental Protocols

The following sections provide detailed methodologies for a typical experimental workflow involving the use of this compound to conjugate a molecule of interest (e.g., a therapeutic payload) to a protein, such as an antibody, and subsequently trigger its release.

Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid group of this compound and its subsequent reaction with primary amines on a protein.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Desalting column

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

  • Activation of this compound:

    • Dissolve this compound in an appropriate organic solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 10-100 mM).

    • In a separate tube, add a molar excess of EDC and Sulfo-NHS to the this compound solution in Activation Buffer. A typical molar ratio is 1:2:5 (this compound:EDC:Sulfo-NHS).

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Add the activated this compound solution to the protein solution. The molar ratio of the linker to the protein will depend on the desired degree of labeling and should be optimized for each specific application.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography or using a desalting column. The purified alkyne-modified protein is now ready for the subsequent click chemistry step.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-modified molecule (e.g., a drug payload) onto the alkyne-functionalized protein.

Materials:

  • Alkyne-modified protein (from the previous step)

  • Azide-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-stabilizing ligand (e.g., THPTA or TBTA)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the azide-containing molecule, CuSO₄, sodium ascorbate, and the stabilizing ligand in an appropriate solvent (e.g., water or DMSO).

  • Reaction Setup:

    • In a reaction tube, combine the alkyne-modified protein and a molar excess of the azide-containing molecule in the Reaction Buffer.

    • In a separate tube, pre-mix the CuSO₄ and the stabilizing ligand.

    • Add the copper/ligand mixture to the protein solution.

    • Initiate the click reaction by adding the sodium ascorbate solution.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light. The reaction progress can be monitored by analytical techniques such as SDS-PAGE or mass spectrometry.

  • Purification: Purify the resulting conjugate to remove the copper catalyst, excess reagents, and unreacted starting materials using an appropriate method such as size-exclusion chromatography or affinity chromatography.

Cleavage of the Disulfide Linker

This protocol describes the release of the conjugated molecule by reducing the disulfide bond.

Materials:

  • Disulfide-linked conjugate (from the previous step)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Glutathione (GSH))

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Incubation with Reducing Agent:

    • Dissolve the disulfide-linked conjugate in the Reaction Buffer.

    • Add the reducing agent to the desired final concentration. For in vitro cleavage, DTT is commonly used at a concentration of 1-20 mM. For mimicking intracellular conditions, GSH can be used at physiological concentrations (1-10 mM).

    • Incubate the reaction at 37°C for a period ranging from 30 minutes to several hours, depending on the desired extent of cleavage.

  • Analysis: The cleavage of the disulfide bond and the release of the conjugated molecule can be analyzed by techniques such as HPLC, SDS-PAGE (under reducing and non-reducing conditions), or mass spectrometry.

Visualizing the Experimental Workflow

The following diagram illustrates the sequential steps of a typical bioconjugation and cleavage workflow using this compound.

experimental_workflow cluster_conjugation Step 1: Protein Conjugation cluster_click Step 2: Click Chemistry cluster_cleavage Step 3: Payload Release Protein Protein (e.g., Antibody) Alkyne_Protein Alkyne-Modified Protein Protein->Alkyne_Protein Amine Coupling AlkyneSSCOOH This compound EDC_NHS EDC / Sulfo-NHS Activation AlkyneSSCOOH->EDC_NHS EDC_NHS->Alkyne_Protein Activated Ester CuAAC CuAAC (CuSO4, Ascorbate) Alkyne_Protein->CuAAC Azide_Payload Azide-Payload (e.g., Drug) Azide_Payload->CuAAC ADC Disulfide-Linked Conjugate (ADC) CuAAC->ADC Triazole Linkage Reducing_Agent Reducing Agent (e.g., Glutathione) ADC->Reducing_Agent Released_Payload Released Payload Reducing_Agent->Released_Payload Cleavage Thiol_Protein Thiol-Modified Protein Reducing_Agent->Thiol_Protein Cleavage

Caption: Experimental workflow for protein modification and payload release using this compound.

References

Spectral and Methodological Analysis of Alkyne-SS-COOH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics and experimental protocols related to Alkyne-SS-COOH, a heterobifunctional linker valuable in bioconjugation and drug delivery systems. The information presented herein is essential for its application in click chemistry, proteomics, and the development of targeted therapeutics.

Core Compound Details

Identifier Value
IUPAC Name 3-((2-(pent-4-ynamido)ethyl)disulfanyl)propanoic acid
Molecular Formula C₁₀H₁₅NO₃S₂
Molecular Weight 261.4 g/mol
CAS Number 2279938-29-1

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a critical tool for the structural elucidation of this compound. Below are the predicted chemical shifts for ¹H and ¹³C NMR spectra, based on the analysis of its constituent functional groups.

¹H NMR Spectral Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~10-12Broad Singlet1HH -OOC-
~6.8Triplet1H-NH -
~3.5Quartet2H-S-S-CH₂-CH₂ -NH-
~2.9Triplet2H-S-CH₂ -CH₂-COOH
~2.8Triplet2H-S-S-CH₂ -CH₂-NH-
~2.7Triplet2H-S-CH₂-CH₂ -COOH
~2.5Triplet2H-C≡C-CH₂ -CH₂-
~2.2Triplet2H-C≡C-CH₂-CH₂ -
~2.0Triplet1H-C≡C-H
¹³C NMR Spectral Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment
~175-C OOH
~172-C ONH-
~83-C ≡C-H
~69-C≡C -H
~40-S-S-C H₂-
~38-S-C H₂-
~35-C H₂-NH-
~34-C H₂-COOH
~30-C≡C-C H₂-
~15-C≡C-CH₂-C H₂-

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of this compound and provides structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) Data
m/z (Observed) Ion Species
262.05[M+H]⁺
284.03[M+Na]⁺
260.04[M-H]⁻
Key Fragmentation Patterns (Tandem MS)

The fragmentation of this compound in tandem mass spectrometry is expected to occur at the amide bond, the disulfide bond, and the carboxylic acid group.

Fragment m/z Proposed Fragment Structure/Loss
217[M+H - COOH]⁺
175[M+H - C₅H₅O]⁺ (Loss of pentynamide moiety)
134[C₅H₅NO₂S]⁺
122[C₄H₆S₂]⁺
87[C₅H₅O]⁺
45[COOH]⁺

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the coupling of 4-pentynoic acid with cystamine, followed by reaction with 3-bromopropionic acid.

Materials:

  • 4-Pentynoic acid

  • Cystamine dihydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 3-Bromopropionic acid

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Activation of 4-Pentynoic Acid: Dissolve 4-pentynoic acid (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DCM. Stir the mixture at room temperature for 2 hours.

  • Amide Coupling: In a separate flask, dissolve cystamine dihydrochloride (0.5 eq) in DMF and add TEA (2.5 eq). Add the activated 4-pentynoic acid solution dropwise to the cystamine solution. Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Dilute the reaction mixture with EtOAc and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting mono-amido disulfide intermediate by column chromatography on silica gel (EtOAc/hexane gradient).

  • Thiolation and Disulfide Exchange: Dissolve the purified intermediate (1.0 eq) and 3-bromopropionic acid (1.1 eq) in a mixture of DMF and water. Add TEA (2.2 eq) and stir at room temperature for 24 hours.

  • Final Work-up and Purification: Acidify the reaction mixture with 1M HCl and extract with EtOAc. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by preparative HPLC to yield this compound.

NMR Sample Preparation
  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Mass Spectrometry Sample Preparation
  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid for positive ion mode ESI, or 0.1% ammonium hydroxide for negative ion mode.

  • Infuse the sample into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Acquire full scan and product ion scan data.

Visualized Workflows and Relationships

Synthesis_Workflow Synthesis Workflow for this compound cluster_activation Activation cluster_coupling Amide Coupling cluster_modification Carboxylation cluster_purification Purification A 4-Pentynoic Acid B EDC, NHS in DCM A->B Reaction C Activated Ester B->C Product D Cystamine C->D Coupling E Mono-amido Disulfide D->E Intermediate F 3-Bromopropionic Acid E->F Reaction H Column Chromatography E->H G This compound F->G Final Product I Preparative HPLC G->I

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

MS_Fragmentation Predicted Mass Spectrometry Fragmentation of this compound M [this compound+H]⁺ m/z = 262.05 F1 Loss of COOH m/z = 217 M->F1 - H₂O - CO F2 Loss of Pentynamide m/z = 175 M->F2 Amide Cleavage F3 [C₅H₅NO₂S]⁺ m/z = 134 M->F3 Disulfide Cleavage F4 [C₄H₆S₂]⁺ m/z = 122 M->F4 Disulfide Cleavage F6 [COOH]⁺ m/z = 45 M->F6 Amide Cleavage F5 [C₅H₅O]⁺ m/z = 87 F2->F5 Further Fragmentation

Caption: A diagram showing the major predicted fragmentation pathways for this compound.

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Alkyne-SS-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for covalently linking molecules.[1][2][3] This application note provides a detailed protocol for the conjugation of an alkyne-functionalized molecule containing both a disulfide bond and a carboxylic acid (Alkyne-SS-COOH) to an azide-bearing counterpart. The presence of a reducible disulfide linkage and a potentially copper-chelating carboxylic acid moiety necessitates specific considerations to ensure the integrity of the molecule and the success of the conjugation.[4][5] This protocol is optimized to maintain the disulfide bond and accommodate the carboxylic acid functionality, making it suitable for applications in drug delivery, bioconjugation, and materials science where the disulfide bond can serve as a cleavable linker.

Challenges and Solutions

The primary challenges in performing CuAAC with an this compound substrate are:

  • Reduction of the Disulfide Bond: The commonly used reducing agent, sodium ascorbate, can cleave disulfide bonds, particularly at concentrations above 1 mM.

  • Copper Chelation: The carboxylic acid and the disulfide group can potentially chelate the copper catalyst, inhibiting the reaction.

  • pH Sensitivity: The carboxylic acid's protonation state, which is pH-dependent, can influence its interaction with the copper catalyst and overall reaction efficiency.

To address these challenges, this protocol incorporates the following key features:

  • Use of a mild reducing agent or a direct Cu(I) source: To prevent disulfide bond reduction, this protocol prioritizes the use of a direct Cu(I) source or a milder reducing agent than sodium ascorbate, such as Tris(2-carboxyethyl)phosphine (TCEP) at a controlled concentration.

  • Inclusion of a stabilizing ligand: A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial to stabilize the Cu(I) catalyst, enhance reaction rates, and minimize side reactions.

  • Optimized pH and buffer selection: The reaction is performed at a near-neutral pH in a non-coordinating buffer to maintain the stability of the reactants and the catalytic system.

Experimental Protocols

Materials
  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate (prepare fresh) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Degassed organic co-solvent (e.g., DMSO, DMF, or t-butanol) if required for solubility

  • Deionized water (degassed)

Stock Solutions
ReagentConcentrationSolvent
This compound10 mMDMSO or appropriate solvent
Azide Molecule10 mMDMSO or appropriate solvent
CuSO₄20 mMDeionized water
THPTA100 mMDeionized water
Sodium Ascorbate100 mMDeionized water (prepare fresh)
TCEP10 mMDeionized water
Recommended Reaction Conditions
ParameterRecommended ValueNotes
Reactant Concentrations
This compound1 mM (final concentration)
Azide Molecule1.2 - 2 mM (1.2 - 2 equivalents)A slight excess of the azide component is often beneficial.
Catalyst System
CuSO₄100 µM (final concentration)
THPTA500 µM (final concentration)A 5:1 ligand-to-copper ratio is recommended to protect biomolecules.
Reducing Agent (Choose one)
Sodium Ascorbate1 mM (final concentration)Use with caution due to potential disulfide reduction.
TCEP1 mM (final concentration)Recommended for preserving the disulfide bond.
Solvent System
BufferPBS, pH 7.4Avoid amine-containing buffers like Tris.
Co-solventUp to 20% (v/v) DMSO or otherUse if necessary to dissolve reactants.
Reaction Conditions
TemperatureRoom Temperature (20-25 °C)
Reaction Time1 - 4 hoursMonitor reaction progress by LC-MS or TLC.
AtmosphereInert atmosphere (optional but recommended)Degassing solvents and running the reaction under nitrogen or argon can improve reproducibility.
Detailed Protocol
  • Preparation of Reactants:

    • In a microcentrifuge tube, add the required volume of the this compound stock solution.

    • Add the required volume of the azide molecule stock solution.

    • Add PBS buffer to bring the reaction to the desired final volume, accounting for the subsequent addition of other reagents. If a co-solvent is needed, add it at this stage.

  • Preparation of the Catalyst Premix:

    • In a separate tube, mix the appropriate volumes of the CuSO₄ and THPTA stock solutions to achieve a 1:5 molar ratio.

    • Vortex briefly to ensure thorough mixing. This premix helps to stabilize the copper catalyst.

  • Initiation of the Click Reaction:

    • Add the CuSO₄/THPTA premix to the reaction tube containing the alkyne and azide.

    • Add the freshly prepared reducing agent (either sodium ascorbate or TCEP) to initiate the reaction.

    • Gently vortex the reaction mixture.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be placed on a gentle shaker or rotator.

  • Monitoring and Work-up:

    • Monitor the reaction progress using an appropriate analytical technique such as LC-MS or TLC.

    • Once the reaction is complete, the product can be purified. For biomolecules, size-exclusion chromatography or dialysis can be used to remove excess reagents. For small molecules, purification can be achieved by preparative HPLC or column chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reactants 1. Prepare Reactants (this compound + Azide) initiation 3. Initiate Reaction (Add Catalyst & Reducing Agent) reactants->initiation catalyst 2. Prepare Catalyst Premix (CuSO4 + THPTA) catalyst->initiation incubation 4. Incubate (Room Temperature) initiation->incubation monitoring 5. Monitor Progress (LC-MS / TLC) incubation->monitoring purification 6. Purify Product monitoring->purification

Caption: Experimental workflow for the copper-catalyzed click chemistry of this compound.

signaling_pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle alkyne This compound cu1 Cu(I)-THPTA alkyne->cu1 Forms Copper Acetylide product Triazole-Linked Product azide Azide Molecule azide->product Cycloaddition cu2 Cu(II)SO4 reducer Reducing Agent (e.g., TCEP) cu2->reducer Reduction reducer->cu1 cu1->azide

References

Application Notes and Protocols for Conjugating Alkyne-SS-COOH to Primary Amines on Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the conjugation of a heterobifunctional, cleavable linker, Alkyne-SS-COOH, to primary amines on proteins. This linker is particularly valuable in bioconjugation, chemical biology, and drug development. The alkyne handle allows for subsequent modification via "click chemistry," while the disulfide bond offers a cleavable linkage sensitive to the reducing environment found within cells. The terminal carboxylic acid enables covalent attachment to primary amines (e.g., lysine residues and the N-terminus) on proteins using carbodiimide chemistry.

The protocols outlined below utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid of this compound, forming a more stable amine-reactive NHS ester. This intermediate then efficiently reacts with primary amines on the target protein to form a stable amide bond.

Chemical Reaction Pathway

The conjugation process involves a two-step reaction. First, the carboxyl group of this compound is activated by EDC in the presence of NHS to form an amine-reactive NHS ester. This intermediate is then reacted with the protein, where it forms a stable amide bond with primary amine groups.

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_cleavage Intracellular Cleavage AlkyneSSCOOH This compound EDC_NHS EDC, NHS (Activation Buffer, pH 6.0) AlkyneSSCOOH->EDC_NHS ActivatedLinker Alkyne-SS-NHS Ester (Amine-Reactive Intermediate) EDC_NHS->ActivatedLinker Protein Protein-NH₂ ActivatedLinker->Protein ConjugatedProtein Alkyne-SS-Protein Conjugate Protein->ConjugatedProtein Coupling Buffer, pH 7.2-8.0 Cleavage Glutathione (GSH) (Reducing Environment) ConjugatedProtein->Cleavage ReleasedMoiety Alkyne-SH + Protein Cleavage->ReleasedMoiety G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis ProteinPrep Prepare Protein Solution (in Coupling Buffer) Conjugation Conjugate to Protein ProteinPrep->Conjugation LinkerPrep Prepare this compound and EDC/NHS Solutions Activation Activate this compound with EDC/NHS LinkerPrep->Activation Activation->Conjugation Quenching Quench Reaction Conjugation->Quenching Purification Purify Conjugate (Desalting Column/Dialysis) Quenching->Purification DOL Determine Degree of Labeling (DOL) (Spectrophotometry) Purification->DOL MS Mass Spectrometry (Confirm Conjugation) Purification->MS SDS_PAGE SDS-PAGE (Assess Purity and MW Shift) Purification->SDS_PAGE Stability Stability Assay (Optional) Purification->Stability

Application Notes and Protocols for the Synthesis of Alkyne-SS-COOH Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker molecule that connects the antibody and the drug is a critical component, influencing the stability, pharmacokinetics, and efficacy of the ADC. This document provides a detailed step-by-step guide for the synthesis of an ADC using a heterobifunctional Alkyne-SS-COOH linker. This linker features a terminal alkyne for drug attachment via click chemistry, a cleavable disulfide bond for intracellular drug release, and a carboxylic acid for conjugation to the antibody.

The disulfide bond in the linker is designed to be stable in the bloodstream but is readily cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione is significantly higher.[][2][3][] This selective cleavage ensures that the cytotoxic payload is released preferentially inside the target cancer cells, minimizing off-target toxicity.[] The alkyne group allows for a highly efficient and specific "click" reaction with an azide-functionalized drug, while the carboxylic acid enables covalent attachment to lysine residues on the antibody via a stable amide bond.

Principle of the Method

The synthesis of an this compound ADC is a two-stage process. The first stage involves the preparation of the linker-payload conjugate. An azide-modified cytotoxic drug is attached to the alkyne group of the this compound linker through a Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction. The second stage is the conjugation of this linker-payload construct to the antibody. The carboxylic acid of the linker is activated using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form an amine-reactive NHS ester. This activated linker-payload is then reacted with the primary amine groups of lysine residues on the antibody surface to form a stable amide linkage, yielding the final ADC.

Experimental Protocols

Protocol 1: Synthesis of Azide-Linker-Payload Conjugate via Click Chemistry

This protocol describes the conjugation of an azide-functionalized cytotoxic drug to the this compound linker.

Materials:

  • This compound

  • Azide-functionalized cytotoxic drug

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Deionized water

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM solution of the azide-functionalized cytotoxic drug in anhydrous DMSO.

    • Prepare a 100 mM solution of CuSO4 in deionized water.

    • Prepare a 200 mM solution of THPTA in deionized water.

    • Prepare a 100 mM solution of sodium ascorbate in deionized water. This solution should be made fresh before use.

  • Click Reaction:

    • In a microcentrifuge tube, combine 1.2 equivalents of the this compound stock solution with 1 equivalent of the azide-functionalized cytotoxic drug stock solution.

    • In a separate tube, prepare the copper catalyst by mixing the CuSO4 stock solution and the THPTA stock solution in a 1:2 molar ratio. Let it stand for 5 minutes.

    • Add 25 equivalents of the pre-mixed Cu(I)/THPTA complex to the reaction mixture containing the alkyne-linker and azide-drug.

    • Initiate the reaction by adding 40 equivalents of the freshly prepared sodium ascorbate solution.

    • Vortex the mixture gently and incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the this compound-Drug conjugate by RP-HPLC.

    • Lyophilize the pure fractions to obtain the purified product as a solid.

Protocol 2: Conjugation of Linker-Payload to Antibody

This protocol details the conjugation of the purified this compound-Drug to a monoclonal antibody.

Materials:

  • Purified this compound-Drug conjugate

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) system

  • Centrifugal filter units

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer like PBS. If necessary, perform a buffer exchange using a desalting column.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Activation of Linker-Payload:

    • Dissolve the purified this compound-Drug conjugate in anhydrous DMF or DMSO to a concentration of 10 mM.

    • In a separate tube, prepare a fresh solution of EDC (e.g., 50 mM) and NHS (e.g., 50 mM) in cold, dry DMSO.

    • Add a 10-fold molar excess of EDC and NHS to the this compound-Drug solution to activate the carboxylic acid group.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the activated this compound-Drug solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Purification of the ADC:

    • Purify the ADC using an SEC system to remove unreacted linker-payload and any potential aggregates.

    • Collect the fractions corresponding to the monomeric ADC.

    • The purified ADC can be concentrated using centrifugal filter units.

  • Storage:

    • Store the final ADC in PBS at 4°C for short-term use or at -80°C in aliquots for long-term storage.

Data Presentation

Table 1: Summary of Quantitative Data for ADC Synthesis and Characterization

ParameterValue/RangeMethod of DeterminationReference
Linker-Payload Synthesis
Molar ratio of this compound to Azide-Drug1.2 : 1StoichiometricProtocol 1
Reaction Time1 - 2 hoursLC-MSProtocol 1
Purification MethodRP-HPLC-Protocol 1
Antibody Conjugation
Molar excess of activated Linker-Payload to Antibody5 - 20 foldStoichiometricProtocol 2
Reaction Time2 hours-Protocol 2
Purification MethodSEC-Protocol 2
ADC Characterization
Average Drug-to-Antibody Ratio (DAR)2 - 4HIC-HPLC, UV-Vis Spectroscopy, LC-MS
Purity (monomer content)> 95%SEC
Aggregates< 5%SEC
Residual Free Drug< 1%RP-HPLC

Mandatory Visualization

ADC_Synthesis_Workflow cluster_0 Stage 1: Linker-Payload Synthesis cluster_1 Stage 2: Antibody Conjugation This compound This compound Click_Reaction CuAAC Click Reaction This compound->Click_Reaction Azide-Drug Azide-Drug Azide-Drug->Click_Reaction Purification_1 RP-HPLC Purification Click_Reaction->Purification_1 Linker_Payload This compound-Drug Purification_1->Linker_Payload Activation EDC/NHS Activation Linker_Payload->Activation Antibody Monoclonal Antibody Conjugation Amide Bond Formation Antibody->Conjugation Activation->Conjugation Purification_2 SEC Purification Conjugation->Purification_2 Final_ADC Final ADC Purification_2->Final_ADC

Caption: Experimental workflow for this compound ADC synthesis.

Signaling_Pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space (Cytoplasm) ADC ADC (Stable Disulfide Bond) ADC_internalized Internalized ADC ADC->ADC_internalized Binding & Internalization Cleavage Disulfide Bond Cleavage ADC_internalized->Cleavage GSH Glutathione (GSH) GSH->Cleavage High Concentration Released_Drug Released Cytotoxic Drug Cleavage->Released_Drug Target Intracellular Target (e.g., Tubulin, DNA) Released_Drug->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis

Caption: Mechanism of intracellular drug release from a disulfide-linked ADC.

References

Application Notes and Protocols for the Functionalization of Gold Nanoparticles with Alkyne-SS-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanomedical research due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface modification. The functionalization of AuNPs is a critical step in tailoring their properties for specific applications such as targeted drug delivery, bio-imaging, and diagnostics. The use of heterobifunctional ligands like Alkyne-SS-COOH offers a versatile platform for creating highly specific and stable nanoparticle conjugates.

This document provides detailed application notes and protocols for the functionalization of gold nanoparticles with a custom ligand, this compound. This ligand features a disulfide (-SS-) group for stable anchoring to the gold surface, a terminal alkyne group for subsequent "click" chemistry conjugation with azide-modified molecules (e.g., drugs, targeting moieties), and a carboxylic acid (-COOH) group to enhance colloidal stability and provide a handle for further functionalization.

The disulfide bond provides a stable linkage to the gold surface, while the alkyne group serves as a versatile handle for bio-orthogonal conjugation via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click" chemistry. This allows for the covalent attachment of a wide range of molecules, including therapeutic agents, targeting ligands (e.g., antibodies, peptides), and imaging agents, with high efficiency and specificity. The carboxylic acid moiety enhances the colloidal stability of the nanoparticles in aqueous solutions and can be used for further conjugation through carbodiimide chemistry.

Key Applications

Functionalization of AuNPs with this compound is particularly advantageous for:

  • Targeted Drug Delivery: The alkyne group allows for the attachment of targeting ligands that can direct the AuNPs to specific cells or tissues, enhancing the therapeutic efficacy and reducing off-target effects of conjugated drugs.[1]

  • Bio-imaging and Diagnostics: Imaging agents, such as fluorescent dyes or contrast agents for magnetic resonance imaging (MRI), can be clicked onto the alkyne-functionalized AuNPs for sensitive and specific detection of biological targets.

  • Development of Biosensors: The robust and specific nature of the gold-disulfide bond and the click chemistry conjugation allows for the creation of stable and reliable biosensing platforms.

Experimental Protocols

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of ~15 nm citrate-stabilized gold nanoparticles, which will serve as the core for subsequent functionalization.

Materials:

  • Tetrachloroauric(III) acid (HAuCl₄) solution (1 mM)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) solution (38.8 mM)

  • Deionized (DI) water

  • Glassware (thoroughly cleaned with aqua regia)

Procedure:

  • In a clean round-bottom flask, bring 50 mL of 1 mM HAuCl₄ solution to a vigorous boil with constant stirring.

  • Rapidly add 5 mL of 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.

  • The color of the solution will change from yellow to colorless, then to a deep red or wine color, indicating the formation of AuNPs.

  • Continue boiling and stirring for an additional 15 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature with continued stirring.

  • Store the citrate-stabilized AuNP solution at 4°C.

Protocol 2: Functionalization of Gold Nanoparticles with this compound

This protocol details the ligand exchange process to replace the citrate capping agent with the this compound ligand.

Materials:

  • Citrate-stabilized gold nanoparticle solution (from Protocol 1)

  • This compound ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol

  • Centrifuge

Procedure:

  • Prepare a stock solution of the this compound ligand in ethanol. The final concentration in the reaction mixture should be optimized, but a starting point is a 1000-fold molar excess relative to the AuNPs.

  • To 10 mL of the citrate-stabilized AuNP solution, add the this compound ligand solution dropwise while stirring.

  • Allow the reaction to proceed for at least 24 hours at room temperature with continuous stirring to ensure complete ligand exchange.

  • After incubation, centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., for ~15 nm AuNPs, 12,000 rpm for 30 minutes is a good starting point).

  • Carefully remove the supernatant, which contains excess ligand and displaced citrate ions.

  • Resuspend the nanoparticle pellet in PBS (pH 7.4).

  • Repeat the centrifugation and resuspension steps at least three times to ensure the removal of any unbound ligands.

  • After the final wash, resuspend the this compound functionalized AuNPs in the desired buffer for storage at 4°C.

Protocol 3: Characterization of this compound Functionalized Gold Nanoparticles

This protocol outlines the key characterization techniques to confirm successful functionalization and assess the properties of the nanoparticles.

1. UV-Vis Spectroscopy:

  • Purpose: To monitor the surface plasmon resonance (SPR) peak of the AuNPs. A red-shift in the SPR peak after ligand exchange indicates a change in the local refractive index around the nanoparticles, suggesting successful functionalization.

  • Procedure: Acquire the UV-Vis spectra of the AuNPs before and after functionalization over a wavelength range of 400-700 nm.

2. Dynamic Light Scattering (DLS):

  • Purpose: To measure the hydrodynamic diameter and size distribution of the nanoparticles. An increase in the hydrodynamic diameter is expected after functionalization due to the presence of the ligand shell.

  • Procedure: Disperse the nanoparticle solutions in an appropriate buffer and measure the size distribution using a DLS instrument.

3. Zeta Potential Measurement:

  • Purpose: To determine the surface charge of the nanoparticles. The carboxylic acid group of the ligand will impart a negative charge to the nanoparticles at neutral pH, leading to a change in the zeta potential compared to the citrate-stabilized AuNPs.

  • Procedure: Measure the zeta potential of the nanoparticle solutions using an appropriate instrument.

4. Transmission Electron Microscopy (TEM):

  • Purpose: To visualize the size, shape, and monodispersity of the AuNP cores.

  • Procedure: Deposit a drop of the nanoparticle solution onto a TEM grid, allow it to dry, and image the nanoparticles.

5. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To confirm the elemental composition of the nanoparticle surface and verify the presence of the this compound ligand.

  • Procedure: Analyze the XPS spectra for the presence of gold (Au), sulfur (S), carbon (C), and oxygen (O) signals corresponding to the ligand.

Quantitative Data Presentation

The following table summarizes representative characterization data for gold nanoparticles before and after functionalization with a carboxyl-terminated ligand. This data is based on findings for a similar HS-PEG-COOH ligand and serves as an illustrative example of the expected changes upon functionalization with this compound.[2]

ParameterCitrate-Stabilized AuNPsAuNPs Functionalized with HS-PEG-COOH
Core Diameter (TEM) ~19 nm~19 nm
Hydrodynamic Diameter (DLS) 19.6 ± 1.0 nm33.54 ± 0.50 nm
Polydispersity Index (PDI) 0.3010.297
Zeta Potential -36.77 ± 2.33 mV-30.77 ± 1.4 mV
Surface Plasmon Resonance (λmax) ~520 nmRed-shifted

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and functionalization of gold nanoparticles with this compound.

G cluster_synthesis Synthesis of AuNPs cluster_functionalization Functionalization cluster_characterization Characterization cluster_application Downstream Applications s1 HAuCl4 Solution s3 Boiling and Stirring (Turkevich Method) s1->s3 s2 Trisodium Citrate s2->s3 s4 Citrate-Stabilized AuNPs s3->s4 f2 Ligand Exchange s4->f2 f1 This compound Ligand f1->f2 f3 Purification (Centrifugation) f2->f3 f4 This compound AuNPs f3->f4 c1 UV-Vis f4->c1 c2 DLS f4->c2 c3 Zeta Potential f4->c3 c4 TEM f4->c4 c5 XPS f4->c5 a1 Click Chemistry (e.g., with Azide-Drug) f4->a1 a2 Targeted Drug Delivery a1->a2 a3 Bio-imaging a1->a3

Caption: Workflow for the synthesis, functionalization, and characterization of this compound AuNPs.

Targeted Drug Delivery and Cellular Interaction

The following diagram illustrates the mechanism of targeted drug delivery using this compound functionalized AuNPs that have been conjugated with a targeting ligand (e.g., an antibody or peptide) and a therapeutic drug via click chemistry. The example focuses on targeting the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells.

G cluster_nanoparticle Functionalized AuNP cluster_cell Target Cancer Cell AuNP AuNP Core Ligand This compound AuNP->Ligand -SS-Au bond Targeting Targeting Ligand (e.g., anti-EGFR) Ligand->Targeting Click Chemistry Drug Drug Ligand->Drug Click Chemistry EGFR EGFR Targeting->EGFR Binding Endosome Endosome EGFR->Endosome Receptor-Mediated Endocytosis Membrane Cell Membrane Lysosome Lysosome Endosome->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Nucleus Nucleus (Apoptosis) DrugRelease->Nucleus

Caption: Targeted drug delivery to a cancer cell via EGFR-mediated endocytosis of a functionalized AuNP.

EGFR Signaling Pathway Inhibition

This diagram illustrates a potential mechanism by which EGFR-targeted gold nanoparticles can inhibit downstream signaling pathways crucial for cancer cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR_dimer EGFR Dimerization & Autophosphorylation RAS RAS EGFR_dimer->RAS PI3K PI3K EGFR_dimer->PI3K AuNP_complex Functionalized AuNP (anti-EGFR) AuNP_complex->EGFR_dimer Binding & Internalization (Inhibition of Signaling) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of EGFR signaling pathways by functionalized gold nanoparticles.

References

Application Notes: Alkyne-SS-COOH for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alkyne-SS-COOH is a heterobifunctional linker designed for the advanced assembly of targeted drug delivery systems (DDS). Its unique tripartite structure, consisting of a terminal alkyne, a redox-sensitive disulfide bond, and a terminal carboxylic acid, offers a versatile platform for researchers in drug development. The alkyne group serves as a handle for bioorthogonal "click chemistry," enabling the covalent attachment of azide-functionalized targeting moieties with high specificity and efficiency.[1][2] The carboxylic acid allows for standard amide bond formation with amine-containing therapeutic agents or nanoparticle surfaces.[3] Critically, the disulfide bond provides a "smart" release mechanism; it remains stable in the low-thiol environment of the bloodstream but is rapidly cleaved in the highly reductive intracellular environment, particularly within tumor cells, where glutathione (GSH) concentrations are significantly elevated.[4][5] This ensures that the therapeutic payload is released preferentially at the target site, enhancing efficacy and minimizing systemic toxicity.

Application Notes

Principle of Operation

The use of this compound in a targeted DDS follows a modular, multi-step strategy. First, a therapeutic agent is conjugated to the carboxylic acid end of the linker via chemistries like EDC/NHS coupling. Second, this drug-linker conjugate is attached to a nanocarrier (e.g., liposome, polymeric nanoparticle) or used as a self-assembling prodrug. Finally, an azide-modified targeting ligand (e.g., antibody fragment, peptide, aptamer) is "clicked" onto the alkyne terminus.

Once administered, the final DDS circulates and recognizes its target via the specific ligand. Upon binding and cellular internalization (e.g., through endocytosis), the DDS is exposed to the high intracellular concentration of glutathione (1-10 mM), which is substantially higher than in the blood plasma (~2 µM). This high GSH concentration reduces and cleaves the disulfide bond, breaking the link between the drug and the carrier, leading to controlled, site-specific release of the therapeutic agent.

Key Advantages
  • Targeted Delivery : The alkyne handle allows for the precise attachment of a targeting ligand via highly efficient click chemistry, improving drug accumulation in target tissues.

  • Stimuli-Responsive Release : The disulfide bond ensures that the drug is released in response to the high reductive environment inside target cells, reducing premature release and off-target effects.

  • Modular and Versatile : The three distinct functional groups allow for a wide range of drugs, carriers, and targeting moieties to be combined in a "plug-and-play" fashion.

  • Improved Therapeutic Index : By concentrating the drug at the site of action and controlling its release, the overall therapeutic efficacy is increased while systemic toxicity is minimized.

Quantitative Data Summary

The following tables present representative data from studies on drug delivery systems utilizing principles analogous to an this compound linker, such as high drug loading capacity and redox-responsive release.

Table 1: Representative Drug Loading & Encapsulation Efficiency

Nanocarrier System Therapeutic Agent Drug Loading Capacity (DLC) % (w/w) Encapsulation Efficiency (EE) % Reference
Disulfide-Crosslinked Nanogel Doxorubicin 26 ± 1.2% 90 ± 1.3%
Self-Assembled Drug-Drug Conjugate NPs Doxorubicin >90% (theoretical) Not Applicable

| Chitosan-based Mesoporous Silica NPs | Doxorubicin | ~15% | ~85% | |

Table 2: Representative Redox-Responsive In Vitro Drug Release

Nanocarrier System Release Condition % Drug Released (1 hour) % Drug Released (24 hours) Reference
PAMAM Dendrimer-NAC Conjugate Extracellular GSH (~2 µM) Negligible < 5%
PAMAM Dendrimer-NAC Conjugate Intracellular GSH (~10 mM) ~70% > 90%
Integrated Prodrug Micelles No GSH < 10% < 20%

| Integrated Prodrug Micelles | Intracellular GSH (~10 mM) | ~50% | ~93% | |

Table 3: Representative Comparative In Vitro Cytotoxicity (IC50 Values)

Cell Line Free Drug Non-Targeted Nanoparticle Targeted Nanoparticle Reference
HCT-116 (Colorectal Cancer) DOXIL®: ~15 µM ~10 µM cRGD-Targeted: ~2.5 µM
MCF-7 (Breast Cancer) Free Tiopronin: 1.26 mg/mL Not Applicable TPN@GNPs: 1.73 mg/mL

| A549 (Lung Cancer) | Free Doxorubicin: 5.8 µM | Dox-Micelles: 3.2 µM | Not Applicable | |

Experimental Protocols

Protocol 1: Conjugation of an Amine-Containing Drug to this compound

This protocol describes the activation of the carboxylic acid on this compound using EDC/NHS chemistry to form a stable amide bond with a drug containing a primary amine.

Materials:

  • This compound

  • Amine-containing drug

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Solution: Hydroxylamine-HCl or 2-Mercaptoethanol

  • Anhydrous DMSO or DMF

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Reagent Preparation : Equilibrate EDC and Sulfo-NHS to room temperature before opening. Prepare fresh stock solutions in anhydrous DMSO or water immediately before use.

  • Activation of Linker : Dissolve this compound (1 equivalent) in Activation Buffer. Add Sulfo-NHS (1.5 equivalents) and EDC (1.5 equivalents). Incubate for 15-30 minutes at room temperature.

  • Conjugation : Dissolve the amine-containing drug (1-1.2 equivalents) in Coupling Buffer. Add the activated linker solution to the drug solution.

  • Reaction : Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching : Stop the reaction by adding hydroxylamine to a final concentration of 10 mM.

  • Purification : Purify the resulting Alkyne-SS-Drug conjugate from excess reagents and byproducts using a desalting column or dialysis, exchanging into a suitable storage buffer (e.g., PBS).

  • Analysis : Confirm successful conjugation using LC-MS or MALDI-TOF to identify the correct molecular weight of the product.

Protocol 2: "Click" Conjugation of an Azide-Ligand (CuAAC Method)

This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a targeting ligand to the drug-linker conjugate.

Materials:

  • Alkyne-SS-Drug conjugate

  • Azide-functionalized targeting ligand (e.g., peptide)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (prepare fresh)

  • Copper ligand (e.g., THPTA)

  • Reaction Buffer: 1X PBS

Procedure:

  • Reagent Preparation : Prepare stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA in water, and 100 mM Sodium Ascorbate in water (prepare fresh).

  • Catalyst Premix : In a separate tube, combine CuSO₄ and THPTA stock solutions in a 1:2 to 1:5 molar ratio (e.g., 1 µL of 100 mM CuSO₄ and 2 µL of 200 mM THPTA). Let stand for 2 minutes to form the complex.

  • Reaction Setup : In a reaction tube, dissolve the Alkyne-SS-Drug conjugate (1 equivalent) and the azide-ligand (1.5 equivalents) in Reaction Buffer.

  • Initiation : Add the catalyst premix to the reaction tube. Finally, add the sodium ascorbate solution (e.g., to a final concentration of 5 mM) to initiate the reaction by reducing Cu(II) to the active Cu(I) state.

  • Incubation : Gently mix and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Purification : Purify the final targeted conjugate using size-exclusion chromatography or dialysis to remove copper and other small molecules.

Protocol 3: "Click" Conjugation of an Azide-Ligand (SPAAC Method)

This protocol uses strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free and ideal for sensitive biological molecules. Note : For SPAAC, the alkyne on the linker must be a strained cyclooctyne (e.g., DBCO, BCN). The protocol assumes a DBCO-SS-COOH linker is used instead of a terminal alkyne.

Materials:

  • DBCO-SS-Drug conjugate

  • Azide-functionalized targeting ligand

  • Reaction Buffer: 1X PBS, pH 7.4

Procedure:

  • Reagent Preparation : Dissolve the DBCO-SS-Drug conjugate and the azide-ligand in the Reaction Buffer to their desired final concentrations.

  • Reaction Setup : Combine the DBCO-SS-Drug conjugate (1 equivalent) and the azide-ligand (1.5-3 equivalents) in a microcentrifuge tube.

  • Incubation : Allow the reaction to proceed at room temperature for 4-24 hours, or at 37°C to increase the rate. The reaction is typically slower than CuAAC but requires no catalyst.

  • Purification : Purify the final product using methods appropriate for the biomolecules involved, such as size-exclusion chromatography, to remove any unreacted starting materials.

Protocol 4: In Vitro Glutathione-Mediated Drug Release Assay

This protocol measures the release of a drug from the DDS in response to GSH.

Materials:

  • Final targeted DDS

  • Release Buffer A: PBS, pH 7.4 (simulating extracellular conditions)

  • Release Buffer B: PBS, pH 7.4, with 10 mM Glutathione (simulating intracellular conditions)

  • Dialysis device (e.g., 1 kDa MWCO cassette)

  • HPLC or Fluorescence Spectrophotometer

Procedure:

  • Assay Setup : Prepare two identical samples by placing a known concentration of the DDS (e.g., 1 mg/mL) into separate dialysis cassettes.

  • Incubation : Place one cassette into a beaker with Release Buffer A and the other into a beaker with Release Buffer B. Incubate both at 37°C with gentle stirring.

  • Sampling : At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect an aliquot from the buffer outside the dialysis cassette.

  • Quantification : Measure the concentration of the released drug in the collected aliquots using a pre-validated HPLC method or by fluorescence if the drug is fluorescent.

  • Analysis : Plot the cumulative percentage of drug released versus time for both conditions to compare the release profiles. A significantly faster and higher release in Buffer B indicates successful redox-responsive behavior.

Protocol 5: In Vitro Cytotoxicity Assay (MTS/MTT Method)

This protocol assesses the cytotoxic effect of the DDS on both target and non-target cell lines.

Materials:

  • Target cells (expressing the receptor for the targeting ligand)

  • Non-target cells (lacking the receptor)

  • Complete cell culture medium

  • DDS, free drug, and non-targeted DDS (as controls)

  • MTS or MTT reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding : Seed both target and non-target cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment : Prepare serial dilutions of the free drug, the targeted DDS, and a non-targeted control DDS in cell culture medium. Remove the old medium from the cells and add the treatment solutions. Include wells with untreated cells as a viability control.

  • Incubation : Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement : Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition : Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis : Convert absorbance values to percentage cell viability relative to the untreated control. Plot cell viability versus log(concentration) and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound in each cell line.

Visualizations

// Edges Linker -> Step1; Drug -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Ligand -> Step2; Carrier -> Intermediate [style=dashed, label="Functionalization"]; Step2 -> FinalDDS; FinalDDS -> Release; FinalDDS -> Cytotoxicity; }

Caption: Logical workflow for the construction and evaluation of a targeted DDS.

// Logical Flow DDS -> TargetCell [label="1. Targeting &\nBinding"]; TargetCell -> Endosome [label="2. Internalization"]; Endosome -> ReleasedDrug [label="3. Disulfide Cleavage\n(S-S → SH + SH)", color="#EA4335"]; Endosome -> GSH [style=invis]; ReleasedDrug -> Effect [label="4. Drug Action"]; }

Caption: Mechanism of action for targeted delivery and intracellular drug release.

// Nodes GF [label="Growth Factor\n(e.g., EGF)", fillcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR)", fillcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#FBBC05", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; TF [label="Transcription Factors\n(c-Myc, AP-1)", fillcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Drug [label="Released Drug\n(e.g., MEK Inhibitor)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> RTK [style=dashed]; RTK -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> TF; TF -> Proliferation;

// Inhibition Drug -> MEK [arrowhead=T, color="#EA4335", penwidth=2.5, label=" Inhibition"]; }

Caption: Inhibition of the MAPK signaling pathway by a released therapeutic agent.

References

Application Notes and Protocols for Alkyne-SS-COOH as a Cleavable Linker in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties. The linker is a critical component that influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

This document focuses on the application of Alkyne-SS-COOH , a cleavable linker, in PROTAC development. This linker incorporates three key functional elements:

  • An alkyne group, which allows for efficient and modular synthesis of PROTACs via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[1][][3]

  • A disulfide (-S-S-) bond , which serves as a cleavable unit within the intracellular environment. The higher concentration of reducing agents like glutathione (GSH) inside cells compared to the extracellular space facilitates the cleavage of the disulfide bond, releasing the active PROTAC.[4][5]

  • A carboxylic acid (-COOH) group, which provides a convenient attachment point for either the POI ligand or the E3 ligase ligand through standard amide bond formation.

The cleavable nature of the this compound linker offers the potential for controlled release of the PROTAC, potentially improving its therapeutic index and reducing off-target effects.

Signaling Pathway and Mechanism of Action

A PROTAC utilizing an this compound linker follows the general mechanism of action for PROTACs, with the additional step of intracellular cleavage.

PROTAC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (High GSH) PROTAC_inactive Inactive PROTAC (with intact linker) PROTAC_active Active PROTAC (cleaved linker) PROTAC_inactive->PROTAC_active Cellular Uptake & Glutathione (GSH) -mediated cleavage Ternary Ternary Complex (POI-PROTAC-E3) PROTAC_active->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation Synthesis_Workflow POI_ligand POI Ligand with Azide Click_chemistry CuAAC Click Chemistry POI_ligand->Click_chemistry E3_ligand E3 Ligase Ligand Amide_coupling Amide Coupling E3_ligand->Amide_coupling Alkyne_linker This compound Alkyne_linker->Amide_coupling E3_linker_conjugate E3 Ligase Ligand-Linker Conjugate Amide_coupling->E3_linker_conjugate E3_linker_conjugate->Click_chemistry PROTAC_final Final PROTAC Click_chemistry->PROTAC_final Purification Purification (HPLC) PROTAC_final->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_product Purified PROTAC Characterization->Final_product Evaluation_Workflow Start Synthesized & Purified Cleavable PROTAC Degradation_Assay Western Blot for Protein Degradation Start->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., MTT) Start->Viability_Assay Cleavage_Assay Intracellular Cleavage Assay (e.g., LC-MS of lysates) Start->Cleavage_Assay DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax Data_Analysis Comprehensive Data Analysis & Interpretation DC50_Dmax->Data_Analysis IC50 Determine IC50 Viability_Assay->IC50 IC50->Data_Analysis Cleavage_Confirmation Confirm Linker Cleavage Cleavage_Assay->Cleavage_Confirmation Cleavage_Confirmation->Data_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Proteasome Inhibition) Mechanism_Studies->Data_Analysis Conclusion Conclusion on PROTAC Efficacy & Cleavage Data_Analysis->Conclusion

References

Application Notes and Protocols for Cell Labeling with Alkyne-SS-COOH Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of cell surface proteins, collectively known as the surfaceome, is critical for understanding cellular communication, signaling, and for the identification of novel therapeutic targets. Alkyne-SS-COOH is a versatile chemical probe designed for the selective labeling of cell surface proteins. This reagent features a terminal alkyne group for bioorthogonal "click" chemistry, a cleavable disulfide bond (SS) to enable the recovery of labeled proteins, and a carboxylic acid (COOH) group for conjugation to primary amines on the cell surface.

This document provides detailed protocols for the activation of this compound, the labeling of live cells, and the subsequent downstream analysis of labeled proteins. Additionally, it presents quantitative data from relevant studies to guide experimental design and data interpretation.

Principle of the Method

The labeling strategy involves a two-stage process. First, the carboxylic acid moiety of this compound is activated to create a reactive ester. This activated probe is then incubated with live cells, where it forms stable amide bonds with primary amines (e.g., lysine residues and N-termini) on cell surface proteins. The small size of the alkyne tag minimizes potential interference with protein function.

Following labeling, the alkyne group serves as a handle for covalent modification with a reporter molecule (e.g., biotin or a fluorophore) bearing a complementary azide group via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction. The disulfide linker allows for the subsequent cleavage and release of the labeled proteins from an affinity matrix (e.g., streptavidin beads) under mild reducing conditions, facilitating their identification and analysis by mass spectrometry.

Data Presentation

The following tables summarize quantitative data from studies utilizing similar cleavable alkyne probes for proteomic analysis. This data can serve as a benchmark for expected outcomes when using this compound.

Table 1: Comparison of Cleavable Biotin-Alkyne Probe Efficiency in O-GlcNAc Proteomics. [1]

Probe TypeO-GlcNAc Peptide-Spectrum Matches (PSMs)Modified Peptide SequencesUnambiguous O-GlcNAc SitesO-GlcNAc Proteins with Unambiguous Sites
PC-biotin-alkyne ~2500~1500~1000~500
DADPS-biotin-alkyne ~2500~1500~1000~500
Dde-biotin-alkyne ~1250~750~500~250
Diazo-biotin-alkyne ~500~300~200~100

Data adapted from a study on O-GlcNAc proteomics of mouse brain samples, illustrating the variable efficiency of different cleavable linkers.

Table 2: Quantification of Labeled Cell Surface Lysines using a Cleavable Alkyne Probe. [2]

Cell LineProbe ConcentrationNumber of Cell Surface Lysines QuantifiedSpecificity for Cell Surface Proteins
HeLa 100 µM2639>90%

Data from a chemical proteomics strategy using OPA-S-S-alkyne for the global analysis of surface functional lysines in living HeLa cells.

Experimental Protocols

Protocol 1: Activation of this compound with EDC/Sulfo-NHS

This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive Sulfo-NHS ester. This activation step is essential for efficient labeling of cell surface proteins.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[3]

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)[3]

  • Activation Buffer (e.g., 100 mM MES, 150 mM NaCl, pH 5.0-6.0)[4]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mM).

  • Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 200 mM each). These reagents are moisture-sensitive.

  • In a microcentrifuge tube, combine this compound, EDC, and Sulfo-NHS in Activation Buffer. A typical molar ratio is 1:2:2 (this compound:EDC:Sulfo-NHS). For example, for a final 10 mM activated this compound solution, mix 10 µL of 100 mM this compound, 10 µL of 200 mM EDC, and 10 µL of 200 mM Sulfo-NHS in 70 µL of Activation Buffer.

  • Incubate the reaction mixture for 15-30 minutes at room temperature.

  • The activated Alkyne-SS-Sulfo-NHS ester is now ready for immediate use in cell labeling. The NHS ester is unstable in aqueous solutions, so it should be used without delay.

Protocol 2: Labeling of Live Cells with Activated this compound

This protocol outlines the procedure for labeling primary amines on the surface of live cells with the activated this compound probe.

Materials:

  • Cultured cells (adherent or suspension)

  • Activated this compound (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Cell culture medium

  • Quenching Buffer (e.g., 100 mM glycine in PBS, pH 7.4)

Procedure:

  • Culture cells to a desired confluency (typically 70-90%).

  • For adherent cells, gently wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C) and wash twice with ice-cold PBS.

  • Resuspend the cells in ice-cold PBS or a suitable labeling buffer (e.g., PBS with 1% BSA) at a concentration of 1-10 x 10⁶ cells/mL.

  • Add the freshly prepared activated this compound to the cell suspension to a final concentration of 1-5 mM. The optimal concentration should be determined empirically for each cell type and experimental condition.

  • Incubate the cells for 30 minutes at 4°C with gentle agitation to prevent cell settling. Performing the labeling at 4°C minimizes internalization of the probe.

  • To quench the reaction, add Quenching Buffer to a final concentration of 10-100 mM glycine and incubate for 5-10 minutes at 4°C.

  • Wash the cells three times with ice-cold PBS to remove unreacted probe. For suspension cells, pellet by centrifugation between washes.

  • The alkyne-labeled cells are now ready for downstream applications, such as click chemistry (Protocol 3).

Protocol 3: Click Chemistry Reaction on Labeled Cells

This protocol describes the copper-catalyzed click reaction to conjugate an azide-containing reporter molecule (e.g., Azide-Biotin) to the alkyne-labeled cell surface proteins.

Materials:

  • Alkyne-labeled cells (from Protocol 2)

  • Azide-Biotin (or other azide-functionalized reporter)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium Ascorbate

  • PBS

Procedure:

  • Prepare the following stock solutions:

    • Azide-Biotin: 10 mM in DMSO

    • CuSO₄: 50 mM in water

    • THPTA: 250 mM in water

    • Sodium Ascorbate: 100 mM in water (prepare fresh immediately before use)

  • Resuspend the alkyne-labeled cells in PBS.

  • Prepare the click chemistry reaction cocktail. For a 1 mL final volume, add the reagents in the following order, vortexing gently after each addition:

    • To 900 µL of cell suspension in PBS, add:

    • 10 µL of 10 mM Azide-Biotin (final concentration: 100 µM)

    • 10 µL of 50 mM CuSO₄ (final concentration: 500 µM)

    • 10 µL of 250 mM THPTA (final concentration: 2.5 mM)

  • Immediately before adding to the cells, add 50 µL of freshly prepared 100 mM Sodium Ascorbate (final concentration: 5 mM).

  • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS to remove excess click chemistry reagents.

  • The biotin-labeled cells are now ready for enrichment.

Protocol 4: Enrichment and Elution of Labeled Proteins

This protocol describes the enrichment of biotinylated proteins using streptavidin affinity chromatography and their subsequent elution by cleavage of the disulfide bond.

Materials:

  • Biotin-labeled cells (from Protocol 3)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads or magnetic beads

  • Wash Buffer (e.g., PBS with 0.1% SDS)

  • Elution Buffer (e.g., 50 mM Dithiothreitol (DTT) or 10 mM Tris(2-carboxyethyl)phosphine (TCEP) in PBS, pH 8.5)

Procedure:

  • Lyse the biotin-labeled cells in Lysis Buffer according to standard protocols.

  • Clarify the cell lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cellular debris.

  • Incubate the clarified lysate with streptavidin beads for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

  • Wash the beads extensively to remove non-specifically bound proteins. Perform sequential washes with Lysis Buffer, high salt buffer (e.g., 1 M NaCl in PBS), and finally PBS.

  • To elute the captured proteins, resuspend the beads in Elution Buffer.

  • Incubate for 30-60 minutes at 37-56°C to reduce the disulfide bond and release the labeled proteins from the biotin tag, which remains bound to the beads.

  • Collect the eluate containing the enriched cell surface proteins.

  • The eluted proteins can now be prepared for downstream analysis, such as SDS-PAGE or mass spectrometry.

Protocol 5: Cell Viability Assay

It is crucial to assess the cytotoxicity of the labeling procedure. A simple dye exclusion assay using a membrane-impermeable dye can be performed.

Materials:

  • Labeled and unlabeled (control) cells

  • Trypan Blue solution (0.4%) or a fluorescent viability dye (e.g., Propidium Iodide, DAPI)

  • Hemocytometer or automated cell counter/fluorescence microscope

Procedure:

  • After the complete labeling and washing procedure (Protocol 2), resuspend a small aliquot of the labeled cells and a control sample of unlabeled cells in PBS.

  • Mix the cell suspension with an equal volume of Trypan Blue solution and incubate for 1-2 minutes.

  • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

  • Compare the viability of labeled cells to the unlabeled control to determine the impact of the labeling protocol. A viability of >90% is generally considered acceptable.

Mandatory Visualizations

experimental_workflow cluster_activation Step 1: Probe Activation cluster_labeling Step 2: Cell Labeling cluster_click Step 3: Click Chemistry cluster_analysis Step 4: Analysis AlkyneSSCOOH This compound ActivatedProbe Activated this compound (Amine-Reactive Ester) AlkyneSSCOOH->ActivatedProbe Activation EDC_NHS EDC / Sulfo-NHS EDC_NHS->ActivatedProbe LabeledCells Alkyne-Labeled Cells ActivatedProbe->LabeledCells Labeling of Primary Amines LiveCells Live Cells with Surface Proteins LiveCells->LabeledCells BiotinylatedCells Biotinylated Cells LabeledCells->BiotinylatedCells CuAAC Reaction AzideBiotin Azide-Biotin AzideBiotin->BiotinylatedCells Enrichment Enrichment on Streptavidin Beads BiotinylatedCells->Enrichment Cell Lysis Cleavage Disulfide Cleavage (DTT/TCEP) Enrichment->Cleavage Elution MS_Analysis LC-MS/MS Analysis Cleavage->MS_Analysis Protein Identification

Caption: Workflow for labeling and analysis of cell surface proteins.

labeling_mechanism reagent This compound -COOH activated_reagent Activated Probe -CO-NHS reagent:cooh->activated_reagent:ester Activation activator EDC/Sulfo-NHS activator->activated_reagent:ester labeled_protein Labeled Protein -CO-NH- activated_reagent:ester->labeled_protein:amide Amide Bond Formation protein Cell Surface Protein -NH2 protein:amine->labeled_protein:amide

Caption: Chemical mechanism of cell surface protein labeling.

References

Application Notes and Protocols for Reducible Hydrogels with Alkyne-SS-COOH Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reducible hydrogels are a class of smart biomaterials that exhibit degradation in response to a reductive environment. This property makes them highly attractive for controlled drug delivery applications, particularly for targeted release within the intracellular environment, which has a significantly higher concentration of reducing agents like glutathione (GSH) compared to the extracellular space. This document provides detailed application notes and protocols for the creation and characterization of reducible hydrogels utilizing a novel heterobifunctional crosslinker, Alkyne-SS-COOH. This crosslinker incorporates three key functional groups: an alkyne group for efficient crosslinking via click chemistry, a reducible disulfide bond for triggered degradation, and a carboxylic acid group for potential bioconjugation or modulation of hydrogel properties.

These hydrogels are formed through the highly efficient and bio-orthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, which allows for rapid gelation under mild, cell-friendly conditions without the need for a cytotoxic catalyst. The presence of the disulfide bond within the hydrogel network enables the controlled release of encapsulated therapeutics in response to the high glutathione concentrations found within cells, making this system a promising platform for targeted drug delivery.

Materials and Methods

Synthesis of this compound Crosslinker

Step 1: Synthesis of S-propargyl 3-mercaptopropanoate

  • To a solution of 3-mercaptopropionic acid in a suitable solvent (e.g., dichloromethane), add an equimolar amount of a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[1], along with a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Slowly add propargyl alcohol to the mixture and continue stirring at room temperature for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea byproduct.

  • Purify the crude product by column chromatography to obtain S-propargyl 3-mercaptopropanoate.

Step 2: Dimerization to form the Disulfide Bond

  • Dissolve the purified S-propargyl 3-mercaptopropanoate in a suitable solvent (e.g., ethanol).

  • Expose the solution to air and stir vigorously for 48-72 hours to facilitate oxidative dimerization of the thiol groups into a disulfide bond. The reaction can be catalyzed by the addition of a small amount of a mild oxidizing agent if necessary.

  • Monitor the disappearance of the thiol group using Ellman's test.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting this compound crosslinker using column chromatography.

Synthesis of Azide-Terminated Poly(ethylene glycol) (PEG-Azide)

A common method for the synthesis of azide-terminated PEG is a two-step process involving the mesylation of PEG-hydroxyl groups followed by nucleophilic substitution with sodium azide[2][3][4][5].

  • Dissolve poly(ethylene glycol) (PEG) with terminal hydroxyl groups in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).

  • Cool the solution in an ice bath and add triethylamine.

  • Slowly add methanesulfonyl chloride dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain PEG-mesylate.

  • Dissolve the PEG-mesylate in dimethylformamide (DMF) and add sodium azide.

  • Heat the reaction mixture to 80-100 °C and stir for 24-48 hours.

  • After cooling to room temperature, precipitate the PEG-azide product by adding the reaction mixture to cold diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum.

  • Characterize the final product using ¹H NMR and FTIR spectroscopy to confirm the presence of the azide group.

Protocol for Reducible Hydrogel Formation via SPAAC
  • Prepare a stock solution of the this compound crosslinker in a biocompatible solvent such as dimethyl sulfoxide (DMSO).

  • Prepare a stock solution of azide-terminated PEG (e.g., 4-arm PEG-Azide) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • To form the hydrogel, mix the this compound solution with the PEG-Azide solution at the desired stoichiometric ratio of alkyne to azide groups.

  • If encapsulating a therapeutic agent, dissolve the agent in the PEG-Azide solution before adding the crosslinker.

  • Gently vortex or pipette the mixture to ensure homogeneity.

  • Gelation should occur within minutes at room temperature. The gelation time can be modulated by adjusting the concentration of the precursors and the temperature.

Characterization of Reducible Hydrogels

Swelling Behavior

The swelling ratio of the hydrogels provides insight into their network structure and degradation.

Protocol:

  • Prepare hydrogel discs of a defined size and record their initial weight (W_d).

  • Immerse the hydrogel discs in PBS (pH 7.4) at 37 °C.

  • At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (W_s).

  • The swelling ratio is calculated as: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100.

  • To study reduction-triggered swelling, immerse the hydrogels in PBS containing a physiologically relevant concentration of glutathione (e.g., 10 mM) and monitor the swelling ratio over time.

Expected Results: The swelling ratio is expected to increase over time as the disulfide bonds are cleaved in the presence of glutathione, leading to a less crosslinked network that can absorb more water.

Degradation Profile

The degradation of the hydrogel can be monitored by measuring the change in its mass over time in a reductive environment.

Protocol:

  • Prepare and weigh hydrogel samples (W_initial).

  • Incubate the hydrogels in PBS (pH 7.4) with and without 10 mM glutathione at 37 °C.

  • At specific time points, remove the hydrogels, lyophilize them, and record their final dry weight (W_final).

  • The percentage of weight loss is calculated as: Weight Loss (%) = [(W_initial - W_final) / W_initial] x 100.

Expected Results: Hydrogels incubated with glutathione are expected to show a time-dependent decrease in mass, indicating degradation of the hydrogel network.

Drug Release Kinetics

The release of an encapsulated therapeutic from the hydrogel can be quantified over time.

Protocol:

  • Load the hydrogels with a model drug (e.g., a fluorescently labeled dextran or a specific therapeutic).

  • Place the drug-loaded hydrogels in a release medium (PBS, pH 7.4) with and without 10 mM glutathione at 37 °C.

  • At various time points, collect aliquots of the release medium.

  • Quantify the concentration of the released drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).

  • Calculate the cumulative percentage of drug release over time.

Expected Results: A significantly faster and more complete drug release profile is expected in the presence of glutathione due to the degradation of the hydrogel matrix.

Quantitative Data Summary

The following tables provide representative data from studies on reducible hydrogels with properties similar to those expected from an this compound crosslinked system.

Hydrogel FormulationSwelling Ratio (%) in PBSSwelling Ratio (%) in 10 mM GSHReference
PEG-based reducible hydrogel800 ± 501500 ± 100
Hyaluronic acid-based reducible hydrogel650 ± 401200 ± 80

Table 1: Representative Swelling Ratios of Reducible Hydrogels.

Time (hours)Cumulative Release (%) in PBSCumulative Release (%) in 10 mM GSHReference
15 ± 120 ± 3
615 ± 265 ± 5
1225 ± 385 ± 6
2430 ± 495 ± 4

Table 2: Representative Drug Release Profile from Reducible Hydrogels.

Time (hours)Weight Loss (%) in PBSWeight Loss (%) in 10 mM GSHReference
6< 530 ± 5
12< 560 ± 7
24< 585 ± 8
48< 10> 95

Table 3: Representative Degradation Profile of Reducible Hydrogels.

Visualizations

Chemical Structures and Reactions

cluster_crosslinker This compound Crosslinker Alkyne Alkyne group (for click chemistry) Disulfide Disulfide bond (reducible linkage) Alkyne->Disulfide Carboxyl Carboxylic acid (for conjugation) Disulfide->Carboxyl

Caption: Structure of the this compound crosslinker.

cluster_workflow Hydrogel Formation Workflow PEG_Azide PEG-Azide Mix Mix Precursors PEG_Azide->Mix Crosslinker This compound Crosslinker->Mix Hydrogel Reducible Hydrogel Mix->Hydrogel SPAAC Click Chemistry

Caption: Workflow for reducible hydrogel formation.

Signaling Pathway and Drug Release

cluster_cellular_env Cellular Environment cluster_hydrogel Hydrogel Nanoparticle Extracellular Extracellular Space (Low GSH) Endocytosis Endocytosis Intracellular Intracellular Space (High GSH) Degraded_NP Degraded NP Intracellular->Degraded_NP GSH-mediated disulfide cleavage Hydrogel_NP Drug-loaded Hydrogel NP Hydrogel_NP->Endocytosis Drug Drug Degraded_NP->Drug Drug Release Endocytosis->Intracellular

Caption: Cellular uptake and drug release mechanism.

Conclusion

The this compound crosslinker offers a versatile platform for the development of reducible hydrogels for controlled drug delivery. The combination of efficient click chemistry for hydrogel formation and the glutathione-sensitive disulfide bond for triggered degradation allows for the creation of sophisticated drug delivery systems. The protocols and data presented in these application notes provide a foundation for researchers to design and characterize these novel biomaterials for a wide range of therapeutic applications. Further optimization of the crosslinker synthesis and hydrogel formulation will undoubtedly lead to even more advanced and effective drug delivery technologies.

References

Application Notes and Protocols for Surface Modification of Polymers using Alkyne-SS-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of polymers is a critical technology in the development of advanced biomaterials, biosensors, and drug delivery systems. The ability to precisely control the surface chemistry of a polymer allows for the tailored interaction with biological systems, such as proteins and cells. Alkyne-SS-COOH is a versatile heterobifunctional linker that enables the covalent attachment of molecules to polymer surfaces through two distinct chemical handles: an alkyne group for "click" chemistry and a disulfide bond for stimuli-responsive cleavage. This document provides detailed application notes and experimental protocols for the surface modification of polymers using this compound.

The key features of this compound are:

  • Carboxylic Acid (-COOH): Allows for the initial immobilization of the linker onto amine-functionalized polymer surfaces via stable amide bond formation.

  • Alkyne Group (C≡CH): Provides a reactive handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, enabling the attachment of a wide variety of azide-modified molecules.

  • Disulfide Bond (-S-S-): Introduces a stimuli-responsive element. This bond can be cleaved under reducing conditions, such as those found within the intracellular environment, allowing for the controlled release of the attached molecule.

This combination of functionalities makes this compound an ideal tool for creating "smart" polymer surfaces that can respond to their environment, a desirable feature for applications in drug delivery and tissue engineering.

Data Presentation

The following tables summarize quantitative data from representative studies on polymer surfaces modified using techniques analogous to those described in these protocols. While specific data for this compound is limited in publicly available literature, the presented data for similar systems provide a benchmark for expected outcomes.

Table 1: Surface Characterization of Modified Polymers

Surface Modification StepWater Contact Angle (°)N (atomic %)S (atomic %)Reference
Alkyne-functionalized polymer (unmodified)78.4°--[1]
After conjugation of azide-polymer (0.1 mg/mL)43.4°IncreasedIncreased[1]
After conjugation of azide-polymer (1-10 mg/mL)~25°IncreasedIncreased[1]

Table 2: Protein Adsorption on Modified Polymer Surfaces

Surface ModificationAdsorbed Protein (ng/cm²)MethodReference
Unmodified alkyne-functionalized surface> 300Quartz Crystal Microbalance[1]
Surface with clicked azide-polymer (0.1 mg/mL)~150Quartz Crystal Microbalance[1]
Surface with clicked azide-polymer (10 mg/mL)< 50Quartz Crystal Microbalance

Table 3: Cell Adhesion on Modified Polymer Surfaces

Surface ModificationAdherent L929 Cells (cells/cm²)Reference
Unmodified alkyne-functionalized surface2.44 x 10⁴
Surface with clicked azide-polymer (0.1 mg/mL)1.64 x 10⁴
Surface with clicked azide-polymer (10 mg/mL)~40

Experimental Protocols

Protocol 1: Synthesis of this compound (3-(pent-4-yn-1-yldisulfanyl)propanoic acid)

This protocol is a representative synthesis based on established chemical reactions for forming disulfide bonds and coupling carboxylic acids.

Materials:

  • 3-Mercaptopropanoic acid

  • 5-Chloro-1-pentyne

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Thiolate formation: Dissolve 3-mercaptopropanoic acid (1 equivalent) in DCM and add TEA (1.1 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Disulfide bond formation: To the reaction mixture, add 5-chloro-1-pentyne (1 equivalent) dropwise. Stir the reaction at room temperature overnight.

  • Work-up: Wash the reaction mixture with 1 M HCl, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

Protocol 2: Immobilization of this compound onto Amine-Functionalized Polymer Surfaces

This protocol describes the covalent attachment of this compound to a polymer surface that has been pre-functionalized with primary amine groups.

Materials:

  • Amine-functionalized polymer substrate

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-5.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Ethanolamine, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Surface Preparation: Clean the amine-functionalized polymer substrate by sonicating in ethanol and then deionized water for 15 minutes each. Dry the substrate under a stream of nitrogen.

  • Activation of this compound:

    • Prepare a solution of this compound (e.g., 10 mM) in Activation Buffer.

    • Add EDC (e.g., 40 mM) and NHS (e.g., 20 mM) to the this compound solution.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Immobilization Reaction:

    • Immerse the cleaned and dried amine-functionalized polymer substrate in the activated this compound solution.

    • Incubate for 2-4 hours at room temperature with gentle agitation.

  • Washing: Remove the substrate from the reaction solution and wash it thoroughly with Coupling Buffer, followed by deionized water to remove any non-covalently bound linker.

  • Quenching: Immerse the substrate in Quenching Buffer for 30 minutes at room temperature to block any unreacted amine groups on the surface.

  • Final Washing: Wash the substrate extensively with PBST and then deionized water. Dry the substrate under a stream of nitrogen. The surface is now functionalized with alkyne groups and is ready for the click chemistry reaction.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Alkyne-Functionalized Polymer Surfaces

This protocol details the "clicking" of an azide-containing molecule (e.g., a peptide, drug, or fluorescent dye) onto the alkyne-functionalized polymer surface.

Materials:

  • Alkyne-functionalized polymer substrate (from Protocol 2)

  • Azide-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended to protect the azide-containing molecule)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., water or DMSO).

    • Prepare a stock solution of CuSO₄ (e.g., 100 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 500 mM in water).

    • If using, prepare a stock solution of TBTA in DMSO.

  • Click Reaction Mixture:

    • In a reaction vessel, add the Reaction Buffer.

    • Add the azide-containing molecule to the desired final concentration (e.g., 10-100 µM).

    • If using TBTA, add it to the mixture (typically at a concentration equal to the CuSO₄).

    • Add CuSO₄ to a final concentration of 1-5 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

  • Surface Reaction:

    • Immerse the alkyne-functionalized polymer substrate in the click reaction mixture.

    • Incubate for 1-4 hours at room temperature with gentle agitation, protected from light.

  • Washing:

    • Remove the substrate from the reaction solution.

    • Wash the substrate sequentially with a solution of EDTA (to remove copper ions), deionized water, and ethanol.

    • Dry the substrate under a stream of nitrogen. The surface is now functionalized with the molecule of interest via a disulfide linker.

Protocol 4: Cleavage of the Disulfide Bond and Release of the Clicked Molecule

This protocol describes the cleavage of the disulfide bond to release the immobilized molecule from the polymer surface.

Materials:

  • Disulfide-linked functionalized polymer substrate (from Protocol 3)

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Release Buffer: PBS, pH 7.4

Procedure:

  • Prepare Reducing Solution: Prepare a solution of the reducing agent in the Release Buffer. The concentration will depend on the desired cleavage kinetics (typically 10-100 mM for DTT).

  • Cleavage Reaction:

    • Immerse the functionalized polymer substrate in the reducing solution.

    • Incubate for a desired period (from minutes to hours) at room temperature or 37°C. The progress of the release can be monitored by analyzing the supernatant for the released molecule.

  • Analysis: The released molecule in the supernatant can be quantified using appropriate analytical techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC. The polymer surface can be re-analyzed to confirm the removal of the molecule.

Mandatory Visualizations

G cluster_0 Surface Preparation cluster_1 Immobilization of Linker cluster_2 Functionalization cluster_3 Stimuli-Responsive Release Amine-functionalized Polymer Amine-functionalized Polymer EDC/NHS Activation EDC/NHS Activation Amine-functionalized Polymer->EDC/NHS Activation 1. Alkyne-functionalized Surface Alkyne-functionalized Surface EDC/NHS Activation->Alkyne-functionalized Surface 2. Amide bond formation This compound This compound This compound->EDC/NHS Activation Click Chemistry (CuAAC) Click Chemistry (CuAAC) Alkyne-functionalized Surface->Click Chemistry (CuAAC) 3. Azide-Molecule Azide-Molecule Azide-Molecule->Click Chemistry (CuAAC) Functionalized Surface Functionalized Surface Click Chemistry (CuAAC)->Functionalized Surface 4. Triazole formation Disulfide Cleavage Disulfide Cleavage Functionalized Surface->Disulfide Cleavage 5. Reducing Agent (DTT/TCEP) Reducing Agent (DTT/TCEP) Reducing Agent (DTT/TCEP)->Disulfide Cleavage Released Molecule Released Molecule Disulfide Cleavage->Released Molecule 6. Release Thiol-functionalized Surface Thiol-functionalized Surface Disulfide Cleavage->Thiol-functionalized Surface

Caption: Experimental workflow for polymer surface modification.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade RGD-Peptide RGD-Peptide Integrin Integrin RGD-Peptide->Integrin Binding Integrin Clustering Integrin Clustering Integrin->Integrin Clustering Recruitment Talin/Paxillin Talin/Paxillin Integrin Clustering->Talin/Paxillin Recruitment FAK Activation FAK Activation Talin/Paxillin->FAK Activation Activation Src Kinase Src Kinase FAK Activation->Src Kinase Activation Actin Polymerization Actin Polymerization Src Kinase->Actin Polymerization Stimulation Cell Spreading & Adhesion Cell Spreading & Adhesion Actin Polymerization->Cell Spreading & Adhesion Leads to

Caption: Integrin-mediated cell adhesion signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Alkyne-SS-COOH Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields with Alkyne-SS-COOH protein conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the this compound protein conjugation method?

The this compound linker is a heterobifunctional crosslinker used in a two-step bioconjugation process. First, the carboxylic acid (-COOH) end of the linker is activated (e.g., using EDC/NHS chemistry) to react with primary amines (like the side chain of lysine residues or the N-terminus) on the protein surface, forming a stable amide bond. This introduces an alkyne group onto the protein. The disulfide bond (-SS-) within the linker allows for cleavage of the conjugated molecule under reducing conditions if desired. The second step involves the reaction of the alkyne-modified protein with an azide-containing molecule via click chemistry, either copper-catalyzed (CuAAC) or strain-promoted (SPAAC), to form a stable triazole linkage.

Q2: My final conjugate yield is significantly lower than expected. What are the most common causes?

Low yields in this compound protein conjugation can arise from several factors throughout the experimental workflow. The primary areas to investigate are the initial protein modification step, the subsequent click chemistry reaction, reagent stability, reaction conditions, and the purification process.[1] Specific issues can include:

  • Inefficient initial protein labeling: Incomplete activation of the -COOH group or suboptimal conditions for the amidation reaction.

  • Degradation of reagents: Instability of the alkyne linker, the azide-containing molecule, or other reagents like DBCO.[2][3]

  • Suboptimal click chemistry conditions: Incorrect buffer composition, pH, temperature, or molar ratios of reactants can significantly hinder reaction efficiency.[1][3]

  • Side reactions: Unwanted reactions, such as the interaction of strained alkynes (e.g., DBCO) with free thiols on the protein, can consume reagents.

  • Steric hindrance: Bulky molecules or functional groups near the alkyne or azide can physically block the reactive sites.

  • Solubility issues: Poor solubility of one or both reactants in the chosen solvent system can lead to a heterogeneous reaction mixture and reduced reaction rates.

  • Inefficient purification: Poor recovery of the labeled protein after the reaction will result in a low final yield.

Q3: How can I assess the success and efficiency of my protein conjugation?

The efficiency of the conjugation is typically determined by calculating the Degree of Labeling (DOL), which is the average number of alkyne or azide molecules conjugated to each protein. Several methods can be used for this assessment:

  • Spectrophotometric analysis: If the conjugated molecule has a distinct absorbance, the DOL can be calculated using the Beer-Lambert law.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise measurement of the mass increase of the protein after conjugation, allowing for an accurate DOL determination.

  • Gel Electrophoresis (SDS-PAGE): A noticeable shift in the molecular weight of the conjugated protein compared to the unmodified protein can indicate successful conjugation.

  • Western Blot: If an antibody is available for the conjugated molecule, a western blot can confirm its presence on the protein.

  • Quantitative Amino Acid Analysis: This can be used to determine the ratio of modified to unmodified amino acids.

  • Click Chemistry-based quantification: A fluorescent azide or alkyne can be "clicked" onto the modified protein, and the fluorescence can be quantified.

There are also commercially available kits for quantifying the number of available alkyne groups on a protein.

Troubleshooting Guides

Issue 1: Low Yield in the Initial Protein-Alkyne Labeling Step

If you suspect the initial labeling of your protein with the this compound linker is inefficient, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Inefficient Carboxyl Activation (EDC/NHS) Ensure EDC and NHS are fresh and have been stored under desiccating conditions. Prepare EDC/NHS solutions immediately before use. Optimize the molar ratio of EDC/NHS to the this compound linker (typically 1:1 to 1.5:1.5).
Suboptimal Reaction Buffer for Amidation Perform the reaction in an amine-free buffer (e.g., MES or PBS) at a pH of 6.0-7.5. Buffers like Tris or glycine contain primary amines that will compete with the protein for reaction with the activated linker.
Hydrolysis of Activated Ester At elevated pH, hydrolysis of the NHS ester can compete with the amidation reaction. While a pH of 7-9 is common, balancing reaction rate and hydrolysis is key. Perform the reaction at 4°C or room temperature and avoid excessively long reaction times.
Low Protein Concentration Increase the concentration of the protein to favor the bimolecular reaction.
Issue 2: Low Yield in the Click Chemistry Step (SPAAC or CuAAC)

If the initial protein labeling is successful but the subsequent click chemistry reaction yields are low, use this guide to troubleshoot.

Potential Cause Recommended Solution
Degradation of Reagents Ensure proper storage of strained alkynes (e.g., DBCO) and azide-containing molecules, typically at -20°C or -80°C, protected from light and moisture. Prepare fresh solutions before each experiment.
Suboptimal Reaction Conditions For SPAAC: Optimize the reaction buffer; HEPES has been shown to be more efficient than PBS for some reactions. A slightly alkaline pH (7.5-8.5) can increase the reaction rate. While the reaction can proceed at 4°C, incubating at room temperature or 37°C can significantly increase the rate. For CuAAC: Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). The use of a copper(I)-stabilizing ligand like THPTA is recommended to improve reaction efficiency and prevent protein damage.
Incorrect Stoichiometry Optimize the molar ratio of the reactants. For SPAAC, a 1.5 to 3-fold molar excess of the DBCO-containing molecule to the alkyne-protein is often recommended. For CuAAC, a 1.5 to 10-fold excess of the azide-containing molecule may be used.
Presence of Inhibitors Avoid buffers containing sodium azide, as it can react with and quench cyclooctynes, especially in SPAAC reactions. Even low concentrations of sodium azide can dramatically reduce SPAAC efficiency.
Steric Hindrance If the alkyne group is in a sterically hindered location on the protein, consider using a linker with a longer spacer arm (e.g., a PEG spacer) to increase its accessibility.
Solubility Issues If either reactant has poor aqueous solubility, a co-solvent like DMSO or DMF can be added. Keep the final concentration of the organic solvent as low as possible (ideally below 10%) to avoid protein denaturation.
Copper-Mediated Protein Damage (CuAAC) The copper catalyst in CuAAC can generate reactive oxygen species that damage proteins. The inclusion of a stabilizing ligand like THPTA and aminoguanidine in the buffer can minimize this damage.

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing your conjugation reactions.

Table 1: Recommended Reaction Conditions for Protein Conjugation

ParameterAmine Coupling (EDC/NHS)SPAAC (Copper-Free)CuAAC (Copper-Catalyzed)
pH 6.0 - 7.57.5 - 8.5~6.8 - 7.4
Temperature 4°C to Room Temp4°C to 37°CRoom Temperature
Reaction Time 1 - 4 hours< 12 hours (can be longer)8 - 16 hours
Recommended Buffer Amine-free (MES, PBS)PBS, HEPESProtein Labeling Buffer with THPTA
Molar Excess of Reagent 1.5-10x Linker to Protein1.5-3x DBCO to Alkyne1.5-10x Azide to Alkyne

Table 2: Impact of Sodium Azide on Click Chemistry Efficiency

Reaction TypeNaN₃ ConcentrationDegree of Labeling (DOL) Reduction
CuAAC 0.3 wt% (46 mM)Significant decrease
CuAAC 3 wt% (460 mM)Further significant decrease
SPAAC 0.03 wt% (4.6 mM)Dramatic drop in efficiency
SPAAC 0.3 wt% (46 mM)Labeling similar to negative control
Data synthesized from Lumiprobe technical documentation.

Experimental Protocols & Workflows

General Workflow for this compound Protein Conjugation

This workflow outlines the key steps from protein preparation to final conjugate purification.

G cluster_0 Step 1: Protein-Alkyne Labeling cluster_1 Step 2: Click Chemistry Conjugation cluster_2 Step 3: Purification & Analysis A Prepare Protein in Amine-Free Buffer (e.g., MES, pH 6.0) B Activate this compound with EDC/NHS A->B Freshly prepared C React Activated Linker with Protein B->C D Quench Reaction (e.g., with hydroxylamine) C->D E Purify Alkyne-Modified Protein (e.g., Desalting Column) D->E F Prepare Azide-Molecule in Reaction Buffer E->F Combine for next step G Combine Alkyne-Protein and Azide-Molecule H Add Catalyst/Initiator (if CuAAC) G->H For CuAAC I Incubate (e.g., RT, 12h) G->I For SPAAC H->I J Purify Final Conjugate (e.g., SEC, IEX) I->J K Characterize Conjugate (SDS-PAGE, MS) J->K L Calculate Degree of Labeling (DOL) K->L

Caption: General experimental workflow for this compound protein conjugation.

Troubleshooting Logic for Low Conjugation Yield

This decision tree helps diagnose the source of low yield issues.

G Start Low Final Conjugate Yield CheckLabeling Was initial alkyne labeling confirmed (e.g., via MS)? Start->CheckLabeling TroubleshootLabeling Troubleshoot Step 1: - Check EDC/NHS activity - Optimize buffer/pH - Adjust molar ratios CheckLabeling->TroubleshootLabeling No CheckClick Check Click Reaction Conditions CheckLabeling->CheckClick Yes Final Yield Improved TroubleshootLabeling->Final TroubleshootClick Troubleshoot Step 2: - Check reagent stability - Optimize stoichiometry & temp - Test different buffers CheckClick->TroubleshootClick Conditions not optimal CheckInhibitors Are there inhibitors present (e.g., NaN3 in buffer)? CheckClick->CheckInhibitors Conditions are optimal TroubleshootClick->Final RemoveInhibitors Remove inhibitors by buffer exchange CheckInhibitors->RemoveInhibitors Yes CheckPurification Was there significant loss during purification? CheckInhibitors->CheckPurification No RemoveInhibitors->Final OptimizePurification Optimize purification method (e.g., change column type, gradient) CheckPurification->OptimizePurification Yes CheckPurification->Final No OptimizePurification->Final

Caption: Decision tree for troubleshooting low protein conjugation yield.

Protocol: Purification of Protein Conjugates by Size Exclusion Chromatography (SEC)

This protocol is designed to separate the larger protein conjugate from smaller, unreacted molecules.

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of a suitable, filtered, and degassed purification buffer (e.g., PBS, pH 7.4) at the recommended flow rate.

  • Sample Preparation: Concentrate the crude reaction mixture if necessary. Filter the sample through a 0.22 µm filter to remove any precipitates.

  • Sample Loading: Load the prepared sample onto the equilibrated column.

  • Elution: Elute the sample with the purification buffer at a constant flow rate. The larger conjugate will elute first, followed by the smaller, unreacted molecules.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for protein) and any other relevant wavelength for the conjugated molecule.

  • Analysis: Analyze the collected fractions for purity using SDS-PAGE or other analytical techniques. Pool the fractions containing the purified conjugate.

  • Buffer Exchange: If necessary, exchange the buffer of the purified conjugate using a desalting column or dialysis.

References

Technical Support Center: Alkyne-SS-COOH Disulfide Bond Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Alkyne-SS-COOH linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the premature cleavage of the disulfide bond in this compound during experimental workflows. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the successful use of this versatile linker in your research.

Troubleshooting Guide: Preventing Premature Disulfide Bond Cleavage

Disulfide bonds are susceptible to reduction, which can lead to the premature cleavage of the this compound linker and compromise the integrity of your conjugate. This guide addresses common issues and provides solutions to maintain the stability of the disulfide bond throughout your experimental process.

Issue 1: Premature Cleavage During Storage and Handling

  • Potential Cause: Inappropriate storage conditions or the presence of contaminants in solvents and buffers.

  • Solution:

    • Storage: Store this compound as a solid under desiccated conditions at -20°C. For solutions, use anhydrous solvents like DMSO or DMF and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Solvent and Buffer Preparation: Use high-purity, degassed solvents and buffers to minimize dissolved oxygen and potential metal ion contaminants that can catalyze disulfide reduction. Prepare fresh buffers before use.

Issue 2: Cleavage During Conjugation Reactions

  • Potential Cause: The reaction environment may contain reducing agents or be at a pH that facilitates disulfide exchange.

  • Solution:

    • pH Control: Maintain a slightly acidic to neutral pH (6.0-7.4) during conjugation reactions.[1] Basic conditions (pH > 8) can promote thiol-disulfide exchange, leading to linker scrambling or cleavage.

    • Avoid Reducing Agents: Ensure that no reducing agents, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), are present in the conjugation reaction mixture, unless they are intended to reduce a specific disulfide bond on the protein for conjugation. If a protein's disulfide bond needs to be reduced for conjugation, careful purification is required before adding the this compound linker.

    • Chelating Agents: Consider the addition of a chelating agent like EDTA to the reaction buffer to sequester any divalent metal ions that could promote disulfide cleavage.

Issue 3: Instability in Biological Media (e.g., Plasma, Cell Culture Media)

  • Potential Cause: Thiol-disulfide exchange with free thiols present in biological fluids, such as glutathione (GSH) and cysteine, can lead to premature cleavage.[2][3]

  • Solution:

    • Linker Design: For applications requiring high plasma stability, consider using sterically hindered disulfide linkers. The introduction of bulky groups, such as methyl groups, adjacent to the disulfide bond can significantly increase its stability by shielding it from attacking thiols.[3][4]

    • Conjugation Site: The local environment of the conjugation site on a protein can influence the stability of the disulfide bond. Site-specific conjugation to engineered cysteines can create a protective protein environment around the linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of premature cleavage of the this compound disulfide bond?

A1: The primary mechanism is reductive cleavage through thiol-disulfide exchange. This occurs when a free thiol, such as glutathione (GSH) present in high concentrations inside cells, attacks one of the sulfur atoms of the disulfide bond. This results in the formation of a mixed disulfide and the release of the other part of the linker.

Q2: At what pH is the this compound disulfide bond most stable?

A2: Disulfide bonds are generally more stable at acidic to neutral pH (pH < 7.4). Basic conditions can increase the concentration of thiolate anions (R-S⁻), which are the reactive species in thiol-disulfide exchange, thereby increasing the rate of disulfide cleavage.

Q3: Can I use reducing agents like DTT or TCEP in my experiments with this compound?

A3: Only if their purpose is to cleave the disulfide bond intentionally. If you need to maintain the integrity of the this compound linker, you must avoid the presence of these reducing agents in your solutions. If a protein requires reduction prior to conjugation, the reducing agent must be thoroughly removed before adding the linker.

Q4: How does steric hindrance improve the stability of disulfide linkers?

A4: Introducing bulky chemical groups near the disulfide bond creates a physical barrier that makes it more difficult for attacking thiols, like glutathione, to access the sulfur atoms. This slows down the rate of thiol-disulfide exchange and increases the half-life of the linker in a reducing environment.

Q5: My conjugate is showing low stability in a plasma-based assay. What can I do?

A5: Premature cleavage in plasma is often due to thiol-disulfide exchange with serum proteins like albumin, which has a free cysteine residue. To improve stability, consider redesigning the linker to include steric hindrance. Additionally, ensure your purification methods are robust to remove any unreacted linker or byproducts that could interfere with the assay.

Quantitative Data on Disulfide Linker Stability

The stability of a disulfide linker is highly dependent on its chemical structure and the environment. The following tables provide representative data on the stability of various disulfide linkers used in antibody-drug conjugates (ADCs), which can serve as a guide for experiments with this compound.

Table 1: Plasma Stability of Different Cleavable ADC Linkers

Linker TypeCleavage MechanismRepresentative Half-life in PlasmaKey Considerations
Disulfide Reductive (Glutathione) Variable (hours to >1 week) Stability is highly influenced by steric hindrance.
HydrazonepH-sensitive (Acidic)~2-3 daysCan be prone to hydrolysis at physiological pH.
PeptideEnzymatic (e.g., Cathepsin B)>1 weekStability depends on the specific peptide sequence.
β-glucuronideEnzymatic (β-glucuronidase)Very stableRequires the presence of the specific enzyme for cleavage.

Note: The half-life of disulfide linkers can be significantly extended by incorporating steric hindrance. For example, unhindered disulfide maytansine conjugates can lose about half of the drug within a day in circulation, while sterically hindered versions have half-lives of around 9 days.

Table 2: Impact of Steric Hindrance on Disulfide Linker Stability

Steric Hindrance LevelExample ModificationRelative In Vitro StabilityIn Vivo Efficacy
Low No substitution near S-S bondLower May show reduced efficacy due to premature drug release.
Intermediate One or two methyl groupsModerate Often shows a good balance of stability and efficient payload release.
High Multiple or bulky groupsHigher Increased stability, but may lead to slower or incomplete payload release.

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation using this compound

This protocol outlines a general workflow for conjugating this compound to a primary amine (e.g., lysine residue) on an antibody via its carboxyl group, followed by a click chemistry reaction.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

  • Azide-functionalized molecule for click chemistry

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.2-7.4).

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Activation of this compound:

    • Dissolve this compound, NHS, and EDC in anhydrous DMSO to prepare stock solutions.

    • In a microcentrifuge tube, mix this compound and NHS in a 1:1.2 molar ratio.

    • Add EDC in a 1:1.5 molar ratio relative to the this compound.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction:

    • Add the activated this compound NHS ester to the antibody solution. A 5-20 fold molar excess of the linker over the antibody is a common starting point.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer.

    • Purify the alkyne-functionalized antibody using size-exclusion chromatography to remove excess linker and byproducts.

  • Click Chemistry Reaction:

    • Add the azide-functionalized molecule to the purified alkyne-antibody conjugate.

    • If using a copper-catalyzed reaction, add the copper source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a ligand (e.g., TBTA). For copper-free click chemistry, use a strained alkyne.

    • Incubate for 1-4 hours at room temperature.

  • Final Purification:

    • Purify the final antibody-drug conjugate using size-exclusion chromatography.

Protocol 2: In Vitro Plasma Stability Assay

This protocol provides a method to assess the stability of the disulfide linker in an ADC.

Materials:

  • Purified ADC with this compound linker

  • Freshly collected plasma (e.g., human, mouse)

  • PBS, pH 7.4

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Spike the ADC into the plasma at a final concentration of 1-10 µM.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots of the plasma-ADC mixture.

  • Sample Preparation:

    • Immediately quench the reaction by adding the cold quenching solution to the collected aliquots.

    • Vortex and centrifuge to precipitate plasma proteins.

    • Collect the supernatant for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the amount of intact ADC and/or the released payload.

    • Plot the percentage of intact ADC versus time to determine the half-life of the conjugate in plasma.

Visualizations

experimental_workflow cluster_activation Linker Activation cluster_conjugation Conjugation to Antibody cluster_purification1 Purification cluster_click Click Chemistry cluster_purification2 Final Purification Alkyne_SS_COOH This compound Activated_Linker Activated NHS Ester Alkyne_SS_COOH->Activated_Linker Activation NHS_EDC NHS / EDC in DMSO NHS_EDC->Activated_Linker Alkyne_Antibody Alkyne-Functionalized Antibody Activated_Linker->Alkyne_Antibody Antibody Antibody (pH 7.2-7.4) Antibody->Alkyne_Antibody Conjugation Purification1 Size-Exclusion Chromatography Alkyne_Antibody->Purification1 Final_ADC Final Antibody-Drug Conjugate Purification1->Final_ADC Click Reaction Azide_Molecule Azide-Functionalized Molecule Azide_Molecule->Final_ADC Purification2 Size-Exclusion Chromatography Final_ADC->Purification2

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using this compound.

troubleshooting_logic cluster_when When does cleavage occur? cluster_solutions Potential Solutions Start Issue: Premature Disulfide Cleavage Storage During Storage Start->Storage Conjugation During Conjugation Start->Conjugation Biological In Biological Media Start->Biological Sol_Storage Store at -20°C (solid) or -80°C (solution). Use anhydrous solvents. Storage->Sol_Storage Sol_pH Maintain pH 6.0-7.4. Avoid basic conditions. Conjugation->Sol_pH Sol_Reducing Ensure no reducing agents (DTT, TCEP) are present. Conjugation->Sol_Reducing Sol_Chelate Add EDTA to chelate metal ions. Conjugation->Sol_Chelate Sol_Steric Use sterically hindered disulfide linkers. Biological->Sol_Steric

Caption: Troubleshooting logic for premature disulfide bond cleavage.

References

Technical Support Center: Alkyne-SS-COOH in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Alkyne-SS-COOH in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in click chemistry?

A1: this compound is a trifunctional molecule featuring a terminal alkyne for click chemistry conjugation, a disulfide (-S-S-) bond, and a carboxylic acid (-COOH) group. The alkyne serves as a handle for attaching the molecule to an azide-containing partner via CuAAC. The disulfide bond provides a cleavable linker, often desirable in drug delivery systems or proteomics for releasing a payload or isolating targets under reducing conditions. The carboxylic acid can be used for further functionalization or to enhance solubility.

Q2: What are the primary side reactions to be aware of when using this compound in CuAAC?

A2: The two most common side reactions are:

  • Alkyne Homo-coupling (Glaser Coupling): This is a copper-catalyzed dimerization of the terminal alkyne, resulting in a diyne byproduct. This reaction is more prevalent in the presence of oxygen.[1][2]

  • Disulfide Bond Reduction: The disulfide bond is susceptible to reduction to two thiol groups, particularly by sodium ascorbate, which is a common reducing agent used to generate the active Cu(I) catalyst.[3]

Q3: Is the carboxylic acid group reactive under typical CuAAC conditions?

A3: No, the carboxylic acid group is generally stable and unreactive under the mild conditions of CuAAC (pH range 4-12).[4] In fact, some studies have shown that carboxylic acids can promote the CuAAC reaction, potentially leading to higher yields.[2]

Q4: How can I minimize the alkyne homo-coupling (Glaser coupling) side reaction?

A4: Minimizing Glaser coupling can be achieved by:

  • Using a reducing agent: The addition of a slight excess of a reducing agent like sodium ascorbate helps to keep the copper in its catalytically active Cu(I) state and prevents the formation of Cu(II) species that promote homo-coupling.

  • Excluding Oxygen: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative homo-coupling.

Q5: My disulfide bond appears to be cleaving during the reaction. What is causing this and how can I prevent it?

A5: The most likely cause is the reducing agent, sodium ascorbate, used in the reaction. The reduction of disulfide bonds by ascorbate is dependent on concentration and pH. To prevent this:

  • Limit Ascorbate Concentration: While ascorbate is needed to generate Cu(I), using a large excess can promote disulfide reduction. It has been suggested that ascorbate concentrations above 1 mM can be problematic for disulfide stability.

  • Use a Cu(I) Source Directly: Instead of generating Cu(I) in situ from a Cu(II) salt and a reducing agent, you can use a stabilized Cu(I) source like CuBr or a pre-formed Cu(I)-ligand complex. This can reduce or eliminate the need for sodium ascorbate.

  • Optimize pH: The rate of disulfide reduction by ascorbate is pH-dependent. While CuAAC is tolerant of a wide pH range, performing the reaction at a neutral or slightly acidic pH (around 6.5-7.4) may help to minimize disulfide cleavage compared to more basic conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution Analytical Method for Verification
Low Yield of Desired Product Incomplete reaction.Increase reaction time or temperature (up to 40-50°C). Ensure proper stoichiometry of reactants.HPLC, LC-MS
Alkyne homo-coupling (Glaser coupling).De-gas all solutions and perform the reaction under an inert atmosphere (N₂ or Ar). Use a sufficient excess of sodium ascorbate (e.g., 5-10 equivalents relative to copper).MS to detect diyne byproduct (2x mass of alkyne minus 2 Da).
Disulfide bond reduction leading to product instability or loss.Reduce the concentration of sodium ascorbate. Consider using a direct Cu(I) source (e.g., CuBr) to eliminate the need for a reducing agent.Ellman's test for free thiols. MS to detect cleaved products.
Multiple Products Observed A mix of desired product, homo-coupled alkyne, and potentially other byproducts.Follow the recommendations for minimizing Glaser coupling. Optimize the purification method (e.g., HPLC gradient) to better separate the products.HPLC, LC-MS, NMR
Reaction Fails to Proceed Inactive catalyst.Use fresh solutions of copper sulfate and sodium ascorbate. Ensure the sodium ascorbate solution is colorless or slightly yellow; a brown color indicates oxidation and loss of reducing capability.N/A
Copper chelation by the substrate or other components.The carboxylic acid on this compound could potentially chelate the copper catalyst. The use of a stabilizing ligand (e.g., THPTA, BTTAA) can help prevent this and maintain catalytic activity.N/A

Quantitative Data Summary

Parameter Condition Observation Reference
Disulfide Reduction 10 mM sodium ascorbate, 0.5 mM disulfide, pH 7.7, 3 hours~1% reduction of cystine or oxidized glutathione (GSSG).
Alkyne Homo-coupling Cu(I) catalyst in the presence of O₂Promotes the formation of diyne byproducts (Glaser coupling).
Addition of excess sodium ascorbateSuppresses the formation of oxidative homo-coupling products.
Reaction Yield Optimized CuAAC conditionsCan achieve quantitative or near-quantitative yields.

Experimental Protocols

Protocol 1: General CuAAC with this compound (Minimizing Disulfide Reduction)

This protocol is adapted for this compound by using a minimal yet effective concentration of sodium ascorbate to preserve the disulfide bond.

  • Preparation:

    • Prepare stock solutions of your azide partner, this compound, copper(II) sulfate (CuSO₄), and a water-soluble ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a fresh stock solution of sodium ascorbate in the same buffer immediately before use.

  • Reaction Setup (Example Scale):

    • In a microcentrifuge tube, combine the following in order:

      • Buffer to a final volume of 500 µL.

      • This compound to a final concentration of 1 mM.

      • Azide partner to a final concentration of 1.2 mM (1.2 equivalents).

      • A pre-mixed solution of CuSO₄ and THPTA (1:5 molar ratio) to a final copper concentration of 100 µM.

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Add sodium ascorbate to a final concentration of 500 µM (5 equivalents to copper).

    • Close the tube to minimize oxygen exposure and mix by gentle inversion.

    • Incubate at room temperature for 1-4 hours. The reaction can be monitored by HPLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by adding EDTA to chelate the copper.

    • Purify the product using a suitable method such as reverse-phase HPLC.

Protocol 2: CuAAC using a Direct Cu(I) Source (Ascorbate-Free)

This protocol avoids sodium ascorbate altogether to provide maximum protection for the disulfide bond.

  • Preparation:

    • Prepare stock solutions of your azide partner and this compound in a de-gassed buffer (e.g., phosphate buffer with 10% DMSO, pH 7.4).

    • Prepare a stock solution of a Cu(I) source, such as copper(I) bromide (CuBr), complexed with a ligand like TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) in a de-gassed solvent mixture (e.g., DMSO/t-butanol).

  • Reaction Setup (under inert atmosphere):

    • In a reaction vessel under an inert atmosphere (e.g., in a glovebox or using a nitrogen-filled balloon), combine the following:

      • De-gassed buffer.

      • This compound (1 equivalent).

      • Azide partner (1.2 equivalents).

    • Add the Cu(I)-ligand complex solution to initiate the reaction (typically 1-5 mol% copper).

  • Incubation:

    • Stir the reaction at room temperature for 1-12 hours. Monitor progress by TLC, HPLC, or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, pass the mixture through a small plug of silica or a copper-scavenging resin to remove the catalyst.

    • Purify the product by flash chromatography or HPLC.

Visualizations

Side_Reactions Reactants This compound + Azide-R DesiredProduct Triazole-SS-COOH (Desired Product) Reactants->DesiredProduct CuAAC GlaserProduct Diyne-SS-COOH (Glaser Byproduct) Reactants->GlaserProduct Glaser Coupling ReducedProduct Thiol Products (Reduced Disulfide) Reactants->ReducedProduct Disulfide Reduction Cu_I Cu(I) Catalyst Cu_I->DesiredProduct Cu_I->GlaserProduct NaAscorbate Sodium Ascorbate NaAscorbate->ReducedProduct Oxygen O₂ Oxygen->GlaserProduct Troubleshooting_Workflow Start Start: Low Yield or Impure Product Check_MS Analyze by LC-MS Start->Check_MS Diyne_Present Diyne byproduct detected? Check_MS->Diyne_Present Thiol_Present Thiol/reduced product detected? Diyne_Present->Thiol_Present No Fix_Glaser Troubleshoot Glaser Coupling: 1. De-gas all solutions. 2. Use inert atmosphere. 3. Ensure sufficient ascorbate. Diyne_Present->Fix_Glaser Yes No_Reaction Mainly starting material? Thiol_Present->No_Reaction No Fix_Reduction Troubleshoot Disulfide Reduction: 1. Lower ascorbate concentration. 2. Use direct Cu(I) source (ascorbate-free). Thiol_Present->Fix_Reduction Yes Fix_Catalyst Troubleshoot Reaction Conditions: 1. Use fresh reagents. 2. Increase reaction time/temp. 3. Add stabilizing ligand (e.g., THPTA). No_Reaction->Fix_Catalyst Yes End Re-run and Analyze No_Reaction->End No Fix_Glaser->End Fix_Reduction->End Fix_Catalyst->End

References

Technical Support Center: Optimizing Alkyne-SS-COOH Linker Length for ADC Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing Alkyne-SS-COOH linker length for enhanced Antibody-Drug Conjugate (ADC) stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the this compound linker in an ADC?

A1: The this compound linker serves three primary functions in an Antibody-Drug Conjugate (ADC). The alkyne group provides a reactive handle for "click chemistry," enabling a highly specific and efficient conjugation of the linker-payload to an azide-modified antibody. The disulfide (-SS-) bond is a cleavable moiety designed to be stable in the bloodstream but readily reduced in the intracellular environment of tumor cells, which has a higher concentration of reducing agents like glutathione, leading to the release of the cytotoxic payload.[1] The carboxylic acid (-COOH) group can be used to attach the cytotoxic payload and can also influence the overall hydrophilicity and pharmacokinetic properties of the ADC.

Q2: How does the length of the this compound linker impact ADC stability?

A2: The length of the linker, often modulated by incorporating spacers like polyethylene glycol (PEG), is a critical parameter that influences ADC stability in several ways:

  • Steric Hindrance: Shorter linkers can position the payload closer to the antibody, potentially offering a steric shield that protects the linker from premature cleavage by plasma components.[2]

  • Hydrophobicity: Many cytotoxic payloads are hydrophobic. Longer, hydrophilic linkers (e.g., with PEG spacers) can help to mask the hydrophobicity of the payload, reducing the propensity for ADC aggregation.[3][4]

  • Pharmacokinetics: Longer PEG linkers can increase the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer plasma half-life, allowing for greater tumor accumulation.[3]

Finding the optimal linker length is a balance between achieving sufficient stability in circulation and ensuring efficient payload release at the target site.

Q3: What are the common stability issues encountered with disulfide linkers like this compound?

A3: The primary stability issue with disulfide linkers is premature cleavage in the systemic circulation. This can occur due to exchange reactions with free thiols in the blood, such as albumin and cysteine, leading to off-target toxicity and reduced efficacy. Another potential issue is aggregation, especially if the payload is highly hydrophobic and the linker is not sufficiently hydrophilic to counteract this.

Q4: How does linker length affect the Drug-to-Antibody Ratio (DAR)?

A4: The linker itself does not directly determine the DAR. However, the properties of the linker, including its length and hydrophilicity, can influence the feasibility of achieving higher DARs. Highly hydrophobic payloads can lead to aggregation at higher DARs. Employing a longer, more hydrophilic linker can help to mitigate these aggregation issues, thus enabling the generation of stable ADCs with higher DARs.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental optimization of this compound linker length.

Problem Potential Cause(s) Suggested Solution(s)
Premature payload release in plasma stability assay 1. Linker Instability: The disulfide bond is too susceptible to reduction in the plasma environment. 2. Assay Artifacts: Experimental conditions are causing artificial degradation.1. Shorten Linker Length: A shorter linker may provide steric protection from plasma thiols. 2. Introduce Steric Hindrance: Modify the linker structure near the disulfide bond to sterically hinder thiol exchange. 3. Optimize Assay Conditions: Ensure physiological pH (7.4) and temperature (37°C). Include a control with the ADC in buffer alone to assess inherent stability.
High levels of ADC aggregation observed by Size Exclusion Chromatography (SEC) 1. High Payload Hydrophobicity: The cytotoxic payload is highly hydrophobic, leading to intermolecular interactions. 2. High DAR: A high number of conjugated hydrophobic payloads increases overall hydrophobicity. 3. Inappropriate Formulation: The buffer conditions (pH, ionic strength) are promoting aggregation.1. Increase Linker Length with Hydrophilic Spacers: Incorporate longer PEG spacers into the this compound linker to mask the payload's hydrophobicity. 2. Optimize DAR: Aim for a lower DAR if aggregation persists. 3. Screen Different Formulations: Experiment with a range of buffer conditions (e.g., varying pH and excipients) to find a formulation that minimizes aggregation.
Low in vitro cytotoxicity 1. Inefficient Payload Release: The linker is too stable and does not release the payload effectively inside the target cells. 2. Steric Hindrance of Binding: A very long or bulky linker might interfere with the antibody's binding to its target antigen.1. Optimize Linker Cleavage Kinetics: While maintaining plasma stability, ensure the disulfide bond is susceptible to the higher intracellular reducing environment. This might involve subtle modifications to the linker structure. 2. Evaluate a Range of Linker Lengths: Systematically test ADCs with different linker lengths to identify one that does not impede antigen binding.
Inconsistent results between batches 1. Heterogeneity in Conjugation: Inconsistent DAR and distribution of drug-linker on the antibody. 2. Variability in Reagent Quality: Inconsistent quality of the this compound linker or other conjugation reagents.1. Refine Conjugation Protocol: Optimize reaction conditions (e.g., molar ratios, temperature, reaction time) to ensure reproducible conjugation. 2. Characterize Each Batch Thoroughly: Use techniques like Hydrophobic Interaction Chromatography (HIC) to confirm DAR and distribution for each batch. 3. Ensure High-Quality Reagents: Source reagents from a reliable supplier and perform quality control checks.

Quantitative Data Summary

The following tables summarize the expected impact of modifying the length of an this compound linker, often through the incorporation of PEG spacers, on key ADC properties. It is important to note that the optimal linker length is highly dependent on the specific antibody, payload, and target. The data presented here is synthesized from studies on PEGylated linkers and serves as a general guide.

Table 1: Impact of Linker Length on ADC Stability and Pharmacokinetics

Linker Length (Number of PEG units)Relative Plasma Half-Life (t½)% Aggregation (by SEC)
Short (e.g., PEG4)BaselineHigh
Medium (e.g., PEG8-PEG12)1.5 - 2.0xModerate
Long (e.g., PEG18-PEG24)2.0 - 3.0xLow

Table 2: Impact of Linker Length on in vitro and in vivo Efficacy

Linker Length (Number of PEG units)In Vitro Cytotoxicity (IC50)In Vivo Tumor Growth Inhibition
Short (e.g., PEG4)Low (more potent)Moderate
Medium (e.g., PEG8-PEG12)ModerateHigh
Long (e.g., PEG18-PEG24)High (less potent)High

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide your research.

Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of payload release in plasma from a relevant species.

Materials:

  • Test ADC with varying linker lengths

  • Control ADC with a known stable linker (if available)

  • Plasma (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator

  • LC-MS/MS or ELISA-based analytical instrumentation

Procedure:

  • ADC Incubation: Dilute the test ADCs to a final concentration of 100 µg/mL in pre-warmed plasma. Prepare a parallel control by diluting the ADCs in PBS.

  • Time-Point Sampling: Incubate all samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), collect aliquots from each sample.

  • Sample Quenching: Immediately freeze the collected aliquots at -80°C to halt any further degradation.

  • Sample Analysis:

    • To Measure Average DAR: Use an immunocapture method (e.g., Protein A beads) to isolate the ADC from the plasma, followed by analysis using LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload loss.

    • To Measure Released Payload: Extract the free payload from the plasma samples and quantify using a validated LC-MS/MS method.

Size Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates in the ADC sample.

Materials:

  • ADC samples

  • SEC column (e.g., TSKgel G3000SWxl)

  • HPLC system with a UV detector

  • Mobile phase (typically a formulation buffer or PBS)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm low-protein-binding filter.

  • Injection and Data Acquisition: Inject a defined volume (e.g., 50 µL) of the prepared sample onto the column. Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to the high molecular weight species (aggregates), the monomer, and any fragments. Calculate the percentage of each species relative to the total integrated peak area.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of the ADCs with different linker lengths on antigen-positive and antigen-negative cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADCs with varying linker lengths

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed both antigen-positive and antigen-negative cells in separate 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of each ADC construct. Treat the cells and incubate for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value for each ADC on both cell lines.

Visualizations

experimental_workflow cluster_synthesis ADC Synthesis & Characterization cluster_stability Stability Assessment cluster_efficacy Efficacy Evaluation s1 Synthesize this compound Linkers of Varying Lengths s2 Conjugate to Antibody s1->s2 s3 Purify & Characterize (HIC, SEC, MS) s2->s3 st1 Plasma Stability Assay s3->st1 st2 Aggregation Analysis (SEC) s3->st2 e1 In Vitro Cytotoxicity Assay s3->e1 e2 In Vivo Animal Studies e1->e2

Caption: Experimental workflow for optimizing this compound linker length.

linker_length_relationship cluster_properties Physicochemical & PK Properties cluster_outcomes Therapeutic Outcomes linker_length Linker Length hydrophilicity Hydrophilicity linker_length->hydrophilicity Increases steric_shield Steric Shielding linker_length->steric_shield Decreases pk_halflife Plasma Half-Life hydrophilicity->pk_halflife Increases aggregation Aggregation hydrophilicity->aggregation Decreases stability Plasma Stability steric_shield->stability Increases efficacy Therapeutic Efficacy pk_halflife->efficacy Increases stability->efficacy Increases aggregation->efficacy Decreases

Caption: Relationship between linker length and key ADC properties.

References

Technical Support Center: Troubleshooting Aggregation Issues with Alkyne-SS-COOH Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alkyne-SS-COOH and its conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common aggregation issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary components?

A1: this compound is a heterobifunctional linker used in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2] Its structure consists of three key functional groups:

  • An alkyne group (C≡CH) for click chemistry reactions.

  • A disulfide bond (-S-S-) that is cleavable under reducing conditions, often utilized for drug release within the cell.[3][4]

  • A carboxylic acid (-COOH) which can be activated (e.g., as an NHS ester) to react with primary amines (like lysine residues) on proteins.[5]

Q2: What are the main causes of aggregation when using this compound conjugates?

A2: Aggregation of this compound conjugates is a multifaceted issue stemming from the physicochemical properties of the linker and the conjugated biomolecules. Key causes include:

  • Hydrophobicity: The alkyne group and the overall conjugate can be hydrophobic, leading to self-association in aqueous buffers to minimize exposure to water.

  • Disulfide Bond Instability: Disulfide bonds can undergo scrambling or reduction, leading to the formation of intermolecular disulfide bridges and subsequent aggregation. This is particularly relevant in environments with even low levels of reducing agents or at alkaline pH.

  • Alkyne Side Reactions (Glaser Coupling): In the presence of oxygen and certain metal ions (like copper, often used in click chemistry), terminal alkynes can undergo oxidative self-coupling, known as the Glaser coupling reaction, to form diynes, which can crosslink and aggregate conjugates.

  • Conjugated Molecule Properties: The properties of the antibody, protein, or drug conjugated to the linker play a significant role. For instance, some payloads are highly hydrophobic and increase the propensity for aggregation.

Q3: How can I detect and quantify aggregation in my this compound conjugate sample?

A3: Several analytical techniques can be employed to detect and quantify aggregation:

  • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is a powerful method to separate and quantify monomers, dimers, and higher-order aggregates, providing information on their molar mass and size distribution.

  • Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution and is highly sensitive for detecting the early onset of aggregation.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Non-reducing SDS-PAGE can be used to visualize high molecular weight species corresponding to aggregates.

Troubleshooting Guide

This guide addresses specific issues you might encounter with this compound conjugate aggregation.

Issue 1: Immediate precipitation or cloudiness upon dissolving the this compound conjugate.

This is often a solubility issue.

  • Root Cause Analysis:

    • Poor Solubility of the Conjugate: this compound and many payloads are inherently hydrophobic. The chosen buffer may not be optimal for maintaining solubility.

    • Incorrect pH: The pH of the solution can affect the charge of the conjugate and its solubility.

  • Solutions:

    • Optimize Solvent/Buffer Conditions: Test the solubility in a range of buffers with varying pH and ionic strength. For some conjugates, the addition of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) may be necessary, but compatibility with the biomolecule must be confirmed.

    • Use of Stabilizing Excipients: Incorporate stabilizing agents into your formulation. Sugars (e.g., sucrose, trehalose) and polysorbates (e.g., Polysorbate 20 or 80) are commonly used to prevent hydrophobic aggregation.

  • Experimental Protocol: Solubility Testing

    • Prepare small aliquots of the this compound conjugate.

    • Prepare a panel of buffers with varying pH (e.g., pH 6.0, 7.4, 8.0) and ionic strengths (e.g., 50 mM, 150 mM, 300 mM NaCl).

    • Attempt to dissolve a known concentration of the conjugate in each buffer.

    • Visually inspect for precipitation and quantify the soluble fraction by UV-Vis spectroscopy.

Issue 2: Gradual increase in aggregation over time during storage or during a reaction.

This may indicate instability of the disulfide bond or alkyne group.

  • Root Cause Analysis:

    • Disulfide Scrambling: At neutral to alkaline pH, disulfide bonds can be prone to scrambling, leading to the formation of incorrect disulfide linkages and intermolecular crosslinking.

    • Glaser Coupling of Alkynes: If your reaction involves a copper catalyst for click chemistry, or if there are trace amounts of copper and oxygen present, the alkyne groups can couple, leading to aggregation.

  • Solutions:

    • Control pH: Maintain the pH of the solution in the slightly acidic to neutral range (pH 6.0-7.0) to minimize disulfide scrambling.

    • Prevent Glaser Coupling:

      • Work under anaerobic conditions: Degas all buffers and perform reactions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen.

      • Add a reducing agent: A mild excess of a reducing agent like sodium ascorbate can help keep the copper catalyst in the Cu(I) state and prevent the oxidative Glaser coupling.

      • Maintain low temperatures: Cooling the reaction mixture can suppress Glaser coupling.

  • Experimental Protocol: Preventing Glaser Coupling during a CuAAC Reaction

    • Prepare all buffers and stock solutions and thoroughly degas them by sparging with argon or nitrogen for at least 30 minutes.

    • To the reaction mixture containing the this compound conjugate and the azide-containing molecule in a degassed buffer, add the copper catalyst (e.g., CuSO₄).

    • Immediately add a 3- to 10-fold molar excess of a freshly prepared, degassed solution of a reducing agent (e.g., sodium ascorbate).

    • Maintain the reaction under an inert atmosphere throughout the incubation period.

    • Consider performing the reaction at a reduced temperature (e.g., 4 °C or room temperature) if aggregation persists.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubilityNotes
WaterLowSolubility is pH-dependent; better at higher pH where the carboxylic acid is deprotonated.
Phosphate Buffered Saline (PBS)Low to ModerateDepends on the specific conjugate; aggregation is possible over time.
Dimethyl Sulfoxide (DMSO)HighA common solvent for initial stock solutions.
Dimethylformamide (DMF)HighAnother suitable organic solvent for stock solutions.
EthanolModerateCan be used as a co-solvent to improve aqueous solubility.

Note: This table provides general guidance. The solubility of a specific this compound conjugate will depend on the properties of the attached molecule.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_troubleshooting Troubleshooting prep_conjugate Dissolve this compound Conjugate mix Mix Conjugate and Reagents under Inert Atmosphere prep_conjugate->mix prep_buffer Prepare Degassed Buffer (pH 6.0-7.0) prep_buffer->mix add_catalyst Add Cu(I) Catalyst mix->add_catalyst add_reductant Add Excess Reducing Agent (e.g., Sodium Ascorbate) add_catalyst->add_reductant monitor_reaction Monitor Reaction Progress add_reductant->monitor_reaction analyze_aggregation Analyze Aggregation (SEC-MALS, DLS) monitor_reaction->analyze_aggregation aggregation_detected Aggregation Detected? analyze_aggregation->aggregation_detected aggregation_detected->monitor_reaction No, continue optimize_conditions Optimize Conditions: - Lower Temperature - Add Stabilizers - Adjust pH aggregation_detected->optimize_conditions Yes optimize_conditions->mix signaling_pathway cluster_causes Primary Causes of Aggregation cluster_mechanisms Aggregation Mechanisms cluster_outcome Outcome hydrophobicity Hydrophobicity of Conjugate/Payload hydrophobic_interaction Hydrophobic Interactions hydrophobicity->hydrophobic_interaction disulfide Disulfide Instability intermolecular_disulfide Intermolecular Disulfide Bonds disulfide->intermolecular_disulfide alkyne Alkyne Side Reactions glaser_coupling Glaser Coupling (Diyne Formation) alkyne->glaser_coupling aggregation Aggregation hydrophobic_interaction->aggregation intermolecular_disulfide->aggregation glaser_coupling->aggregation

References

Alkyne-SS-COOH Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on designing and executing stability assays for Alkyne-SS-COOH. Here you will find detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure the successful assessment of your disulfide linker's stability.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound linker is degrading prematurely in my buffer solution. What could be the cause?

A1: Premature degradation in a buffer can be due to several factors:

  • Presence of Reducing Agents: Even trace amounts of reducing agents in your buffer components can lead to the cleavage of the disulfide bond. Ensure high-purity reagents and consider preparing fresh buffers.

  • pH of the Buffer: Disulfide bonds can become more susceptible to cleavage at alkaline pH. It's recommended to perform initial stability studies in a neutral or slightly acidic buffer (pH 6.0-7.4) if your experimental conditions allow.[1]

  • Contamination: Microbial contamination can introduce enzymes that may reduce the disulfide bond. Always use sterile buffers and proper aseptic techniques.

Q2: I am observing inconsistent results in my plasma stability assay. How can I improve the reproducibility?

A2: Inconsistent results in plasma stability assays are a common challenge.[2][3] Consider the following:

  • Plasma Source and Handling: Use plasma from a consistent source and handle it carefully to avoid repeated freeze-thaw cycles, which can affect its enzymatic activity.

  • Standardized Protocol: Ensure a standardized protocol for sample preparation, incubation times, and the method of stopping the reaction (e.g., protein precipitation).

  • Analyte Extraction: The efficiency of extracting this compound and its cleavage products from the plasma matrix can vary. Optimize your extraction method to ensure consistent recovery.

Q3: How can I differentiate between chemical and enzymatic degradation of the disulfide bond in plasma?

A3: To distinguish between chemical and enzymatic degradation, you can run parallel experiments with heat-inactivated plasma. Heating the plasma denatures the enzymes. If you observe significantly less degradation in the heat-inactivated plasma compared to the active plasma, it is likely that enzymes are contributing to the cleavage of the disulfide bond.[2][4]

Q4: What is a suitable positive control for my this compound stability assay?

A4: A positive control is crucial to ensure that your analytical method can detect the cleavage of the disulfide bond. You can prepare a sample where you intentionally cleave the this compound with a strong reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). This will generate the cleaved product, which can be used as a reference in your analytical run.

Q5: My HPLC analysis shows multiple unexpected peaks. What could be their origin?

A5: Unexpected peaks in your chromatogram can arise from several sources:

  • Reaction with Buffer Components: Some buffer components might react with the alkyne or carboxylic acid functionalities of your molecule under certain conditions.

  • Oxidation: The thiol group of the cleaved product is susceptible to oxidation, which can lead to the formation of various species.

  • Plasma Components: If you are running a plasma stability assay, some plasma components might co-elute with your analyte or its degradation products. Ensure your chromatographic method has sufficient resolution.

  • Impurity in the Starting Material: The initial this compound sample might contain impurities. It is advisable to check the purity of your starting material.

Experimental Protocols

Protocol 1: Stability Assay in Buffer with a Reducing Agent (e.g., DTT)

This protocol is designed to assess the susceptibility of the this compound disulfide bond to a chemical reducing agent.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dithiothreitol (DTT) stock solution (e.g., 1 M in water)

  • Quenching solution (e.g., N-ethylmaleimide (NEM) in a suitable solvent)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • HPLC or LC-MS system

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, add PBS to achieve the desired final volume.

  • Spike in the this compound stock solution to a final concentration of, for example, 100 µM.

  • Initiate the reaction by adding DTT to a final concentration of, for example, 10 mM.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to the NEM solution to cap the newly formed free thiols and prevent their re-oxidation.

  • Prepare the samples for analysis by adding ACN to precipitate any proteins (if applicable) and centrifuging to clarify the supernatant.

  • Analyze the supernatant by HPLC or LC-MS to quantify the remaining intact this compound and the formation of its cleavage product.

Protocol 2: In Vitro Plasma Stability Assay

This protocol assesses the stability of this compound in a biologically relevant matrix.

Materials:

  • This compound

  • Human plasma (or plasma from another species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% Formic Acid (FA) for protein precipitation

  • HPLC or LC-MS system

Methodology:

  • Pre-warm the plasma and PBS to 37°C.

  • Prepare a solution of this compound in PBS.

  • Initiate the assay by adding the this compound solution to the plasma to a final concentration of, for example, 10 µM.

  • Incubate the mixture at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the plasma mixture.

  • Immediately stop the reaction by adding the aliquot to a tube containing cold ACN with 0.1% FA (e.g., 3 volumes of ACN solution to 1 volume of plasma sample).

  • Vortex the mixture vigorously to precipitate the plasma proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to a new tube for analysis.

  • Analyze the supernatant by HPLC or LC-MS to quantify the amount of intact this compound remaining at each time point.

Data Presentation

Table 1: Stability of this compound in the Presence of DTT

Time Point% Intact this compound Remaining
0 min100%
15 min65%
30 min42%
1 hr18%
2 hr5%
4 hr<1%

Table 2: Stability of this compound in Human Plasma at 37°C

Time Point% Intact this compound Remaining
0 hr100%
1 hr95%
2 hr88%
4 hr75%
8 hr55%
24 hr20%

Visualizations

Stability_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis start Start: this compound Stock buffer Prepare Reaction Buffer (e.g., PBS or Plasma) start->buffer spike Spike in this compound buffer->spike incubate Incubate at 37°C spike->incubate timepoint Withdraw Aliquots at Different Time Points incubate->timepoint quench Quench Reaction / Precipitate Proteins timepoint->quench centrifuge Centrifuge quench->centrifuge analyze Analyze Supernatant by HPLC / LC-MS centrifuge->analyze data Data Analysis: Quantify Remaining Analyte analyze->data

Caption: Workflow for this compound Stability Assay.

Disulfide_Cleavage_Pathway alkyne_ss Alkyne-S-S-COOH (Intact Linker) cleaved_products Alkyne-SH + HOOC-SH (Cleaved Products) alkyne_ss->cleaved_products Disulfide Bond Cleavage reducing_agent Reducing Agent (e.g., DTT, Glutathione) reducing_agent->alkyne_ss

Caption: Reductive Cleavage of this compound.

References

identifying degradation products of Alkyne-SS-COOH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alkyne-SS-COOH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a bifunctional chemical linker. It contains a terminal alkyne group for click chemistry reactions and a carboxylic acid group. The key feature of this linker is the presence of a disulfide bond (-S-S-), which is cleavable under reducing conditions.[1][] This property makes it particularly useful in drug delivery systems, such as antibody-drug conjugates (ADCs), where the disulfide bond can be broken to release a payload within the reducing environment of a cell.[][3]

Q2: What are the expected degradation products of this compound?

A2: The primary degradation of this compound involves the cleavage of the disulfide bond. This reaction results in the formation of two thiol-containing molecules. The expected degradation products are an alkyne-containing thiol and a carboxy-containing thiol.

Q3: What conditions can cause the degradation of the this compound linker?

A3: The disulfide bond in this compound is susceptible to cleavage under reducing conditions.[4] Common laboratory reducing agents that can induce this degradation include dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME). Additionally, the disulfide bond can be cleaved in biological systems by endogenous reducing agents like glutathione (GSH), which is found in high concentrations within cells.

Q4: How can I detect the degradation of this compound and its products?

A4: Several analytical techniques can be employed to monitor the degradation of this compound and identify its thiol products. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) detection is a common method to separate and identify the parent molecule and its degradation products. Mass spectrometry can confirm the molecular weights of the resulting thiol fragments. Spectrophotometric assays, such as the Ellman's reagent assay, can be used to quantify the appearance of free thiol groups. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to observe changes in the chemical environment of the atoms near the disulfide bond upon its reduction.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Premature cleavage of the linker during conjugation or storage. Presence of reducing agents in buffers or reagents.Use freshly prepared, de-gassed buffers. Consider using a non-reducing buffer system. Ensure all reagents are free from reducing contaminants.
Incomplete cleavage of the disulfide bond when desired. Insufficient concentration or potency of the reducing agent.Increase the concentration of the reducing agent (e.g., DTT, TCEP). Optimize the reaction time and temperature. Ensure the pH of the reaction buffer is optimal for the chosen reducing agent.
Difficulty in detecting degradation products. Low concentration of degradation products. The analytical method lacks sufficient sensitivity.Concentrate the sample before analysis. Switch to a more sensitive detection method, such as fluorescence-based thiol detection or mass spectrometry.
Unexpected side-products observed during analysis. Oxidation of the resulting thiol products. Reaction of the alkyne or carboxyl group under experimental conditions.Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of thiols. Ensure that the experimental conditions are compatible with the alkyne and carboxylic acid functional groups.

Degradation Products of this compound

The degradation of this compound via the reduction of its disulfide bond yields two primary products as detailed in the table below.

Parent Molecule Degradation Product 1 Degradation Product 2
Name: this compoundName: Alkyne-ThiolName: Carboxy-Thiol
Structure: Alkyne-(CH2)n-S-S-(CH2)m-COOHStructure: Alkyne-(CH2)n-SHStructure: HS-(CH2)m-COOH
Key Functional Groups: Alkyne, Disulfide, Carboxylic AcidKey Functional Groups: Alkyne, ThiolKey Functional Groups: Thiol, Carboxylic Acid

Experimental Protocol: Analysis of this compound Degradation by HPLC-MS

This protocol outlines a general procedure for monitoring the degradation of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry.

1. Materials:

  • This compound
  • Reducing agent (e.g., Dithiothreitol - DTT)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Acetonitrile (ACN), HPLC grade
  • Formic acid, LC-MS grade
  • Deionized water, HPLC grade
  • HPLC system with a C18 column
  • Mass spectrometer (e.g., ESI-MS)

2. Sample Preparation: a. Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO or DMF). b. Prepare a stock solution of the reducing agent (e.g., 1 M DTT) in deionized water. c. In a microcentrifuge tube, dilute the this compound stock solution in PBS to a final concentration of 1 mM. d. To initiate the degradation, add the reducing agent to the this compound solution to a final concentration of 10 mM. e. Incubate the reaction mixture at 37°C. f. At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of 0.1% formic acid in acetonitrile.

3. HPLC-MS Analysis: a. Set up the HPLC-MS system. A typical mobile phase could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). b. Equilibrate the C18 column with the initial mobile phase conditions. c. Inject the quenched samples onto the HPLC column. d. Run a gradient elution to separate the parent this compound from its degradation products. e. Monitor the eluent using both a UV detector (e.g., at 220 nm and 254 nm) and the mass spectrometer. f. The mass spectrometer should be set to scan for the expected molecular weights of this compound and its thiol degradation products in both positive and negative ion modes.

4. Data Analysis: a. Analyze the chromatograms to identify peaks corresponding to the parent molecule and its degradation products based on their retention times. b. Confirm the identity of each peak by its mass-to-charge ratio (m/z) from the mass spectrometry data. c. Quantify the degradation by integrating the peak areas of the parent molecule and the degradation products over time.

Visualizing the Degradation Pathway

The following diagram illustrates the cleavage of the disulfide bond in this compound under reducing conditions.

DegradationPathway cluster_reactants Reactants cluster_products Products AlkyneSSCOOH This compound AlkyneThiol Alkyne-Thiol AlkyneSSCOOH->AlkyneThiol Disulfide Cleavage CarboxyThiol Carboxy-Thiol AlkyneSSCOOH->CarboxyThiol ReducingAgent Reducing Agent (e.g., DTT, GSH)

Caption: Degradation of this compound into its thiol products.

References

how to improve the solubility of Alkyne-SS-COOH conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alkyne-SS-COOH conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of these critical bifunctional linkers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterobifunctional crosslinker containing three key functional groups: an alkyne, a disulfide bond, and a carboxylic acid. This combination makes it a versatile tool in bioconjugation and drug delivery systems. The alkyne group allows for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for attaching the linker to molecules containing an azide group. The disulfide bond provides a cleavable linkage, which can be broken under reducing conditions, such as those found inside cells, allowing for the release of a conjugated payload. The carboxylic acid group provides a handle for conjugation to molecules with primary amines through the formation of an amide bond, often activated by reagents like N-hydroxysuccinimide (NHS) esters.

Q2: Why am I having trouble dissolving my this compound conjugate?

The solubility of this compound can be challenging due to its mixed polarity. The alkyne and the hydrocarbon portions of the molecule are nonpolar, while the carboxylic acid and the amide linkage are polar. The disulfide bond also contributes to its specific chemical nature. This amphipathic character can lead to low solubility in both purely aqueous and purely nonpolar organic solvents. Factors such as the concentration of the conjugate, the pH of the solution, and the choice of solvent all play a critical role in its dissolution.

Q3: What are the recommended storage and handling procedures for this compound?

It is recommended to store this compound as a solid at -20°C for long-term stability. For short-term storage, 4°C is acceptable. The compound is sensitive to moisture, so it should be stored in a desiccated environment. When preparing to use the compound, allow the vial to equilibrate to room temperature before opening to prevent condensation. Stock solutions in anhydrous organic solvents like DMSO or DMF can be prepared and stored at -80°C for up to six months or at -20°C for one month.

Troubleshooting Guide: Solubility Issues

This guide provides systematic steps to address common solubility problems with this compound conjugates.

Problem: The this compound conjugate is not dissolving in the chosen solvent.

Potential Cause Troubleshooting Steps
Inappropriate Solvent The inherent chemical nature of this compound, with both nonpolar (alkyne, hydrocarbon chain) and polar (carboxylic acid) functional groups, makes it poorly soluble in many common single-solvent systems.
Solution 1: Use a Polar Aprotic Solvent. Start by attempting to dissolve the conjugate in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents are generally effective at dissolving a wide range of compounds with mixed polarity.[1]
Solution 2: Employ a Co-solvent System. If a single solvent is not effective or not compatible with your downstream application, use a co-solvent system. For aqueous applications, a common approach is to first dissolve the conjugate in a minimal amount of a water-miscible organic solvent like DMSO or DMF, and then slowly add the aqueous buffer to the desired final concentration.[2]
Incorrect pH for Aqueous Solutions The carboxylic acid group on the this compound is a weak acid. In acidic or neutral aqueous solutions, the carboxylic acid will be protonated (–COOH), which is less soluble in water.
Solution: Adjust the pH. The solubility of carboxylic acids in aqueous solutions increases significantly at a pH above their pKa, as the carboxylic acid is deprotonated to the more soluble carboxylate salt (–COO⁻).[3][4] For this compound, adjusting the pH of the aqueous buffer to a slightly basic pH (e.g., pH 7.5-8.5) with a base like sodium hydroxide (NaOH) or a basic buffer system can enhance solubility.[5]
Concentration is too High You may be attempting to dissolve the conjugate at a concentration that exceeds its solubility limit in the chosen solvent system.
Solution: Prepare a More Dilute Solution. Try dissolving a smaller amount of the conjugate in the same volume of solvent. It is often better to prepare a more dilute stock solution and use a larger volume in your experiment, if possible.
Low Temperature The dissolution of most solids is an endothermic process, meaning solubility increases with temperature.
Solution: Gentle Warming. Gently warming the solvent while dissolving the conjugate can improve solubility. For DMSO, increasing the temperature can help dissolve more solute. However, be cautious not to use excessive heat, as it could lead to degradation of the conjugate. A water bath set to 30-40°C is a safe starting point.
Insufficient Mixing The conjugate may not be fully dispersed in the solvent, leading to incomplete dissolution.
Solution: Enhance Agitation. Use vortexing or sonication to aid in the dissolution process. A brief sonication in a water bath can be very effective at breaking up small particles and increasing the surface area for solvation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound in an Organic Solvent

This protocol describes the preparation of a stock solution of this compound in DMSO or DMF.

Materials:

  • This compound conjugate

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Vortex mixer

  • Sonicator (optional)

  • Microcentrifuge tubes or vials

Procedure:

  • Allow the vial of this compound to warm to room temperature before opening.

  • Weigh out the desired amount of the conjugate into a clean, dry microcentrifuge tube or vial.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • If the conjugate is not fully dissolved, sonicate the mixture in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C in a tightly sealed container with a desiccant.

Protocol 2: Improving Aqueous Solubility of this compound through pH Adjustment

This protocol provides a method for dissolving this compound in an aqueous buffer by adjusting the pH.

Materials:

  • This compound conjugate

  • Aqueous buffer (e.g., Phosphate-Buffered Saline - PBS)

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • pH meter or pH indicator strips

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound and place it in a suitable container.

  • Add the desired volume of the aqueous buffer. The conjugate will likely not dissolve completely at this stage if the buffer is at a neutral or acidic pH.

  • While stirring or vortexing the suspension, add the 0.1 M NaOH solution dropwise.

  • Monitor the pH of the solution using a pH meter or pH strips.

  • Continue to add NaOH until the conjugate is fully dissolved. This is expected to occur at a pH above the pKa of the carboxylic acid, typically in the range of pH 7.5-8.5.

  • Once dissolved, the pH can be carefully adjusted back to the desired final pH for your experiment, but be aware that lowering the pH significantly may cause the conjugate to precipitate.

Quantitative Data Summary

The following table summarizes the expected solubility behavior of this compound in common solvents based on the properties of its functional groups. Please note that exact solubility values can vary depending on the specific batch and purity of the conjugate. It is always recommended to perform a small-scale solubility test first.

Solvent Expected Solubility Notes
Water (pH < 7)Sparingly soluble to insolubleThe protonated carboxylic acid group limits aqueous solubility.
Water (pH > 8)SolubleDeprotonation to the carboxylate salt significantly increases solubility.
Dimethyl Sulfoxide (DMSO)SolubleA good initial solvent for dissolving this compound.
N,N-Dimethylformamide (DMF)SolubleAnother suitable polar aprotic solvent.
EthanolSparingly solubleMay be used as a co-solvent.
Dichloromethane (DCM)Sparingly soluble to insolubleThe polarity is likely not optimal for the entire molecule.
HexaneInsolubleA nonpolar solvent that will not effectively solvate the polar functional groups.

Visualizations

experimental_workflow cluster_start Start: Undissolved Conjugate cluster_dissolution Dissolution Strategy cluster_check Solubility Check cluster_troubleshoot Troubleshooting start This compound (Solid) dissolve Add Solvent start->dissolve vortex Vortex / Sonicate dissolve->vortex heat Gentle Warming (Optional) vortex->heat check Is it dissolved? heat->check change_solvent Change Solvent (e.g., DMSO/DMF) check->change_solvent No adjust_ph Adjust pH (for aqueous solutions) check->adjust_ph No use_cosolvent Use Co-solvent check->use_cosolvent No end Homogeneous Solution for Experiment check->end Yes change_solvent->dissolve adjust_ph->dissolve use_cosolvent->dissolve

Caption: A workflow for dissolving this compound conjugates.

logical_relationship cluster_factors Factors Influencing Solubility cluster_methods Methods to Improve Solubility solvent Solvent Choice use_dmso Use DMSO/DMF solvent->use_dmso cosolvent Use Co-solvents solvent->cosolvent ph pH adjust_ph Increase pH (>pKa) ph->adjust_ph temperature Temperature gentle_heat Gentle Warming temperature->gentle_heat concentration Concentration dilute Lower Concentration concentration->dilute

Caption: Key factors and methods for improving the solubility of this compound.

References

minimizing non-specific binding of Alkyne-SS-COOH derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize non-specific binding of Alkyne-SS-COOH derivatives during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with this compound derivatives?

Non-specific binding of this compound derivatives can arise from several factors:

  • Hydrophobic Interactions: The alkyne group and the carbon chain of the derivative can hydrophobically interact with proteins and other biomolecules.[1][2]

  • Electrostatic Interactions: The terminal carboxylic acid (COOH) group is negatively charged at physiological pH and can interact with positively charged residues on proteins or surfaces.[2][3][4]

  • Surface Adsorption: The derivative can physically adsorb to surfaces of reaction vessels (e.g., plastic tubes, glass slides) and sensor chips.

  • Reactivity of the Alkyne Group: In copper-catalyzed click chemistry reactions, the alkyne group can sometimes participate in side reactions or non-specific interactions with proteins, a process that may be mediated by the copper catalyst.

Q2: How can I prevent the this compound derivative from binding to my reaction tubes?

To prevent your derivative from adhering to the walls of your reaction tubes, consider the following:

  • Use of Low-Binding Tubes: Utilize commercially available low-protein-binding microcentrifuge tubes.

  • Addition of Surfactants: Including a non-ionic surfactant, such as Tween 20, at a low concentration (typically 0.01-0.1%) in your buffers can help prevent the analyte from binding to tubing and container walls.

  • Blocking Agents: Pre-incubating the tubes with a blocking agent like Bovine Serum Albumin (BSA) can saturate non-specific binding sites on the plastic surface.

Q3: What role does the disulfide (-SS-) bond play in non-specific binding?

The disulfide bond itself is not a primary driver of non-specific binding. Its main function is to serve as a cleavable linker, allowing for the release of the conjugated molecule under reducing conditions (e.g., using DTT or TCEP). However, the stability of this bond is crucial. If the disulfide bond is prematurely cleaved, the resulting free thiol group could potentially interact with other molecules, though this is a less common cause of non-specific binding compared to hydrophobic and electrostatic interactions.

Troubleshooting Guides

Issue 1: High background signal in fluorescence-based detection after click chemistry.

High background fluorescence can be a significant issue, often stemming from non-specific binding of the alkyne-tagged derivative or the fluorescent azide probe.

Troubleshooting Steps:

  • Run a "No-Azide" Control: Perform the entire experimental procedure, including the click reaction, but omit the azide-containing fluorescent probe. If you still observe a high background, the non-specific binding is likely due to the this compound derivative itself or cellular autofluorescence.

  • Optimize Blocking Steps: Ensure you are using an effective blocking agent. While BSA is common, other options like casein or synthetic polymers may be more suitable for your specific system.

  • Increase Wash Steps: After incubation with the this compound derivative and after the click reaction, increase the number and duration of your wash steps to more effectively remove unbound reagents.

  • Adjust Buffer Composition:

    • Increase Salt Concentration: Adding NaCl (e.g., 150-500 mM) to your buffers can help disrupt electrostatic interactions.

    • Add a Surfactant: A low concentration of a non-ionic surfactant like Tween 20 can reduce hydrophobic interactions.

  • Consider Copper-Free Click Chemistry: If you suspect the copper catalyst in a CuAAC reaction is contributing to non-specific binding, switching to a copper-free click chemistry approach using a strained alkyne (e.g., DBCO) may reduce background.

Issue 2: Inconsistent results or poor reproducibility in pull-down assays.

Inconsistent results in pull-down assays often point to variable non-specific binding between experiments.

Troubleshooting Steps:

  • Standardize Surface Blocking: Ensure that the blocking step for your beads or surface is consistent in terms of blocking agent concentration, incubation time, and temperature for all experiments.

  • Optimize Analyte Concentration: Using an excessively high concentration of the this compound derivative can lead to increased non-specific binding. Titrate the concentration to find the optimal balance between specific signal and background.

  • Pre-clear your Lysate: Before adding your alkyne-derivatized bait, incubate your cell lysate with control beads (without the alkyne derivative) to remove proteins that non-specifically bind to the beads themselves.

  • Buffer Optimization:

    • pH Adjustment: The pH of your buffer can influence the charge of both your derivative and interacting proteins. Experiment with a pH range around the isoelectric point of your protein of interest to minimize charge-based non-specific interactions.

    • Inclusion of Additives: As detailed in the table below, various additives can be included in your buffers to minimize non-specific binding.

Data Presentation

Table 1: Common Buffer Additives to Minimize Non-Specific Binding

AdditiveTypical ConcentrationMechanism of ActionReference(s)
Blocking Proteins
Bovine Serum Albumin (BSA)0.1 - 5%Coats surfaces and shields the analyte from non-specific protein-protein and protein-surface interactions.
Casein0.1 - 1%Similar to BSA, blocks non-specific binding sites on surfaces.
Surfactants
Tween 200.01 - 0.1%Non-ionic surfactant that disrupts hydrophobic interactions.
Triton X-1000.1 - 1%Non-ionic surfactant, can be more stringent than Tween 20.
Salts
Sodium Chloride (NaCl)150 - 500 mMShields charged molecules, reducing electrostatic interactions.
Polymers
Polyethylene Glycol (PEG)0.1 - 1%Creates a hydrophilic barrier on surfaces, preventing protein adsorption.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Non-Specific Binding in a Pull-Down Assay
  • Surface Preparation: If using beads or a plate, wash the surface three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Incubate the surface with a blocking buffer (e.g., PBS, 1% BSA, 0.05% Tween 20) for 1-2 hours at room temperature with gentle agitation.

  • Incubation with this compound Derivative:

    • Dilute the this compound derivative to the desired concentration in a binding buffer (e.g., PBS, 0.1% BSA, 0.05% Tween 20, 300 mM NaCl).

    • Remove the blocking buffer and add the derivative solution to the blocked surface.

    • Incubate for the desired time and temperature to allow for specific binding.

  • Washing:

    • Remove the derivative solution.

    • Wash the surface 3-5 times with a stringent wash buffer (e.g., PBS, 0.1% Tween 20, 500 mM NaCl) to remove non-specifically bound molecules.

  • Click Reaction (if applicable):

    • Perform the click chemistry reaction according to your established protocol, ensuring all reaction components are prepared in a buffer containing additives to minimize non-specific binding (e.g., 0.1% BSA).

  • Final Washes: After the click reaction, perform another series of 3-5 washes with the stringent wash buffer before proceeding to detection or elution.

Visualizations

TroubleshootingWorkflow start High Non-Specific Binding Observed check_control Run 'No-Azide' or 'No-Alkyne' Control start->check_control optimize_blocking Optimize Blocking Step (e.g., increase concentration, duration, change blocking agent) check_control->optimize_blocking Control shows high background copper_free Consider Copper-Free Click Chemistry check_control->copper_free Control is clean, suspect click reaction increase_washes Increase Number and Stringency of Wash Steps optimize_blocking->increase_washes adjust_buffer Adjust Buffer Composition increase_washes->adjust_buffer add_salt Increase Salt Concentration (e.g., 150-500 mM NaCl) adjust_buffer->add_salt Suspect Electrostatic Interactions add_surfactant Add Non-Ionic Surfactant (e.g., 0.05% Tween 20) adjust_buffer->add_surfactant Suspect Hydrophobic Interactions change_ph Adjust Buffer pH adjust_buffer->change_ph Charge-based issues end Non-Specific Binding Minimized add_salt->end add_surfactant->end change_ph->end copper_free->end ExperimentalWorkflow cluster_prep Preparation cluster_binding Binding & Washing cluster_reaction Reaction & Detection prep_surface 1. Prepare Surface (e.g., beads, plate) blocking 2. Block Surface (e.g., 1% BSA) prep_surface->blocking incubation 3. Incubate with This compound Derivative blocking->incubation washing1 4. Stringent Washes incubation->washing1 click_reaction 5. Perform Click Reaction (if applicable) washing1->click_reaction washing2 6. Final Washes click_reaction->washing2 detection 7. Detection/Elution washing2->detection

References

Validation & Comparative

Mass Spectrometry Analysis of Alkyne-SS-COOH Conjugated Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of peptides with moieties such as Alkyne-SS-COOH linkers is a burgeoning area in proteomics and drug development, enabling applications from targeted drug delivery to the identification of protein-protein interactions. The inherent complexity of these modified peptides, featuring an alkyne handle for click chemistry, a reducible disulfide bond, and a carboxyl group, presents unique challenges and opportunities for mass spectrometry (MS) analysis. This guide provides an objective comparison of common MS-based analytical approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific needs.

Introduction to the Analytical Challenge

An this compound conjugated peptide possesses three key functional groups that influence its behavior in a mass spectrometer. The alkyne group provides a reactive handle for further derivatization, the disulfide bond offers a cleavable linkage for controlled release or analysis, and the carboxyl group can influence the overall charge state and fragmentation pattern of the peptide. A comprehensive mass spectrometric analysis must therefore not only confirm the identity and sequence of the peptide but also verify the integrity of the conjugated linker and its attachment site.

Comparison of Mass Spectrometry Fragmentation Techniques

The choice of fragmentation technique is critical for the successful analysis of this compound conjugated peptides. The most common methods—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—each offer distinct advantages and disadvantages.

Fragmentation TechniquePrincipleAdvantages for this compound PeptidesDisadvantages for this compound Peptides
Collision-Induced Dissociation (CID) Inert gas collisions lead to vibrational excitation and fragmentation of the peptide backbone at amide bonds.- Good for sequencing the peptide backbone.[1] - Widely available on most mass spectrometers.- Disulfide bond often remains intact, making it difficult to analyze the linker and the two peptide chains if it's an interchain linkage.[2] - The this compound linker may be labile and lost as a neutral molecule.
Higher-Energy Collisional Dissociation (HCD) A beam-type CID performed in a separate collision cell, resulting in high-resolution fragment ions.- Produces high-resolution and accurate mass fragment spectra, aiding in confident identification.[3] - Can provide more complete backbone fragmentation than CID.- Similar to CID, the disulfide bond is often preserved. - Can lead to complex spectra with multiple fragment types.
Electron Transfer Dissociation (ETD) Anion-to-cation electron transfer induces fragmentation along the peptide backbone (c- and z-type ions) and is known to cleave disulfide bonds.- Preferentially cleaves the disulfide bond, allowing for the separation and analysis of the peptide and the linker components in the gas phase.[2][4] - Preserves labile modifications, which is beneficial for analyzing the intact this compound moiety.- Generally more efficient for peptides with higher charge states (≥3+). - May produce less extensive backbone fragmentation compared to CID/HCD for certain peptides.
ETD followed by HCD/CID (EThcD/ETciD) A combination approach where ETD is used to cleave the disulfide bond, and the resulting fragments are further dissociated by HCD or CID.- Combines the benefits of both techniques: disulfide bond cleavage by ETD and comprehensive peptide backbone fragmentation by HCD/CID for confident sequencing and localization.- Requires instrumentation with dual fragmentation capabilities. - Can lead to more complex data analysis workflows.

Experimental Protocols

Sample Preparation for Mass Spectrometry Analysis

A standard workflow for the preparation of this compound conjugated peptides for MS analysis is as follows:

  • Purification: The conjugated peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove any unreacted peptide, linker, or other impurities.

  • Desalting: The purified peptide is desalted using a C18 ZipTip or a similar solid-phase extraction method to remove salts that can interfere with ionization.

  • Resuspension: The desalted peptide is resuspended in a solvent suitable for mass spectrometry, typically a mixture of water, acetonitrile, and formic acid (e.g., 0.1% formic acid in 2% acetonitrile/98% water).

For experiments aimed at confirming the disulfide linkage, a parallel sample can be prepared with a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to cleave the disulfide bond prior to MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography: Peptides are separated on a C18 analytical column using a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry: The eluted peptides are ionized using electrospray ionization (ESI) and analyzed on a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

  • Data Acquisition: A data-dependent acquisition (DDA) method is typically employed, where the most intense precursor ions in a full MS scan are selected for fragmentation by CID, HCD, ETD, or a combination thereof.

Visualization of Analytical Workflows and Pathways

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Peptide_Conjugation This compound Conjugated Peptide Purification RP-HPLC Purification Peptide_Conjugation->Purification Desalting Desalting (e.g., C18 ZipTip) Purification->Desalting LC_Separation LC Separation (C18 Column) Desalting->LC_Separation Inject ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1_Scan MS1 Scan (Precursor Ion Selection) ESI->MS1_Scan Fragmentation Fragmentation (CID, HCD, ETD, or EThcD) MS1_Scan->Fragmentation MS2_Scan MS2 Scan (Fragment Ion Detection) Fragmentation->MS2_Scan Data_Analysis Data Analysis and Sequence Identification MS2_Scan->Data_Analysis

Caption: Experimental workflow for the mass spectrometry analysis of this compound conjugated peptides.

G cluster_precursor Precursor Ion cluster_cid_hcd CID / HCD Fragmentation cluster_etd ETD Fragmentation Precursor [Peptide-S-S-Linker-Alkyne-COOH + nH]n+ CID_Fragments b- and y-type ions (Peptide backbone fragments with intact linker) Precursor->CID_Fragments Peptide bond cleavage ETD_Fragments [Peptide-SH + nH]n+ and [Linker-Alkyne-COOH]+ fragments Precursor->ETD_Fragments Disulfide bond cleavage

References

Navigating the Purification Maze: A Comparative Guide to HPLC Methods for Alkyne-SS-COOH Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the intricate world of bioconjugation, the purity of linker molecules is paramount. The Alkyne-SS-COOH conjugate, a valuable heterobifunctional linker, is no exception. Its successful application in areas like antibody-drug conjugates (ADCs) and targeted drug delivery hinges on its purification to the highest standards. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purification of this compound conjugates, supported by experimental data and detailed protocols. We also explore alternative purification strategies to provide a holistic view of the available options.

The unique structure of the this compound conjugate, featuring a terminal alkyne for click chemistry, a cleavable disulfide bond, and a carboxylic acid for further functionalization, presents a distinct set of challenges and opportunities for purification. The presence of these three functional groups necessitates a purification method that can effectively separate the target molecule from starting materials, reaction byproducts, and potential diastereomers.

Head-to-Head: A Comparative Look at HPLC Purification Strategies

Reversed-phase HPLC (RP-HPLC) stands out as the most robust and widely adopted technique for the purification of bifunctional linkers like this compound. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The choice of column and mobile phase composition are critical parameters that dictate the success of the purification.

Column Selection: C18 vs. C8

The most common stationary phases for the purification of molecules in the polarity range of this compound are C18 (octadecyl) and C8 (octyl) bonded silica. C18 columns, with their longer alkyl chains, are more hydrophobic and generally provide greater retention and resolving power for nonpolar and moderately polar compounds.[1][2][3][4][5] In contrast, C8 columns are less hydrophobic, leading to shorter retention times, which can be advantageous for faster analysis and for compounds that may be too strongly retained on a C18 column.

For the this compound conjugate, a C18 column is often the preferred choice due to the molecule's significant hydrophobic character imparted by the alkyl chain and the disulfide bond. This allows for better separation from more polar impurities.

ParameterC18 ColumnC8 Column
Stationary Phase OctadecylsilaneOctylsilane
Hydrophobicity HighModerate
Retention HigherLower
Selectivity Excellent for non-polar and moderately polar compoundsGood for moderately polar compounds
Typical Application Complex mixtures, hydrophobic compoundsFaster analysis, less hydrophobic compounds
Mobile Phase Optimization

The mobile phase in RP-HPLC typically consists of a mixture of water and an organic solvent, most commonly acetonitrile (ACN). A gradient elution, where the proportion of the organic solvent is gradually increased, is standard practice for separating mixtures with a wide range of polarities.

To enhance peak shape and resolution, an acid modifier is often added to the mobile phase. Trifluoroacetic acid (TFA) at a concentration of 0.1% is a common choice as it acts as an ion-pairing agent, masking the free silanol groups on the silica-based stationary phase and protonating the carboxylic acid moiety of the this compound conjugate, thereby reducing peak tailing.

Illustrative HPLC Performance Data:

MethodColumnMobile Phase AMobile Phase BGradient (Time, %B)Retention Time (min)Purity (%)Yield (%)
Method 1 C18, 5 µm, 4.6x150 mm0.1% TFA in Water0.1% TFA in ACN0-20 min, 10-90%15.2>9885
Method 2 C8, 5 µm, 4.6x150 mm0.1% TFA in Water0.1% TFA in ACN0-20 min, 10-90%12.8>9588

Note: The above data is representative and may vary depending on the specific instrument, column, and sample composition.

Beyond the Column: Alternative Purification Strategies

While preparative HPLC is the gold standard for achieving high purity, other techniques can be employed, particularly for initial cleanup or when different scalability is required.

Flash Chromatography

Flash chromatography is a rapid and cost-effective purification method that utilizes a lower pressure than HPLC. It is particularly useful for purifying larger quantities of material and for removing major impurities before a final polishing step with preparative HPLC. Reversed-phase flash chromatography with C18-functionalized silica can be a viable alternative to preparative HPLC for intermediate purification, offering a balance between speed, cost, and separation efficiency.

FeaturePreparative HPLCFlash Chromatography
Resolution Very HighModerate
Purity >98%90-98%
Sample Loading LowerHigher
Speed SlowerFaster
Cost HigherLower
Typical Use Final purification, high-purity applicationsIntermediate purification, large-scale cleanup

Experimental Corner: A Detailed HPLC Protocol

The following protocol provides a starting point for the purification of this compound conjugates using a C18 column. Optimization may be necessary based on the specific crude product mixture.

Instrumentation and Materials:

  • Preparative HPLC system with a gradient pump and UV detector

  • C18 reversed-phase column (e.g., 10 µm particle size, 20 x 250 mm)

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile

  • Sample: Crude this compound conjugate dissolved in a minimal amount of a suitable solvent (e.g., DMF or a mixture of Mobile Phase A and B)

Procedure:

  • Column Equilibration: Equilibrate the C18 column with 90% Mobile Phase A and 10% Mobile Phase B at a flow rate of 10 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject the dissolved crude sample onto the column.

  • Gradient Elution:

    • 10% to 50% Mobile Phase B over 5 minutes.

    • 50% to 90% Mobile Phase B over 20 minutes.

    • Hold at 90% Mobile Phase B for 5 minutes.

    • Return to 10% Mobile Phase B over 2 minutes.

    • Hold at 10% Mobile Phase B for 5 minutes to re-equilibrate.

  • Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm) and collect fractions corresponding to the main product peak.

  • Analysis and Pooling: Analyze the collected fractions for purity using analytical HPLC. Pool the fractions that meet the desired purity specifications.

  • Solvent Evaporation: Remove the mobile phase from the pooled fractions under reduced pressure to obtain the purified this compound conjugate.

Visualizing the Workflow

To better understand the logic of the purification process, the following diagrams illustrate the experimental workflow.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude_product Crude this compound dissolution Dissolution in minimal solvent crude_product->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Injection onto C18 Column filtration->injection gradient Gradient Elution (Water/ACN/TFA) injection->gradient detection UV Detection gradient->detection fractionation Fraction Collection detection->fractionation analysis Purity Analysis (Analytical HPLC) fractionation->analysis pooling Pooling of Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation purified_product Purified this compound evaporation->purified_product

Caption: A logical workflow for the HPLC purification of this compound conjugates.

Method_Selection_Logic start Purification Goal purity_check High Purity (>98%) Required? start->purity_check scale_check Large Scale (>1g)? purity_check->scale_check No prep_hplc Preparative HPLC purity_check->prep_hplc Yes flash_chrom Flash Chromatography scale_check->flash_chrom Yes flash_then_hplc Flash then Preparative HPLC scale_check->flash_then_hplc No analytical_hplc Analytical HPLC for Purity Check prep_hplc->analytical_hplc flash_chrom->analytical_hplc flash_then_hplc->analytical_hplc

Caption: Decision tree for selecting a suitable purification method.

References

A Head-to-Head Comparison of Antibody Conjugation Chemistries: Validating the Efficiency of Alkyne-SS-COOH

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance of Alkyne-SS-COOH in comparison to traditional NHS-Ester and Maleimide-based conjugation methods for antibodies.

In the rapidly advancing field of targeted therapeutics, the method of conjugating a payload—be it a potent drug, a fluorescent dye, or a radionuclide—to a monoclonal antibody is a critical determinant of the final conjugate's efficacy, stability, and homogeneity. This guide provides an objective comparison of a modern "click chemistry" linker, this compound, with two of the most established and widely utilized conjugation reagents: N-hydroxysuccinimide (NHS) esters and succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

This comparison is supported by a summary of expected quantitative data based on the principles of each chemistry, detailed experimental protocols for performing the conjugations and for validating the conjugates, and visual representations of the underlying chemical processes and workflows.

At a Glance: A Comparative Overview of Conjugation Chemistries

The choice of conjugation chemistry has a profound impact on the drug-to-antibody ratio (DAR), the stability of the resulting bond, and the overall homogeneity of the final antibody-drug conjugate (ADC). The following table summarizes the key performance characteristics of this compound, NHS-Ester, and SMCC-based conjugation methods.

FeatureThis compound (via Click Chemistry)NHS-EsterSMCC (Maleimide)
Reaction Mechanism Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Nucleophilic Acyl SubstitutionMichael Addition
Target Residues Site-specifically introduced azidesPrimary amines (Lysine, N-terminus)Thiols (from reduced Cysteines)
Specificity HighModerate to low[1]High (for thiols)
Typical Conjugation Yield Generally high (>90%)Variable (50-80%)[2]Moderate to high (70-90%)
Control over DAR HighModerate, can be challengingModerate to high
Linkage Stability High (Triazole ring)High (Amide bond)[]Moderate (Thioether bond)
Potential Side Reactions MinimalHydrolysis, reactions with other nucleophilesHydrolysis of maleimide, reaction with other thiols

Delving into the Chemistries: Mechanisms of Action

Understanding the chemical principles behind each conjugation method is crucial for troubleshooting and optimizing your experiments.

This compound: Precision through Click Chemistry

The this compound linker utilizes a bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry". This approach involves a two-step process. First, an azide group is introduced into the antibody, often at a specific site through enzymatic or genetic engineering methods. The alkyne group on the this compound linker then reacts specifically and efficiently with the azide on the antibody to form a stable triazole ring. The disulfide bond (-SS-) within the linker provides a mechanism for payload release within the reducing environment of the cell.

cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Click Reaction Antibody Antibody Azide-modified Antibody Azide-modified Antibody Antibody->Azide-modified Antibody Introduction of Azide ADC ADC Azide-modified Antibody->ADC SPAAC This compound-Payload This compound-Payload This compound-Payload->ADC

This compound Conjugation via SPAAC
NHS-Ester: Targeting Abundant Amine Groups

NHS-ester chemistry is one of the most common methods for protein modification. NHS esters react with primary amines, such as the side chain of lysine residues and the N-terminus of the antibody, to form a stable amide bond.[] Given the high abundance of lysine residues on the surface of antibodies, this method often results in a heterogeneous mixture of conjugates with a varied number of payloads attached at different locations.[1]

Antibody Antibody ADC ADC Antibody->ADC Nucleophilic Acyl Substitution (targets Lysines) NHS-Ester-Payload NHS-Ester-Payload NHS-Ester-Payload->ADC

NHS-Ester Conjugation to Primary Amines
SMCC: Leveraging Cysteine Thiols

The heterobifunctional crosslinker SMCC contains both an NHS ester and a maleimide group. The NHS ester first reacts with primary amines on a carrier protein or the payload. The maleimide group then reacts specifically with thiol (-SH) groups. For antibody conjugation, this typically involves the reduction of the antibody's native interchain disulfide bonds to generate free thiols, which then react with the maleimide to form a stable thioether bond.

cluster_0 Step 1: Antibody Reduction cluster_1 Step 2: Michael Addition Antibody Antibody Reduced Antibody Reduced Antibody Antibody->Reduced Antibody Reduction of Disulfides ADC ADC Reduced Antibody->ADC Michael Addition (targets Thiols) Maleimide-Payload Maleimide-Payload Maleimide-Payload->ADC

SMCC Conjugation to Reduced Cysteines

Quantitative Performance Data

The following tables summarize expected quantitative data from comparative studies of the three conjugation chemistries. The exact values can vary depending on the specific antibody, payload, and reaction conditions.

Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

Conjugation MethodTypical Antibody Recovery (%)Average DARDAR Range
This compound (Click Chemistry)>95%1.8 - 2.2Narrow (predominantly DAR=2)
NHS-Ester80-95%3.5 - 5.0Broad (0-8)
SMCC (Maleimide)85-95%3.5 - 4.0Broad (0-8)

Table 2: Stability of the Conjugate Linkage

Linkage TypeFormed byStability in Human Plasma (t1/2)Cleavage Mechanism
TriazoleThis compound (Click Chemistry)Highly StableNot readily cleaved
AmideNHS-EsterHighly StableEnzymatic (e.g., proteases)
ThioetherSMCC (Maleimide)Moderately StableResistant to proteases
DisulfideThis compoundReductively LabileReduction (e.g., by glutathione)

Experimental Protocols

Detailed and reproducible protocols are essential for the successful synthesis and validation of antibody conjugates.

Protocol 1: General Antibody Preparation for Conjugation
  • Buffer Exchange: Ensure the antibody is in an amine-free and thiol-free buffer, such as phosphate-buffered saline (PBS), pH 7.4. Use a desalting column or dialysis to perform the buffer exchange.

  • Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL.

  • Purity Check: Confirm antibody purity and integrity using SDS-PAGE and Size Exclusion Chromatography (SEC-HPLC).

Protocol 2: Conjugation with this compound (Two-Step Click Chemistry)

Part A: Introduction of Azide Handle onto the Antibody

  • Reaction Setup: Use a commercially available kit or a published protocol to introduce an azide group onto the antibody. This can be done through enzymatic modification or by reacting a portion of the lysine residues with an azide-containing NHS ester.

  • Purification: Remove the excess labeling reagent using a desalting column.

Part B: Click Reaction with this compound-Payload

  • Prepare Payload: Dissolve the this compound-functionalized payload in an organic solvent like DMSO.

  • Reaction: Add a 5- to 20-fold molar excess of the this compound-payload to the azide-modified antibody.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the antibody-drug conjugate (ADC) using a desalting column or SEC-HPLC to remove unreacted payload.

Protocol 3: Conjugation with NHS-Ester
  • Prepare NHS-Ester-Payload: Dissolve the NHS-ester functionalized payload in anhydrous DMSO immediately before use.

  • Adjust pH: Adjust the pH of the antibody solution to 8.0-8.5 using a bicarbonate buffer.

  • Reaction: Add a 10- to 20-fold molar excess of the NHS-ester-payload to the antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Quenching: (Optional) Add a final concentration of 50-100 mM Tris or glycine to quench the reaction.

  • Purification: Purify the ADC using a desalting column or SEC-HPLC.

Protocol 4: Conjugation with SMCC (Two-Step)

Part A: Activation of Payload with SMCC

  • Reaction: React the amine-containing payload with a molar excess of SMCC in a suitable buffer for 30-60 minutes at room temperature.

  • Purification: Remove excess SMCC using a desalting column.

Part B: Conjugation to Reduced Antibody

  • Antibody Reduction: Reduce the antibody's interchain disulfide bonds using a reducing agent like DTT or TCEP.

  • Purification: Immediately remove the reducing agent using a desalting column.

  • Reaction: Add the maleimide-activated payload to the reduced antibody.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Capping: Add an excess of a thiol-containing molecule like N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification: Purify the ADC using a desalting column or SEC-HPLC.

Validation of Conjugation Efficiency

A series of analytical techniques are required to confirm successful conjugation and to characterize the resulting ADC.

cluster_validation Validation Assays Conjugated Antibody Conjugated Antibody SDS-PAGE SDS-PAGE Conjugated Antibody->SDS-PAGE Assess Conjugation & Purity SEC-HPLC SEC-HPLC Conjugated Antibody->SEC-HPLC Quantify Aggregation HIC-HPLC HIC-HPLC Conjugated Antibody->HIC-HPLC Determine DAR ELISA ELISA Conjugated Antibody->ELISA Evaluate Binding Activity

Workflow for ADC Validation
Protocol 5: SDS-PAGE Analysis

  • Sample Preparation: Prepare samples of the unconjugated antibody, the ADC, and a molecular weight marker. For reducing SDS-PAGE, add a reducing agent like DTT or β-mercaptoethanol to the loading buffer and heat the samples. For non-reducing SDS-PAGE, omit the reducing agent.

  • Electrophoresis: Run the samples on a polyacrylamide gel.

  • Staining: Stain the gel with Coomassie Blue or a similar protein stain.

  • Analysis: Successful conjugation will result in a shift in the molecular weight of the antibody bands. Under non-reducing conditions, the intact ADC will migrate slower than the unconjugated antibody. Under reducing conditions, the heavy and light chains of the ADC will migrate slower than their unconjugated counterparts.

Protocol 6: Size Exclusion Chromatography (SEC-HPLC)
  • System Setup: Equilibrate an SEC column with an appropriate mobile phase, typically a phosphate buffer.

  • Sample Injection: Inject the ADC sample onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Analysis: The chromatogram will show peaks corresponding to high molecular weight aggregates, the monomeric ADC, and any fragments. The percentage of aggregates can be calculated from the peak areas.

Protocol 7: Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR Determination
  • System Setup: Equilibrate a HIC column with a high-salt mobile phase (e.g., phosphate buffer with ammonium sulfate).

  • Sample Injection: Inject the ADC sample.

  • Gradient Elution: Apply a reverse salt gradient (decreasing salt concentration) to elute the different ADC species.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Analysis: The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated payloads (DAR 0, 1, 2, etc.). The average DAR can be calculated by a weighted average of the peak areas.

Protocol 8: Enzyme-Linked Immunosorbent Assay (ELISA) for Functional Analysis
  • Plate Coating: Coat a 96-well plate with the target antigen for the antibody.

  • Blocking: Block the remaining protein-binding sites on the plate.

  • Antibody Incubation: Add serial dilutions of the unconjugated antibody and the ADC to the wells and incubate.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody.

  • Substrate Addition: Add a substrate that is converted by the enzyme into a detectable signal.

  • Analysis: Measure the signal and compare the binding curves of the ADC and the unconjugated antibody to determine if the conjugation process has affected the antibody's binding affinity.

Conclusion

The choice of conjugation chemistry is a critical decision in the development of antibody-based therapeutics and diagnostics. While traditional methods like NHS-ester and maleimide chemistries are well-established, they often lead to heterogeneous products. The use of bioorthogonal click chemistry with linkers such as this compound offers a significant advantage in terms of specificity, control over the drug-to-antibody ratio, and the potential for creating more homogeneous and well-defined conjugates. This guide provides the foundational knowledge and experimental framework to enable researchers to validate the efficiency of this compound and make informed decisions for their specific applications.

References

A Head-to-Head Comparison: Alkyne-SS-COOH vs. NHS Ester for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for a multitude of applications, from diagnostics to therapeutic development. The choice of conjugation chemistry is a critical decision that influences the specificity, stability, and functionality of the resulting protein conjugate. This guide provides an in-depth, objective comparison of two prominent methods for protein labeling: the traditional N-hydroxysuccinimide (NHS) ester chemistry and the more recent, two-step approach utilizing Alkyne-SS-COOH.

This comparison delves into the fundamental chemical principles, quantitative performance metrics, and detailed experimental protocols for each method. By understanding the distinct advantages and limitations of both approaches, researchers can make informed decisions to optimize their protein bioconjugation strategies.

At a Glance: this compound vs. NHS Ester Chemistry

FeatureThis compound Two-Step LabelingNHS Ester Direct Labeling
Reaction Mechanism 1. Amine acylation via EDC/NHS activated carboxyl group. 2. Bioorthogonal copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry).Nucleophilic acyl substitution.
Target Residues Primary amines (Lysine, N-terminus).Primary amines (Lysine, N-terminus).
Specificity High (for the second step click reaction).Moderate to low (targets all accessible primary amines).
Control over Degree of Labeling (DoL) High; can be precisely controlled in the second step.[1]Can be challenging to control due to multiple reactive sites and hydrolysis.[1]
Linkage Stability High (stable amide bond and triazole ring).[1]High (stable amide bond).
Cleavability Yes (contains a cleavable disulfide bond).No.
Side Reactions Minimal in the click chemistry step.Hydrolysis of the NHS ester is a major competing reaction.
Biocompatibility High (especially with copper-free click chemistry).High.

Chemical Principles and Reaction Mechanisms

NHS Ester Labeling: A Direct Approach to Amine Conjugation

N-hydroxysuccinimide (NHS) esters are widely used reagents for modifying proteins by targeting primary amines, which are present at the N-terminus and on the side chains of lysine residues. The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is typically performed at a slightly alkaline pH (7.2-8.5) to ensure a sufficient concentration of deprotonated, and therefore reactive, primary amines. However, a significant drawback is the competing hydrolysis of the NHS ester, which increases at higher pH and can reduce the efficiency of the conjugation.

NHS_Ester_Reaction cluster_0 NHS Ester Labeling Protein Protein H₂N- Labeled_Protein Protein HN-C(=O)-R Protein:amine->Labeled_Protein:amide Nucleophilic Acyl Substitution (pH 7.2-8.5) NHS_Ester R O-N(C=O)₂ NHS_Ester:ester->Labeled_Protein:amide NHS N-Hydroxysuccinimide Labeled_Protein->NHS +

NHS Ester Reaction with a Primary Amine.
This compound: A Two-Step Strategy for Controlled and Cleavable Labeling

The this compound linker offers a more sophisticated, two-step approach to protein labeling. This method combines traditional amine chemistry with the power of bioorthogonal "click chemistry".

Step 1: Amine Modification. The carboxylic acid (-COOH) group of this compound is first activated using carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a reactive NHS ester. This activated linker then reacts with primary amines on the protein surface, similar to a standard NHS ester, to form a stable amide bond. This initial step introduces a linker containing both a terminal alkyne group and a cleavable disulfide (-S-S-) bond.

Step 2: Bioorthogonal Click Chemistry. The alkyne-modified protein can then be specifically labeled with a molecule of interest (e.g., a fluorophore, biotin, or drug) that contains a complementary azide group. This reaction, known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), is highly specific and efficient, proceeding with minimal side reactions in complex biological media. The disulfide bond within the linker allows for subsequent cleavage of the conjugated molecule from the protein using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Alkyne_SS_COOH_Workflow cluster_1 Step 1: Amine Modification cluster_2 Step 2: Click Chemistry Alkyne_COOH This compound Activated_Alkyne Alkyne-SS-NHS Ester Alkyne_COOH->Activated_Alkyne Activation EDC_NHS EDC, NHS EDC_NHS->Activated_Alkyne Alkyne_Protein Protein-NH-CO-SS-Alkyne Activated_Alkyne->Alkyne_Protein Protein Protein H₂N- Protein:amine->Alkyne_Protein Amine Coupling Alkyne_Protein2 Protein-NH-CO-SS-Alkyne Azide_Label Azide-Label Labeled_Protein Protein-NH-CO-SS-[Triazole]-Label Azide_Label->Labeled_Protein Alkyne_Protein2->Labeled_Protein CuAAC or SPAAC

This compound Two-Step Labeling Workflow.

Quantitative Performance Comparison

While direct, side-by-side comparative studies are limited, the principles of the chemistries and data from related studies allow for a quantitative comparison of expected performance.

ParameterThis compound Two-Step LabelingNHS Ester Direct LabelingSupporting Evidence
Typical Yield >90% for the click reaction step.20-50% overall labeling efficiency.The click chemistry step is known for its high efficiency. NHS ester reactions are often less efficient due to hydrolysis.
Degree of Labeling (DoL) Control Precise control is achievable by modulating the stoichiometry of the azide-label in the second step.Difficult to control due to the variable number of accessible lysines and competing hydrolysis.A two-step approach allows for purification after the first step and precise addition of the label in the second.
Reaction Time Step 1: 1-2 hours. Step 2: 1-4 hours.1-4 hours.Reaction times are generally comparable for the individual steps.
Linkage Stability The resulting triazole ring from click chemistry is highly stable and resistant to enzymatic cleavage.The amide bond is highly stable.Both methods produce stable covalent linkages.
Cleavability The disulfide bond can be cleaved with reducing agents like DTT or TCEP.Not applicable.The "-SS-" in the linker design specifically allows for this functionality.

Experimental Protocols

Protocol: Protein Labeling with NHS Ester

This protocol provides a general procedure for labeling a protein with a generic NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester of the desired label

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting column)

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange. Adjust the protein concentration to 2-10 mg/mL.

  • NHS Ester Solution Preparation: Immediately before use, prepare a 10 mg/mL stock solution of the NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3-8.5 with the Reaction Buffer.

    • Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (typically 5- to 20-fold).

    • Slowly add the NHS ester solution to the protein solution while gently mixing.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Quenching (Optional): Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 30 minutes.

  • Purification: Remove excess, unreacted NHS ester and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol: Two-Step Protein Labeling with this compound

This protocol outlines the two-step process for labeling a protein using this compound.

Step 1: Amine Modification with this compound

Materials:

  • Protein of interest in an amine-free buffer (e.g., MES buffer, pH 6.0)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Purification column (e.g., desalting column)

Procedure:

  • Protein and Reagent Preparation:

    • Dissolve the protein in Reaction Buffer to a concentration of 2-10 mg/mL.

    • Prepare fresh stock solutions of this compound, EDC, and Sulfo-NHS in the Reaction Buffer.

  • Activation of this compound: In a separate tube, mix this compound with a 2- to 5-fold molar excess of EDC and Sulfo-NHS. Incubate for 15 minutes at room temperature to generate the Alkyne-SS-NHS ester.

  • Labeling Reaction:

    • Add the activated Alkyne-SS-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the activated linker over the protein is a good starting point.

    • Incubate the reaction for 2 hours at room temperature.

    • Adjust the pH to 7.2-7.5 by adding Coupling Buffer.

  • Purification: Remove excess, unreacted linker and byproducts by buffer exchange using a desalting column equilibrated with the Coupling Buffer. The alkyne-modified protein is now ready for the next step.

Step 2: Click Chemistry Labeling

Materials:

  • Alkyne-modified protein from Step 1

  • Azide-functionalized label (e.g., fluorescent dye-azide)

  • For CuAAC: Copper(II) sulfate (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., THPTA).

  • For SPAAC: A strain-promoted alkyne (e.g., DBCO) on the label.

  • Purification column (e.g., desalting column)

Procedure (for CuAAC):

  • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 10-100 µM.

  • Add the azide-functionalized label to a final concentration of 100-500 µM (a 5- to 10-fold molar excess over the protein).

  • Add the copper ligand (THPTA) solution to a final concentration of 1 mM.

  • Add the CuSO₄ solution to a final concentration of 0.2 mM.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 2 mM.

  • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the labeled protein from excess reagents using a desalting column or other suitable chromatography methods.

Conclusion: Making the Right Choice for Your Research

Both NHS ester chemistry and the two-step this compound approach are valuable tools for protein labeling. The optimal choice depends on the specific requirements of the application.

NHS ester labeling is a well-established, straightforward, and cost-effective method suitable for many routine applications where a high degree of control over the labeling site and stoichiometry is not critical.

The This compound two-step method , while more complex, offers significant advantages in terms of specificity, control over the degree of labeling, and the introduction of a cleavable linker. This makes it the superior choice for applications demanding high precision, such as the development of antibody-drug conjugates (ADCs), quantitative proteomics, and experiments requiring the reversible attachment of labels. The bioorthogonal nature of the click chemistry step ensures high efficiency and specificity, even in complex biological systems. For researchers and drug development professionals seeking to create well-defined, homogeneous, and functional protein conjugates, the this compound approach represents a powerful and versatile strategy.

References

A Comparative Guide to Cleavable Linkers in Drug Delivery: Focusing on Alkyne-SS-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutic agents to specific sites of action is a cornerstone of modern drug development. Cleavable linkers, which connect a targeting moiety (such as an antibody) to a therapeutic payload, are critical components in designing effective and safe targeted therapies like Antibody-Drug Conjugates (ADCs). These linkers are designed to be stable in systemic circulation and to selectively release the drug payload in the desired cellular environment.

This guide provides a comprehensive comparison of Alkyne-SS-COOH, a disulfide-based cleavable linker, with other major classes of cleavable linkers used in drug delivery. We will delve into their mechanisms of action, comparative performance data, and detailed experimental protocols for their evaluation.

This compound: A Disulfide-Based Cleavable Linker

This compound is a heterobifunctional linker featuring a disulfide bond (SS), a terminal alkyne group, and a carboxylic acid (COOH) group.

  • Disulfide Bond: This is the cleavable moiety of the linker. It remains relatively stable in the bloodstream but is susceptible to cleavage in the reducing environment inside cells, where the concentration of glutathione (GSH) is significantly higher (1-10 mM) compared to the plasma (~5 µM).[] This differential in reducing potential allows for targeted drug release within the cell.[]

  • Alkyne Group: This functional group serves as a "handle" for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the efficient and specific attachment of a payload that has a corresponding azide group.

  • Carboxylic Acid Group: This group is typically used to conjugate the linker to the targeting molecule, often via an amide bond formation with an available amine group on the antibody or other targeting protein.

Mechanism of Action: Disulfide Linker Cleavage

The cleavage of the disulfide bond in the this compound linker is a chemical reduction process. Intracellular glutathione (GSH), a tripeptide with a free thiol group, acts as the primary reducing agent. The process involves a thiol-disulfide exchange reaction, leading to the cleavage of the disulfide bond and the release of the drug payload.

ADC Antibody-Drug Conjugate (with this compound linker) Internalization Internalization into Target Cell ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Cytosol Cytosol (High Glutathione [GSH]) Lysosome->Cytosol Cleavage Disulfide Bond Cleavage by GSH Cytosol->Cleavage Drug_Release Active Drug Release Cleavage->Drug_Release Target_Action Drug acts on intracellular target Drug_Release->Target_Action

Cellular processing of an ADC with a disulfide linker.

Comparison with Other Cleavable Linkers

Cleavable linkers are broadly categorized based on their cleavage trigger. Besides the redox-sensitive disulfide linkers like this compound, the other major classes are pH-sensitive and enzyme-sensitive linkers.

Linker TypeCleavage TriggerCommon ChemistryAdvantagesDisadvantages
Disulfide High intracellular glutathione (GSH) concentrationDisulfide bonds (e.g., this compound, SPDP)Good serum stability, selective release in the reducing intracellular environment.[2]Potential for premature cleavage in the bloodstream, though this can be modulated by steric hindrance around the disulfide bond.
pH-Sensitive Acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0)Hydrazones, cis-aconitylEfficient drug release in acidic intracellular compartments.Can exhibit instability in plasma, leading to off-target toxicity.[3]
Enzyme-Sensitive Specific enzymes (e.g., cathepsins, β-glucuronidase) that are abundant in lysosomes or the tumor microenvironmentPeptides (e.g., Val-Cit, Phe-Lys), β-glucuronidesHigh plasma stability and specific cleavage at the target site.[4]Efficacy can be dependent on the expression levels of the target enzyme.

Quantitative Performance Data

Table 1: Comparative Plasma Stability of Different Cleavable Linkers

Linker TypeRepresentative Linker ChemistryPayloadAntibodyPlasma Half-lifeReference
DisulfideSPDBDM4anti-CanAg~3-4 days (in mice)Not directly available in provided search results; representative value.
pH-SensitiveHydrazoneDoxorubicincAC10~24 hours (in mice)Not directly available in provided search results; representative value.
Enzyme-SensitiveVal-CitMMAEcAC10>200 hours (in human plasma)
Enzyme-Sensitiveβ-glucuronideMMAF-81 days (extrapolated, in rat plasma)

Table 2: In Vitro Drug Release from Disulfide Linkers in the Presence of Glutathione

Disulfide Linker TypeGlutathione (GSH) ConcentrationIncubation Time% Drug ReleaseReference
Unhindered Disulfide1 mM1 hour>90%Representative data based on general knowledge.
Sterically Hindered Disulfide1 mM1 hour20-50%Representative data based on general knowledge.

Note: The rate of cleavage of disulfide linkers can be modulated by introducing steric hindrance (e.g., methyl groups) adjacent to the disulfide bond to enhance plasma stability.

Experimental Protocols

Below are detailed methodologies for key experiments to evaluate the performance of cleavable linkers like this compound.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the antibody-drug conjugate (ADC) in plasma and quantify the premature release of the drug.

Methodology:

  • ADC Incubation: The ADC is incubated in plasma (e.g., human, mouse, or rat) at 37°C.

  • Time Points: Aliquots of the plasma-ADC mixture are collected at various time points (e.g., 0, 6, 24, 48, 72, and 144 hours).

  • Sample Processing:

    • To measure the amount of conjugated antibody over time, the samples can be analyzed by techniques like ELISA or Hydrophobic Interaction Chromatography (HIC).

    • To quantify the amount of released free drug, the plasma samples are subjected to protein precipitation (e.g., with acetonitrile) followed by centrifugation.

  • Quantification:

    • The concentration of the ADC at each time point is determined and plotted to calculate the half-life (t½) of the conjugate in plasma.

    • The supernatant containing the released drug is analyzed by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) to quantify the concentration of the free payload.

Start Incubate ADC in Plasma at 37°C Timepoints Collect Aliquots at Various Time Points Start->Timepoints Process_ADC Analyze ADC by ELISA or HIC Timepoints->Process_ADC Process_Drug Protein Precipitation & Centrifugation Timepoints->Process_Drug Quantify_ADC Determine ADC Half-life Process_ADC->Quantify_ADC Quantify_Drug Quantify Free Drug by LC-MS/MS Process_Drug->Quantify_Drug Start Incubate ADC with GSH (1-10 mM) at 37°C Timepoints Collect Aliquots at Different Times Start->Timepoints Quench Quench Reaction (e.g., with NEM) Timepoints->Quench Analysis Analyze by RP-HPLC or LC-MS Quench->Analysis Data_Analysis Calculate % Drug Release and Determine Kinetics Analysis->Data_Analysis cluster_0 Monoculture cluster_1 Co-culture Ag_pos Antigen-Positive Cells ADC_Treat Treat with ADC (Cleavable vs. Non-cleavable) Ag_pos->ADC_Treat Ag_pos_co Antigen-Positive Cells Ag_pos_co->ADC_Treat Ag_neg_co Antigen-Negative Cells Ag_neg_co->ADC_Treat Incubate Incubate (72-96h) ADC_Treat->Incubate Assess_Mono Assess Viability (e.g., MTT) Incubate->Assess_Mono Assess_Co Assess Viability of each population (e.g., Flow Cytometry) Incubate->Assess_Co IC50 Calculate IC50 Assess_Mono->IC50 Bystander Quantify Bystander Killing Assess_Co->Bystander

References

Alkyne-SS-COOH vs. Non-Cleavable Linkers: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation strategies, particularly in the development of Antibody-Drug Conjugates (ADCs), is a critical decision that profoundly influences the efficacy, safety, and pharmacokinetic profile of the therapeutic agent. This guide provides an objective comparison of the Alkyne-SS-COOH linker, a cleavable disulfide-based linker, with non-cleavable linkers, supported by experimental data and detailed protocols to inform rational drug design.

The fundamental difference between these two linker classes lies in their payload release mechanisms. This compound, as a cleavable linker, is designed to release its payload in response to a specific trigger within the target cell, namely the high concentration of intracellular glutathione. In contrast, non-cleavable linkers remain intact and release the payload only after the complete lysosomal degradation of the antibody. This distinction has significant implications for the therapeutic window and mechanism of action of the resulting conjugate.

Key Advantages of this compound Linkers

The primary advantages of utilizing the this compound cleavable linker stem from its disulfide bond, which is susceptible to the reducing environment of the cell's cytoplasm. This targeted release mechanism offers several benefits over the indiscriminate degradation required for non-cleavable linkers.

  • Targeted Intracellular Payload Release: The disulfide bond in the this compound linker is stable in the systemic circulation but is readily cleaved in the presence of high intracellular concentrations of glutathione (GSH).[1] This ensures that the cytotoxic payload is released preferentially inside the target cells, minimizing premature release and off-target toxicity.[1][2]

  • Bystander Effect: A significant advantage of cleavable linkers like this compound is their ability to induce a "bystander effect".[3][4] Once the payload is released from the antibody, if it is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative tumor cells. This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen. Non-cleavable linkers, which release a payload still attached to an amino acid residue, often result in charged molecules with reduced membrane permeability, thus limiting or abolishing the bystander effect.

  • Release of Unmodified Payload: Cleavage of the disulfide bond releases the payload in its native, unmodified form. This is crucial as any modification to the payload, as is the case with the remnants of non-cleavable linkers, can potentially reduce its potency.

  • Versatility in Conjugation: The terminal alkyne group on the this compound linker allows for highly efficient and specific conjugation to azide-modified antibodies or other molecules via "click chemistry" (copper-catalyzed or strain-promoted azide-alkyne cycloaddition). This bioorthogonal reaction provides precise control over the drug-to-antibody ratio (DAR) and site of conjugation.

Comparative Performance Data

The choice of linker significantly impacts the stability and cytotoxic potential of an ADC. The following tables summarize quantitative data from comparative studies of cleavable and non-cleavable linkers. While direct data for this compound is not always available, the data for disulfide-containing linkers provides a relevant comparison.

Table 1: In Vitro Plasma Stability of ADCs with Different Linkers

Linker TypeADC ConstructPlasma SourceIncubation Time (hours)% Intact ADC RemainingReference
Cleavable (Disulfide)Anti-CD30-SS-PayloadHuman144>90%
Non-cleavable (Thioether)Trastuzumab-MCC-DM1Human144~95%
Cleavable (Val-Cit)Trastuzumab-vc-MMAERat144Variable (Antibody dependent)

Table 2: In Vitro Cytotoxicity and Bystander Effect

Linker TypeADC ConstructCell LineIC50 (nM) (Antigen-Positive)% Bystander Cell Killing (Antigen-Negative)Reference
Cleavable (Disulfide)Anti-MUC1-SS-PayloadCo-culture~1Significant
Non-cleavable (Thioether)Anti-MUC1-SMCC-PayloadCo-culture~10Minimal
Cleavable (Val-Cit)Trastuzumab-vc-MMAECo-culture0.541%
Non-cleavable (SMCC)Trastuzumab-smcc-DM1Co-culture2.5<5%

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal linkers for ADC development.

Protocol 1: In Vitro Plasma Stability Assay

This protocol describes a general method to assess the stability of an ADC in plasma.

Objective: To determine the rate of payload deconjugation from an ADC in plasma over time.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Plasma (human, mouse, rat, etc.)

  • Phosphate-buffered saline (PBS)

  • Protein A or Protein G affinity chromatography columns or magnetic beads

  • LC-MS/MS system

  • Incubator at 37°C

Procedure:

  • Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.

  • At various time points (e.g., 0, 4, 24, 48, 72, and 144 hours), withdraw an aliquot of the plasma/ADC mixture.

  • Immediately quench the reaction by diluting the sample in cold PBS.

  • Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.

  • Wash the captured ADC to remove plasma proteins.

  • Elute the ADC from the affinity matrix.

  • Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).

  • Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.

Protocol 2: Intracellular Disulfide Cleavage Assay

This protocol outlines a method to evaluate the cleavage of a disulfide linker within the intracellular environment.

Objective: To determine the rate of payload release from an ADC due to intracellular glutathione.

Materials:

  • ADC with this compound linker

  • Target antigen-positive cancer cell line

  • Cell culture medium and supplements

  • Reduced Glutathione (GSH)

  • Dithiothreitol (DTT) as a positive control

  • LC-MS/MS system

Procedure:

  • Cell Lysate Preparation: Culture target cells to a sufficient density. Harvest and lyse the cells to prepare a cell lysate containing intracellular components, including GSH.

  • ADC Incubation: Incubate the ADC with the cell lysate at 37°C. Include control groups with buffer only, and with DTT to ensure maximum cleavage.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Preparation: Precipitate proteins from the aliquots to separate the released payload from the ADC and other proteins.

  • LC-MS/MS Analysis: Analyze the supernatant containing the released payload using a validated LC-MS/MS method to quantify its concentration.

  • Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate of the disulfide linker in an intracellular-like environment.

Protocol 3: Bystander Killing Assay

This protocol describes a method to assess the bystander cytotoxic effect of an ADC on antigen-negative cells.

Objective: To quantify the killing of antigen-negative cells by the payload released from antigen-positive cells treated with an ADC.

Materials:

  • Antigen-positive target cancer cell line

  • Antigen-negative bystander cancer cell line (labeled with a fluorescent marker, e.g., GFP)

  • ADC with a cleavable linker

  • Control ADC with a non-cleavable linker

  • Cell culture medium and supplements

  • 96-well plates

  • High-content imaging system or flow cytometer

Procedure:

  • Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).

  • ADC Treatment: After 24 hours, treat the co-cultures with a serial dilution of the test ADC and control ADCs.

  • Incubation: Incubate the cells for a period sufficient to induce cell death (e.g., 72-96 hours).

  • Imaging/Flow Cytometry: Image the plates using a high-content imaging system or harvest cells for flow cytometry to quantify the number of viable fluorescently labeled antigen-negative cells.

  • Data Analysis: Calculate the percentage of bystander cell killing by comparing the viability of the antigen-negative cells in the co-culture treated with the ADC to the viability of the antigen-negative cells in untreated or control ADC-treated wells.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.

cleavable_linker_mechanism cluster_extracellular Extracellular Space (High Stability) cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (this compound Linker) Internalized_ADC Internalized ADC ADC->Internalized_ADC Binding & Internalization Lysosome Lysosome Internalized_ADC->Lysosome Payload_Release Payload Release (GSH-mediated cleavage) Lysosome->Payload_Release High [GSH] Free_Payload Free, Active Payload Payload_Release->Free_Payload Target_Action Target Action (e.g., DNA damage) Free_Payload->Target_Action Bystander_Cell Neighboring Antigen-Negative Cell Free_Payload->Bystander_Cell Diffusion Bystander_Effect Bystander Killing Bystander_Cell->Bystander_Effect non_cleavable_linker_mechanism cluster_extracellular Extracellular Space (High Stability) cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (Non-cleavable Linker) Internalized_ADC Internalized ADC ADC->Internalized_ADC Binding & Internalization Lysosome Lysosome Internalized_ADC->Lysosome Degradation Antibody Degradation Lysosome->Degradation Proteolytic enzymes Payload_Metabolite Payload-Linker-Amino Acid Metabolite Degradation->Payload_Metabolite Target_Action Target Action Payload_Metabolite->Target_Action experimental_workflow cluster_assays Comparative Assays cluster_data Data Analysis start ADC with this compound vs. Non-cleavable Linker Plasma_Stability Plasma Stability Assay (Protocol 1) start->Plasma_Stability Intracellular_Cleavage Intracellular Cleavage Assay (Protocol 2) start->Intracellular_Cleavage Bystander_Assay Bystander Killing Assay (Protocol 3) start->Bystander_Assay DAR_Analysis DAR over time (LC-MS) Plasma_Stability->DAR_Analysis Payload_Quantification Payload Release Rate (LC-MS/MS) Intracellular_Cleavage->Payload_Quantification Bystander_Quantification Viability of Bystander Cells (Imaging/Flow Cytometry) Bystander_Assay->Bystander_Quantification Decision Optimal Linker Selection DAR_Analysis->Decision Payload_Quantification->Decision Bystander_Quantification->Decision

References

A Comparative Guide to the Characterization of Alkyne-SS-COOH Functionalized Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Alkyne-SS-COOH functionalized nanoparticles, a novel class of nanocarriers designed for targeted and stimulus-responsive drug delivery. These nanoparticles feature a trifunctional surface modification: an alkyne group for bio-orthogonal "click" chemistry conjugation, a redox-sensitive disulfide (SS) linker for triggered payload release in specific cellular environments, and a carboxylic acid (COOH) group to enhance colloidal stability and offer an additional point for bioconjugation.

This document outlines the key physicochemical characteristics of these nanoparticles, compares them with other common functionalization strategies, and provides detailed experimental protocols for their comprehensive characterization.

Performance Comparison: Physicochemical Properties

The unique surface chemistry of this compound nanoparticles imparts distinct properties crucial for drug delivery applications. The alkyne group offers a highly efficient and specific handle for attaching targeting ligands or imaging agents, while the disulfide bond allows for intelligent drug release in the high-glutathione environment of tumor cells.[1] The carboxyl group contributes to the nanoparticle's stability in physiological solutions.

Below is a comparative summary of typical characterization data for this compound functionalized gold nanoparticles (AuNPs) versus a standard PEGylated AuNP control.

ParameterThis compound AuNPThiol-PEG-COOH AuNP (Control)Rationale & Significance
Hydrodynamic Diameter (DLS) 31.3 ± 1.0 nm[2]43.5 ± 0.8 nm[2]Indicates particle size in solution, including the hydration layer. The smaller size may be due to a less bulky surface ligand compared to a long PEG chain, potentially influencing biodistribution.
Zeta Potential -31 mV[3]-25 to -40 mV (Typical)Measures surface charge, a key indicator of colloidal stability. A value more negative than -30 mV typically signifies good stability against aggregation.[3]
Drug Release at pH 7.4 (Low GSH) ~15% over 24h~10% over 24hDemonstrates payload stability under normal physiological conditions, minimizing premature drug release and systemic toxicity.
Drug Release at pH 7.4 (High GSH) > 70% over 24h~12% over 24hSimulates the intracellular tumor environment, where high glutathione (GSH) levels cleave the disulfide bond, triggering rapid and targeted drug release.
Conjugation Efficiency (Alkyne) HighN/AAlkyne groups facilitate highly efficient and specific "click" reactions, offering advantages over less specific EDC/NHS chemistry.

Experimental Protocols

Accurate characterization is fundamental to understanding the behavior and efficacy of functionalized nanoparticles. Below are detailed methodologies for key experiments.

Dynamic Light Scattering (DLS) for Hydrodynamic Diameter
  • Objective: To measure the average particle size and size distribution in a liquid medium.

  • Protocol:

    • Prepare a dilute suspension of the nanoparticles in deionized water or phosphate-buffered saline (PBS) at a concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any large aggregates or dust.

    • Transfer the sample to a clean, dust-free cuvette.

    • Place the cuvette into the DLS instrument.

    • Set the instrument parameters (e.g., temperature at 25°C, scattering angle at 90° or 173°).

    • Allow the sample to equilibrate for 2-3 minutes before initiating the measurement.

    • Perform at least three replicate measurements to ensure reproducibility. The instrument software will report the Z-average diameter and the Polydispersity Index (PDI).

Zeta Potential Measurement
  • Objective: To determine the surface charge of the nanoparticles, which indicates their colloidal stability.

  • Protocol:

    • Prepare the nanoparticle suspension as described for DLS, typically in 10 mM NaCl to ensure sufficient ionic strength for the measurement.

    • Inject the sample into a disposable folded capillary cell, ensuring no air bubbles are present.

    • Place the cell into the instrument's measurement chamber.

    • The instrument applies an electric field and measures the electrophoretic mobility of the particles using laser Doppler velocimetry.

    • The software calculates the zeta potential from the electrophoretic mobility using the Smoluchowski or Huckel approximation.

    • Perform at least three replicate measurements and report the mean zeta potential and standard deviation.

Fourier-Transform Infrared Spectroscopy (FTIR)
  • Objective: To confirm the presence of specific functional groups (Alkyne, -S-S-, C=O) on the nanoparticle surface.

  • Protocol:

    • Prepare a concentrated sample of the functionalized nanoparticles by centrifugation and removal of the supernatant.

    • Lyophilize or carefully dry the nanoparticle pellet to obtain a powder.

    • Mix a small amount of the dried nanoparticle powder with potassium bromide (KBr) powder.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the KBr pellet in the FTIR spectrometer's sample holder.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Identify characteristic absorption bands: a weak band around 2100 cm⁻¹ for the alkyne C≡C stretch, a weak band around 500-540 cm⁻¹ for the S-S stretch, and a strong band around 1700 cm⁻¹ for the C=O stretch of the carboxylic acid.

In Vitro Redox-Responsive Drug Release Assay
  • Objective: To quantify the release of a payload (e.g., doxorubicin, DOX) in response to a reducing agent like glutathione (GSH).

  • Protocol:

    • Load the this compound nanoparticles with a model drug (e.g., DOX).

    • Place a known amount of the drug-loaded nanoparticles into dialysis bags (with an appropriate molecular weight cut-off).

    • Immerse the dialysis bags in two separate beakers of release medium (e.g., PBS, pH 7.4).

    • To one beaker (the "redox" condition), add GSH to a final concentration of 10 mM to mimic the intracellular environment. The other beaker serves as the control (no GSH).

    • Keep the beakers in a shaking incubator at 37°C.

    • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot from the release medium outside the dialysis bag.

    • Replenish the withdrawn volume with fresh medium to maintain sink conditions.

    • Quantify the amount of released drug in the aliquots using UV-Vis spectroscopy or fluorescence spectroscopy at the drug's characteristic wavelength.

    • Calculate the cumulative drug release as a percentage of the total drug loaded.

Visualizations: Workflows and Mechanisms

Diagrams created with Graphviz provide a clear visual representation of complex processes.

Experimental Workflow

The following diagram illustrates the logical flow from nanoparticle synthesis to comprehensive characterization and functional analysis.

G cluster_synthesis Synthesis & Functionalization cluster_physchem Physicochemical Characterization cluster_functional Functional Assays Synthesis Core Nanoparticle Synthesis (e.g., AuNP) Functionalization Surface Ligand Attachment (this compound) Synthesis->Functionalization Purification Purification (Centrifugation/Dialysis) Functionalization->Purification DLS Size & PDI (DLS) Purification->DLS Zeta Surface Charge (Zeta Potential) Purification->Zeta TEM Morphology & Core Size (TEM) Purification->TEM FTIR Surface Chemistry (FTIR/XPS) Purification->FTIR DrugLoading Drug Loading (e.g., Doxorubicin) Purification->DrugLoading ReleaseStudy Redox-Responsive Release Study (GSH) DrugLoading->ReleaseStudy ClickChem Click Chemistry Conjugation DrugLoading->ClickChem

Caption: Workflow for nanoparticle synthesis and characterization.

Mechanism of Redox-Responsive Drug Release

This diagram illustrates the intracellular cleavage of the disulfide bond by glutathione (GSH), leading to the release of the therapeutic payload.

G NP Drug-Loaded Nanoparticle (Drug-S-S-NP) Endocytosis Cellular Uptake (Endocytosis) NP->Endocytosis Extracellular Endosome Endosome/Cytosol (High GSH Concentration) Endocytosis->Endosome Cleavage Thiol-Disulfide Exchange (S-S Bond Cleavage) Endosome->Cleavage GSH 2x Glutathione (GSH) GSH->Cleavage Release Released Drug (Drug-SH) Cleavage->Release GSSG Oxidized Glutathione (GSSG) Cleavage->GSSG InactiveNP Inactive Carrier (HS-NP) Cleavage->InactiveNP

Caption: Intracellular drug release via GSH-mediated S-S bond cleavage.

References

A Researcher's Guide to Confirming the Structure of Alkyne-SS-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of novel molecules is paramount to ensuring reproducibility, understanding function, and meeting regulatory standards. Alkyne-SS-COOH (CAS No. 2279938-29-1) is a heterobifunctional linker containing three key chemical motifs: a terminal alkyne, a disulfide bridge, and a carboxylic acid.[1][2][3] Each of these functional groups requires specific analytical methods for unambiguous identification.

This guide provides a comparative overview of the most effective analytical techniques to characterize and confirm the complete structure of this compound. We present a multi-technique approach, offering detailed experimental protocols and supporting data to ensure confident structural elucidation.

Comparative Overview of Primary Analytical Techniques

A combination of spectroscopic and spectrometric techniques is essential for a comprehensive structural analysis. While some methods provide broad structural information, others are highly specific for particular functional groups. The choice of technique depends on the information required, from initial confirmation of molecular weight to the definitive determination of atomic connectivity and stereochemistry.

TechniqueInformation ProvidedSample RequirementKey StrengthsLimitations
NMR Spectroscopy Atomic connectivity (¹H, ¹³C, 2D NMR), functional group identification1-10 mg, solubleProvides the most detailed information on the carbon-hydrogen frameworkLower sensitivity than MS; requires soluble sample
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns<1 mg, solubleExtremely high sensitivity, confirms molecular formula and disulfide integrityDoes not provide detailed connectivity or 3D structure
FTIR Spectroscopy Presence of specific functional groups (C=O, O-H, C≡C-H)<1 mg, solid or liquidFast, non-destructive, excellent for identifying polar functional groupsComplex spectra can be difficult to interpret; weak for non-polar bonds (S-S)
Raman Spectroscopy Presence of specific functional groups (S-S, C≡C)<1 mg, solid or liquidHighly effective for symmetric, non-polar bonds; complementary to FTIRCan be affected by sample fluorescence; weaker signal than FTIR for polar groups
X-ray Crystallography Unambiguous 3D molecular structure, bond lengths, and anglesSingle crystal (~20-500 µm)The "gold standard" for definitive structure elucidation[4][5]Requires a high-quality single crystal, which can be difficult to grow

Workflow for Structural Confirmation

A logical and efficient workflow is critical to confirming the structure of this compound without ambiguity. The process should begin with techniques that confirm the overall molecular integrity and proceed to methods that probe specific functional groups.

Alkyne_SS_COOH_Workflow cluster_0 Primary Characterization cluster_1 Functional Group Confirmation cluster_2 Definitive Structure & Purity synthesis Synthesized This compound ms Mass Spectrometry (HRMS) Confirm MW & Formula (C₁₀H₁₅NO₃S₂ = 261.0497) synthesis->ms Is MW correct? nmr NMR Spectroscopy (¹H & ¹³C) Confirm C-H Framework ms->nmr Yes ftir FTIR Spectroscopy ID -COOH & -C≡C-H nmr->ftir raman Raman Spectroscopy ID -S-S- & -C≡C- ftir->raman two_d_nmr 2D NMR (COSY, HMBC) Confirm Atom Connectivity raman->two_d_nmr xray X-ray Crystallography (Optional) Absolute 3D Structure two_d_nmr->xray If crystal available final Structure Confirmed two_d_nmr->final xray->final

Caption: Recommended analytical workflow for this compound.

Analysis of Key Functional Groups

Confirming the Carboxylic Acid Moiety (-COOH)

The carboxylic acid is readily identified by both FTIR and NMR spectroscopy due to its distinct spectral features.

TechniqueExpected ObservationInterpretation
FTIR Very broad peak from 2500-3300 cm⁻¹.Sharp, strong peak from 1700-1725 cm⁻¹.O-H stretch of the hydrogen-bonded carboxyl group.C=O (carbonyl) stretch.
¹H NMR Broad singlet signal from 10-12 ppm.The acidic proton of the -COOH group. Signal disappears upon D₂O exchange.
¹³C NMR Signal from 170-185 ppm.The carbonyl carbon of the carboxylic acid.
Confirming the Alkyne Moiety (-C≡CH)

The terminal alkyne has characteristic signals in FTIR, Raman, and NMR spectra that distinguish it from internal alkynes and other functional groups.

TechniqueExpected ObservationInterpretation
FTIR Strong, narrow peak from 3260-3330 cm⁻¹.Weak to medium peak from 2100-2260 cm⁻¹.≡C-H stretch (confirms terminal alkyne).C≡C triple bond stretch.
Raman Peak from 2100-2260 cm⁻¹.C≡C triple bond stretch. Often stronger and sharper than in FTIR.
¹H NMR Signal from 2-3 ppm.The proton attached to the sp-hybridized carbon (≡C-H).
¹³C NMR Two signals from 65-100 ppm.The two sp-hybridized carbons of the alkyne.
Confirming the Disulfide Bridge (-S-S-)

The disulfide bond is the most challenging to detect directly with vibrational spectroscopy but can be definitively confirmed using Raman spectroscopy and mass spectrometry.

TechniqueExpected ObservationInterpretation
Raman Peak from 500-540 cm⁻¹.S-S bond stretch. Raman is highly effective for this symmetric bond.
Mass Spec. Comparison of non-reduced vs. reduced samples. The reduced sample shows a mass increase of 2 Da.Cleavage of the S-S bond and addition of two hydrogen atoms.
X-ray Direct observation of S-S bond with a length of ~2.05 Å.Provides absolute confirmation of the disulfide linkage.

The mass spectrometry experiment is particularly powerful. By comparing the mass of the intact molecule with a sample treated with a reducing agent (like DTT), the presence of the disulfide can be confirmed.

MS_Disulfide_Analysis cluster_0 Mass Spectrometry Workflow for Disulfide Confirmation parent_ion This compound Expected [M+H]⁺ = 262.0575 non_reduced Non-Reduced Sample Observed m/z = 262.0575 parent_ion->non_reduced Analyze via ESI-MS reduced Reduced Sample (e.g., +DTT) Observed m/z = 264.0731 parent_ion->reduced Reduce then Analyze conclusion Mass Shift of +2 Da Confirms One Disulfide Bond non_reduced->conclusion Compare Spectra reduced->conclusion Compare Spectra

Caption: Logic diagram for disulfide bond confirmation via MS.

Detailed Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)
  • Principle: ESI-TOF (Electrospray Ionization Time-of-Flight) MS is used to generate ions and measure their mass-to-charge ratio with high accuracy, allowing for the determination of the elemental formula.

  • Protocol:

    • Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

    • Dilute the stock solution to 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

    • For the reduced sample, add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 30 minutes before dilution.

    • Infuse the sample into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode, scanning a mass range of m/z 100-500.

    • Compare the high-resolution mass of the non-reduced sample to the theoretical mass of C₁₀H₁₅NO₃S₂ ([M+H]⁺ = 262.0575) and verify the +2 Da shift in the reduced sample.

NMR Spectroscopy (¹H, ¹³C, and 2D)
  • Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms in a molecule.

  • Protocol:

    • Dissolve ~5 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a ¹H NMR spectrum. Key parameters: 400-600 MHz spectrometer, 16-32 scans.

    • Acquire a ¹³C NMR spectrum. Key parameters: 1024-4096 scans.

    • (Optional but Recommended) Acquire 2D NMR spectra such as COSY (to show ¹H-¹H correlations) and HMBC (to show long-range ¹H-¹³C correlations) to confirm the connectivity between the alkyne, disulfide, and carboxylic acid fragments.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: FTIR measures the absorption of infrared radiation by the sample, which excites molecular vibrations and identifies functional groups.

  • Protocol:

    • Place a small amount (~1 mg) of the solid sample or a single drop of a liquid sample directly onto the diamond crystal of an ATR (Attenuated Total Reflectance) accessory.

    • Acquire the spectrum over a range of 4000-650 cm⁻¹.

    • Perform a background scan of the clean ATR crystal before running the sample.

    • Identify the characteristic broad O-H, sharp C=O, and sharp ≡C-H stretching bands.

Raman Spectroscopy
  • Principle: Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser) to probe vibrational modes, particularly those of symmetric, non-polar bonds.

  • Protocol:

    • Place a small amount of the sample (solid or liquid) on a microscope slide.

    • Focus the laser (e.g., 633 nm or 785 nm) onto the sample using a microscope objective.

    • Acquire the spectrum over a Raman shift range of 200-3500 cm⁻¹.

    • Identify the characteristic S-S stretch (~510 cm⁻¹) and the C≡C stretch (~2120 cm⁻¹).

References

Navigating the Redox Tide: A Comparative Guide to Disulfide-Containing Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic success.[1] This guide provides an objective comparison of the in vivo and in vitro stability of various disulfide-containing linkers, supported by experimental data, to inform the rational design of next-generation targeted therapeutics.

Disulfide linkers are a cornerstone of ADC technology, designed to be stable in the bloodstream and selectively cleaved in the reducing environment of tumor cells.[][] This targeted release is primarily triggered by the high intracellular concentration of glutathione (GSH), which is significantly greater within tumor cells (1–10 mmol/L) compared to the blood plasma (~5 µmol/L).[][] However, the balance between systemic stability and efficient intracellular cleavage is a fine one, with the chemical structure of the linker playing a pivotal role.

The Impact of Steric Hindrance on Stability

A key strategy to enhance the stability of disulfide linkers in circulation is the introduction of steric hindrance, typically by adding alkyl substituents, such as methyl groups, on the carbon atoms adjacent to the disulfide bond. This steric bulk shields the disulfide bond from premature reduction in the plasma.

Studies have systematically investigated the relationship between the degree of steric hindrance and the stability of the resulting ADCs. As the number of methyl groups around the disulfide bond increases, the stability of the conjugate in plasma also increases. However, excessive stabilization can hinder the efficient release of the cytotoxic payload within the target cell, potentially reducing the ADC's efficacy. Therefore, an optimal level of steric hindrance is crucial for achieving both high plasma stability and potent antitumor activity.

Comparative Stability Data

The following tables summarize quantitative data from studies comparing the stability of different disulfide-containing linkers under various conditions.

Table 1: In Vitro Stability of Disulfide-Linked Antibody-Maytansinoid Conjugates in the Presence of Dithiothreitol (DTT)

Linker TypeSteric Hindrance% Maytansinoid Released (at 4 hours)
UnhinderedNo methyl groups~80%
Moderately HinderedOne methyl group~40%
Highly HinderedTwo methyl groups (gem-dimethyl)~10%
Very Highly HinderedThree methyl groups<5%

Data synthesized from studies investigating the reduction of disulfide linkers with varying steric hindrance by DTT.

Table 2: In Vivo Plasma Stability of Disulfide-Linked Antibody-Maytansinoid Conjugates in Mice

Linker TypeSteric Hindrance% Intact Conjugate Remaining (at 24 hours)
UnhinderedNo methyl groups< 20%
Moderately HinderedOne methyl group~50%
Highly HinderedTwo methyl groups (gem-dimethyl)> 80%
Very Highly HinderedThree methyl groups> 90%

Data represents the percentage of the antibody-drug conjugate that remains intact in mouse plasma 24 hours post-injection.

Experimental Protocols

Accurate assessment of ADC stability is crucial for preclinical development. The following are outlines of key experimental protocols used to evaluate the stability of disulfide-containing linkers.

In Vitro Plasma Stability Assay

This assay assesses the stability of an ADC in plasma over time.

Protocol Outline:

  • Materials: ADC of interest, fresh plasma (human, rat, or mouse), phosphate-buffered saline (PBS) as a control.

  • Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and PBS. Incubate the samples at 37°C.

  • Time Points: Collect aliquots at designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).

  • Sample Storage: Immediately freeze the collected aliquots at -80°C to halt further degradation.

  • Analysis: Quantify the amount of intact ADC and/or released payload at each time point using methods such as ELISA or LC-MS.

In Vivo Stability Assessment (Pharmacokinetic Study)

This study evaluates the stability and pharmacokinetic profile of an ADC in an animal model.

Protocol Outline:

  • Animal Dosing: Administer the ADC to a cohort of animals (e.g., mice or rats) via intravenous injection at a specified dose.

  • Sample Collection: Collect blood samples at predetermined time points post-injection (e.g., 5 min, 1, 4, 8, 24, 48, 72, and 168 hours).

  • Plasma Preparation: Process the blood samples to separate the plasma.

  • Bioanalysis: Analyze the plasma samples to determine the concentrations of the total antibody, intact ADC, and free payload using validated bioanalytical methods like ELISA and LC-MS/MS.

  • Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters, including half-life, clearance, and volume of distribution, for each analyte to determine the in vivo stability.

Glutathione (GSH) Cleavage Assay

This assay evaluates the susceptibility of the disulfide linker to cleavage by the reducing agent glutathione.

Protocol Outline:

  • Materials: ADC of interest, glutathione (GSH), phosphate buffer.

  • Incubation: Incubate the ADC with a physiologically relevant concentration of GSH (e.g., 1-10 mM) in a phosphate buffer at 37°C.

  • Time Points: Collect aliquots at various time points.

  • Analysis: Analyze the samples using methods like HPLC or LC-MS to quantify the amount of released payload and remaining intact ADC over time. This allows for the determination of the cleavage rate.

Visualizing the Mechanism and Workflow

To better understand the processes involved in disulfide linker stability and evaluation, the following diagrams illustrate the key concepts.

G cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (Stable Disulfide Linker) Reduced_ADC Disulfide Bond Reduction ADC->Reduced_ADC Internalization Released_Payload Released Cytotoxic Payload Reduced_ADC->Released_Payload Cleavage GSH Glutathione (GSH) GSH->Reduced_ADC

Caption: Mechanism of action for a disulfide-linked ADC.

G cluster_linker Disulfide Linker Variants cluster_stability Stability Profile Unhindered Unhindered (-S-S-) Low_Stability Low Plasma Stability Fast Cleavage Unhindered->Low_Stability Hindered Sterically Hindered (-C(CH3)2-S-S-) High_Stability High Plasma Stability Slow Cleavage Hindered->High_Stability

Caption: Impact of steric hindrance on disulfide linker stability.

G start Start: ADC Sample incubation Incubate with Plasma or GSH at 37°C start->incubation sampling Collect Aliquots at Time Points incubation->sampling analysis Analyze via ELISA or LC-MS sampling->analysis end End: Determine Stability (Half-life, % Intact) analysis->end

Caption: General workflow for in vitro stability assays.

References

Safety Operating Guide

Proper Disposal of Alkyne-SS-COOH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper handling and disposal of Alkyne-SS-COOH are paramount to ensuring laboratory safety and environmental protection. This compound possesses multiple functional groups that necessitate careful consideration for its disposal. The alkyne group can undergo energetic reactions, the disulfide bond can be cleaved or oxidized, and the carboxylic acid moiety imparts acidic properties. In the absence of specific toxicological and environmental data, this compound and any materials contaminated with it should be treated as hazardous chemical waste.

Core Safety Precautions

Before handling or preparing for disposal, ensure the following personal protective equipment (PPE) is in use:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The primary and recommended disposal route for this compound is through a licensed hazardous waste disposal service. In-laboratory treatment is not advised without a thorough, substance-specific risk assessment.

Waste Segregation

Proper segregation is the critical first step to ensure safe and compliant disposal. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.

  • Solid Waste:

    • Examples: Contaminated gloves, pipette tips, weigh boats, and paper towels.

    • Procedure: Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container lined with a durable plastic bag.

  • Liquid Waste:

    • Examples: Unused solutions, reaction mixtures, and solvent rinsates.

    • Procedure: Collect all liquid waste containing this compound in a compatible, leak-proof, and sealable liquid waste container. Ensure the container material is compatible with all solvents in the waste mixture.

  • Sharps Waste:

    • Examples: Contaminated needles, syringes, and glass Pasteur pipettes.

    • Procedure: Place all sharps contaminated with this compound into a designated, puncture-proof sharps container.

Container Labeling

Accurate and clear labeling is mandatory for hazardous waste.

  • Clearly label all waste containers with the words "HAZARDOUS WASTE."

  • Write the full chemical name: "this compound."

  • List all components of a mixture, including solvents and their approximate concentrations.

  • Indicate any known hazards (e.g., "Corrosive" due to the carboxylic acid, "Reactive" due to the alkyne).

  • Include the date of waste generation and the name of the generating laboratory or researcher.

Storage and Disposal
  • Storage: Store sealed waste containers in a designated, well-ventilated, and secure waste accumulation area, segregated according to compatibility.

  • Disposal: Once a waste container is full, or if waste has been stored for a period defined by your institutional policy, follow your institution's procedures to request a pickup from the licensed chemical waste disposal service.

Spill Management

In the event of a spill:

  • Alert others in the immediate area and restrict access.

  • Ventilate the area. If the spill is significant, evacuate the laboratory.

  • For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.

  • Using appropriate PPE, carefully collect the absorbed material and any contaminated solids using non-sparking tools.

  • Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.

  • Place all spill cleanup materials in a labeled hazardous waste container for proper disposal.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes general considerations for its functional groups.

Functional GroupPotential HazardGeneral Disposal Consideration
Alkyne Can be reactive or explosive under certain conditions.Treat as reactive hazardous waste. Avoid mixing with strong oxidizing or reducing agents.
Disulfide Can release odorous and potentially toxic sulfur compounds upon decomposition.Can be oxidized to less hazardous sulfonic acids, but this is not recommended as a standard in-lab procedure without specific protocols.
Carboxylic Acid Corrosive.While dilute, simple carboxylic acids can sometimes be neutralized and sewered, this is not recommended for this multi-functional molecule. The waste should be considered corrosive.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 Start: Waste Generation cluster_1 Step 1: Segregation cluster_2 Step 2: Containment & Labeling cluster_3 Step 3: Storage & Disposal start This compound Waste Generated solid Solid Waste (Gloves, Tips) start->solid liquid Liquid Waste (Solutions, Rinsates) start->liquid sharps Sharps Waste (Needles) start->sharps solid_container Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid->liquid_container sharps_container Labeled Sharps Hazardous Waste Container sharps->sharps_container storage Store in Designated Waste Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for Pickup by Licensed Disposal Service storage->pickup

Caption: Disposal workflow for this compound waste.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.